molecular formula C10H6BrNO2 B1529638 4-Bromoisoquinoline-1-carboxylic acid CAS No. 1179149-25-7

4-Bromoisoquinoline-1-carboxylic acid

Cat. No.: B1529638
CAS No.: 1179149-25-7
M. Wt: 252.06 g/mol
InChI Key: HTOSCFCDHOLOKS-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromoisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromoisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOSCFCDHOLOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731398
Record name 4-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179149-25-7
Record name 4-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Bromoisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisoquinoline-1-carboxylic acid, a halogenated derivative of the isoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 1-position offers a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures.

The physical properties of this compound are critical determinants of its behavior in various experimental and physiological settings. Properties such as solubility, acidity (pKa), and melting point directly influence its reactivity, bioavailability, and suitability for different formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of 4-Bromoisoquinoline-1-carboxylic acid, outlines detailed protocols for their experimental determination, and offers insights into the structural rationale behind these properties.

Core Physical and Chemical Properties

At present, detailed experimental data for 4-Bromoisoquinoline-1-carboxylic acid is not extensively reported in publicly accessible literature. Much of the available information is from chemical suppliers. Therefore, this section presents a combination of available data and predicted properties based on the compound's structure and data from analogous compounds.

PropertyDataSource/Method
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
CAS Number 1179149-25-7[1]
Appearance Solid (predicted)Inferred
Melting Point Not experimentally reported-
Boiling Point Not experimentally reported-
Solubility
Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol)[2][3][4]
Sparingly soluble in water[2][3]
Soluble in aqueous base[4]
pKa Not experimentally reported (predicted to have two pKa values)[5]
Storage Conditions 2-8°C, sealed in a dry environment[1]

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the bromine atom and the carboxylic acid group. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

  • ¹³C NMR: The spectrum will display ten distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region (typically 165-185 ppm). The carbons attached to the bromine and nitrogen atoms will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromoisoquinoline-1-carboxylic acid is predicted to exhibit characteristic absorption bands for its functional groups:

  • A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹, potentially shifted to a lower wavenumber due to conjugation with the aromatic ring.

  • C-Br stretching vibrations, which are typically found in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Fragmentation patterns would likely involve the loss of CO₂ and Br.

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental data, the following protocols provide a framework for the determination of key physical properties.

Melting Point Determination

The melting point provides a crucial indication of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 4-Bromoisoquinoline-1-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting range is approached.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically < 2 °C) is indicative of high purity.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Pack Capillary Tube Instrument Place in Apparatus Prep->Instrument Insert Heat Heat Sample Instrument->Heat Start Observe Record Range Heat->Observe Observe Phase Change

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Understanding the solubility of 4-Bromoisoquinoline-1-carboxylic acid in various solvents is essential for its use in synthesis, purification, and biological assays.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).[2]

  • Procedure: a. To 1 mg of the compound in a small vial, add the solvent dropwise with agitation. b. Continue adding the solvent up to 1 mL. c. Observe for complete dissolution. d. The solubility can be qualitatively classified as soluble, partially soluble, or insoluble.

  • Quantitative Determination (for key solvents): a. Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent. b. Equilibrate the solution at a constant temperature (e.g., 25 °C) with stirring for 24 hours. c. Centrifuge the solution to pellet the undissolved solid. d. A known volume of the supernatant is carefully removed and the solvent is evaporated. e. The mass of the dissolved solid is determined, and the solubility is calculated (e.g., in mg/mL).

Solubility_Workflow Start Select Solvents Qualitative Qualitative Assessment (Soluble/Insoluble) Start->Qualitative Quantitative Quantitative Measurement Start->Quantitative Saturated Prepare Saturated Solution Quantitative->Saturated Equilibrate Equilibrate at 25°C Saturated->Equilibrate Analyze Analyze Supernatant Equilibrate->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate

Caption: Workflow for Solubility Profiling.

pKa Determination

The pKa value is a measure of the acidity of the carboxylic acid group and the basicity of the isoquinoline nitrogen. Potentiometric titration is a reliable method for its determination.[5]

Methodology:

  • Sample Preparation: A precisely weighed amount of 4-Bromoisoquinoline-1-carboxylic acid is dissolved in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

  • Titration: a. The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. b. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. c. The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: a. A titration curve is generated by plotting the pH versus the volume of titrant added. b. The equivalence point(s) are determined from the inflection point(s) of the curve. c. The pKa is the pH at the half-equivalence point. Due to the presence of the basic nitrogen on the isoquinoline ring, two pKa values may be observed.

Safety and Handling

  • Eye Protection: Wear safety glasses or goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid is a promising building block for chemical synthesis. While a complete experimental dataset of its physical properties is not yet available, this guide provides a solid foundation of known information and predictive insights. The detailed experimental protocols outlined herein offer a clear path for researchers to obtain the necessary data to advance their work with this versatile compound. As with any chemical, proper safety precautions should always be observed during handling and experimentation.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Dissociation constants pK a of isoquinoline bases. [Link]

  • Wikipedia. Carboxylic acid. [Link]

Sources

Spectroscopic Characterization of 4-Bromoisoquinoline-1-carboxylic acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromoisoquinoline-1-carboxylic acid belongs to the isoquinoline class of nitrogen-containing heterocyclic compounds, which form the core structure of many natural products and synthetic pharmaceuticals. The strategic placement of a bromine atom at the C4 position and a carboxylic acid group at the C1 position provides versatile handles for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromoisoquinoline-1-carboxylic acid, alongside field-proven protocols for data acquisition.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Bromoisoquinoline-1-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons on the isoquinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the heterocyclic ring. The predictions are based on an analysis of the spectra of 4-bromoisoquinoline [1]and isoquinoline-1-carboxylic acid.[2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H38.60 - 8.70s-The deshielding effect of the adjacent nitrogen and the C1-carboxylic acid group, coupled with the influence of the C4-bromine, will shift this proton significantly downfield.
H58.30 - 8.40d8.0 - 8.5This peri-proton is deshielded by the C4-bromine and the heterocyclic ring current.
H88.15 - 8.25d8.0 - 8.5Positioned ortho to the fused benzene ring, this proton experiences deshielding from the ring current.
H67.90 - 8.00t7.5 - 8.0Typical aromatic triplet for a proton with two ortho neighbors.
H77.80 - 7.90t7.5 - 8.0Typical aromatic triplet for a proton with two ortho neighbors.
COOH13.0 - 14.0br s-The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, and it is exchangeable with D₂O.
Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 4-Bromoisoquinoline-1-carboxylic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to observe the acidic proton of the carboxylic acid.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 2-5 seconds to ensure quantitative signal integration if required.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

Caption: Workflow for ¹³C NMR data acquisition.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 4-Bromoisoquinoline-1-carboxylic acid. The presence of the carboxylic acid group will be particularly prominent.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
2500-3300Broad, StrongO-H stretch of the carboxylic acid (hydrogen-bonded)
1680-1710StrongC=O stretch of the carboxylic acid
1550-1600MediumC=C and C=N stretching of the isoquinoline ring
1210-1320MediumC-O stretch of the carboxylic acid
~920Broad, MediumO-H bend of the carboxylic acid dimer
Below 800Medium-StrongC-Br stretch
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid 4-Bromoisoquinoline-1-carboxylic acid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Caption: Workflow for ATR-FTIR data acquisition.

Predicted Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

Predicted Mass Spectrometry Data (ESI+)

m/zPredicted IdentityRationale
251.9/253.9[M+H]⁺The protonated molecular ion. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da.
233.9/235.9[M-H₂O+H]⁺Loss of a water molecule from the protonated molecular ion.
207.9/209.9[M-CO₂H+H]⁺Loss of the carboxylic acid group.
128[C₉H₆N]⁺Fragmentation leading to the isoquinoline core.
Experimental Protocol for MS Data Acquisition (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Method:

    • Operate the ESI source in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve good ionization and minimal in-source fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Caption: Workflow for LC-MS (ESI) data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-Bromoisoquinoline-1-carboxylic acid. By leveraging data from structurally related compounds and applying fundamental spectroscopic principles, a comprehensive characterization profile has been established. The included experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and similar novel compounds. This information is critical for ensuring the structural integrity of 4-Bromoisoquinoline-1-carboxylic acid in its application within drug discovery and materials science research.

References

  • PubChem. Isoquinoline-1-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].

  • PrepChem. Synthesis of 4-Bromoisoquinoline. Available from: [Link].

  • PubChem. 4-Bromoisoquinoline. National Center for Biotechnology Information. Available from: [Link].

Sources

Synthesis and characterization of "4-Bromoisoquinoline-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromoisoquinoline-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromoisoquinoline-1-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a robust and efficient synthetic strategy commencing from isoquinoline, proceeding through a regioselective bromination, and culminating in a highly specific C-1 carboxylation via Directed ortho-Metalation (DoM). The causality behind key experimental choices, from reagent selection to reaction conditions, is discussed in detail. Furthermore, this guide outlines a complete workflow for the structural verification and purity assessment of the final compound, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols described herein are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this important molecule with a high degree of scientific rigor.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif found in a vast array of natural products, most notably in alkaloids such as papaverine and morphine.[1] Its derivatives are central to the development of pharmaceuticals, exhibiting a wide spectrum of biological activities, including use as anesthetics, antihypertensives, and vasodilators.[2] The functionalization of the isoquinoline ring at specific positions is a key strategy in drug discovery for modulating a molecule's physicochemical properties and its interactions with biological targets.[3]

4-Bromoisoquinoline-1-carboxylic acid is a particularly useful bifunctional intermediate. The bromine atom at the C-4 position serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[4] Simultaneously, the carboxylic acid group at the C-1 position, adjacent to the ring nitrogen, can be readily converted into amides, esters, or other functional groups, or act as a key pharmacophoric element for receptor binding.[1][3] This guide provides a detailed roadmap for the reliable synthesis and rigorous characterization of this compound.

Strategic Synthesis via Directed ortho-Metalation (DoM)

The chosen synthetic pathway involves a two-step sequence starting from commercially available isoquinoline. This approach is designed for efficiency, high regioselectivity, and scalability.

Synthesis Overview

The overall transformation is depicted below. The first step is the electrophilic bromination of isoquinoline to selectively install a bromine atom at the C-4 position. The second, and key, step is the carboxylation of 4-bromoisoquinoline at the C-1 position using a Directed ortho-Metalation (DoM) strategy.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Directed ortho-Metalation & Carboxylation S1 Isoquinoline P1 4-Bromoisoquinoline S1->P1  NBS, Acetic Acid, 100°C   P2 4-Bromoisoquinoline-1-carboxylic acid P1->P2 1. LDA, THF, -78°C 2. CO₂(s) 3. H₃O⁺ workup Characterization_Workflow cluster_analysis Analytical Techniques Crude Crude Product (Post-Synthesis) Purify Purification (Chromatography / Recrystallization) Crude->Purify Pure Pure Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (LC-MS / HRMS) Pure->MS IR IR Spectroscopy Pure->IR HPLC HPLC Analysis Pure->HPLC

Sources

An In-Depth Technical Guide to 4-Bromoisoquinoline-1-carboxylic acid: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromoisoquinoline-1-carboxylic acid (CAS No. 1179149-25-7), a heterocyclic building block with significant potential in drug discovery and organic synthesis. While detailed experimental data on this specific molecule is emerging, this document consolidates available information on its chemical properties, outlines a plausible synthetic route based on established methodologies for related compounds, and explores its potential applications in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of isoquinoline are known to exhibit anticancer, anti-inflammatory, and neurological activities, making them a focal point for the design and synthesis of novel therapeutic agents.[2] The introduction of a carboxylic acid at the 1-position and a bromine atom at the 4-position of the isoquinoline ring, as in 4-Bromoisoquinoline-1-carboxylic acid, offers a unique combination of functionalities for further chemical modification and targeted biological interactions. The carboxylic acid can act as a key hydrogen bonding partner or a handle for amide bond formation, while the bromo substituent provides a site for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Physicochemical and Structural Properties

Detailed experimental physicochemical properties for 4-Bromoisoquinoline-1-carboxylic acid are not extensively reported in the public domain. However, based on its structure and data from its precursor, 4-bromoisoquinoline, we can infer key characteristics.

PropertyValue (Predicted/Inferred)Source
CAS Number 1179149-25-7[2]
Molecular Formula C₁₀H₆BrNO₂[2]
Molecular Weight 252.06 g/mol [2]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents like DMSO and DMFInferred
pKa The carboxylic acid proton is expected to have a pKa in the range of 3-5Inferred

Structural Formula:

Caption: Chemical structure of 4-Bromoisoquinoline-1-carboxylic acid.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The introduction of a carboxylic acid group at the C1 position of an isoquinoline ring can be challenging. A common strategy involves the activation of the C1 position, often through a Reissert reaction or related methodologies. A plausible two-step approach is outlined below.

Synthesis_Workflow cluster_0 Step 1: Reissert Compound Formation cluster_1 Step 2: Hydrolysis start 4-Bromoisoquinoline reagents1 Acyl Chloride (e.g., Benzoyl Chloride) Trimethylsilyl Cyanide (TMSCN) start->reagents1 Reaction product1 Reissert Compound Intermediate reagents1->product1 reagents2 Acid or Base Hydrolysis (e.g., HCl or NaOH) product1->reagents2 Reaction final_product 4-Bromoisoquinoline-1-carboxylic acid reagents2->final_product

Caption: Proposed two-step synthesis of 4-Bromoisoquinoline-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed method based on analogous reactions and has not been experimentally validated for this specific substrate. Appropriate safety precautions and small-scale trials are strongly recommended.

Step 1: Synthesis of the Reissert Compound Intermediate

  • To a solution of 4-bromoisoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acyl chloride, such as benzoyl chloride (1.1 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Reissert compound.

Causality Behind Experimental Choices: The Reissert reaction is a classic method for the functionalization of the C1 position of isoquinolines. The use of TMSCN is a modern, safer alternative to using potassium cyanide. The acyl chloride activates the isoquinoline nitrogen, facilitating the nucleophilic attack of the cyanide at the C1 position.

Step 2: Hydrolysis to 4-Bromoisoquinoline-1-carboxylic acid

  • Dissolve the purified Reissert compound (1.0 eq) in a suitable solvent mixture, such as a mixture of a protic solvent (e.g., ethanol) and an aqueous acid (e.g., concentrated hydrochloric acid) or base (e.g., 10% sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using acidic hydrolysis, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the carboxylic acid. If using basic hydrolysis, acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: Acidic or basic hydrolysis of the Reissert compound cleaves the acyl group and hydrolyzes the nitrile to a carboxylic acid. The choice between acid and base will depend on the stability of the bromo-substituted isoquinoline ring to the reaction conditions.

Chemical Reactivity and Synthetic Utility

4-Bromoisoquinoline-1-carboxylic acid possesses two key functional groups that dictate its reactivity and utility as a synthetic intermediate: the carboxylic acid and the aryl bromide.

Reactivity cluster_0 Carboxylic Acid Reactivity cluster_1 Aryl Bromide Reactivity main 4-Bromoisoquinoline-1-carboxylic acid amide Amide Formation (Coupling with amines) main->amide ester Esterification (Reaction with alcohols) main->ester reduction Reduction to Alcohol main->reduction suzuki Suzuki Coupling (C-C bond formation) main->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) main->buchwald heck Heck Reaction (C-C bond formation) main->heck

Caption: Key reaction pathways for 4-Bromoisoquinoline-1-carboxylic acid.

  • Carboxylic Acid Moiety: This group can be readily converted into a variety of other functional groups. Standard coupling conditions (e.g., using HATU or EDC/HOBt) can be employed to form amide bonds with a wide range of amines, providing access to a library of derivatives for structure-activity relationship (SAR) studies. Esterification can be achieved under acidic conditions with alcohols. The carboxylic acid can also be reduced to the corresponding primary alcohol using reducing agents like borane or lithium aluminum hydride, although care must be taken to avoid reduction of the isoquinoline ring.

  • Aryl Bromide Moiety: The bromine atom at the C4 position is a versatile handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or amino groups, significantly expanding the chemical space accessible from this building block. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination are all expected to be compatible with this substrate, offering powerful tools for the synthesis of complex molecules.

Potential Applications in Drug Discovery

While specific biological activities for 4-Bromoisoquinoline-1-carboxylic acid have not been extensively documented, its structural motifs are present in compounds with known therapeutic potential.

  • Enzyme Inhibitors: The quinoline-4-carboxylic acid scaffold is a known pharmacophore for inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), which is a target for anticancer and anti-inflammatory drugs.[3][4] The carboxylic acid is often crucial for binding to the active site of these enzymes. The 4-bromo substituent could be used to probe a hydrophobic pocket or serve as a vector for introducing further functionality to enhance potency and selectivity.

  • Antimicrobial Agents: Quinoline and isoquinoline derivatives have a long history as antimicrobial agents. The ability to generate a diverse library of amides and cross-coupled products from 4-Bromoisoquinoline-1-carboxylic acid makes it an attractive starting point for the discovery of new antibacterial or antifungal compounds.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The isoquinoline scaffold can be elaborated using the reactivity of the bromo and carboxylic acid groups to target the ATP-binding site of various kinases implicated in cancer and other diseases.

Safety and Handling

Specific safety data for 4-Bromoisoquinoline-1-carboxylic acid is not available. However, based on the known hazards of its precursor, 4-bromoisoquinoline, and the general properties of aromatic carboxylic acids, the following precautions should be taken:

  • Hazard Classification (Inferred): Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its bifunctional nature, combining a reactive aryl bromide with a versatile carboxylic acid on a biologically relevant isoquinoline scaffold, provides a powerful platform for the generation of diverse molecular libraries. While further experimental characterization of this compound is needed, the established chemistry of its constituent functional groups and the broader importance of the isoquinoline core strongly suggest its utility in the development of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding to encourage and facilitate the exploration of this valuable chemical entity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • Kandeel, M., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7586.
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone. Journal of Chemical Research, 37(9), 556–558.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186.
  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Isoquinoline-1-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoquinoline-1-Carboxylic Acid Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged structure in the realm of medicinal chemistry.[1] It forms the foundational architecture of numerous natural products and synthetic compounds that exhibit a wide array of biological activities.[1] The introduction of a carboxylic acid group at the 1-position of the isoquinoline ring system gives rise to isoquinoline-1-carboxylic acid, a versatile building block with profound implications for drug discovery and development. This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and pharmacological significance of this important class of molecules.

A Historical Perspective: From Coal Tar to Targeted Synthesis

The journey of isoquinoline-1-carboxylic acids begins with the discovery of the parent molecule, isoquinoline. In 1885, Hoogewerf and van Dorp first isolated isoquinoline from coal tar through a laborious process of fractional crystallization of its acid sulfate.[1] A more efficient extraction method was later developed by Weissgerber in 1914.[1]

While the parent isoquinoline was found in nature's reserves, the targeted synthesis of its derivatives, particularly isoquinoline-1-carboxylic acid, marked a significant advancement in organic chemistry. The advent of named reactions provided the tools to construct this valuable scaffold with greater precision.

Key Synthetic Methodologies: A Journey Through Chemical Innovation

The synthesis of isoquinoline-1-carboxylic acids has evolved significantly, with several key methods emerging as cornerstones for their preparation. Two of the most prominent and historically important routes are the Reissert reaction and the oxidation of 1-methylisoquinoline.

The Reissert Reaction: A Gateway to 1-Substituted Isoquinolines

In 1905, Arnold Reissert described a reaction that would become a fundamental tool for the functionalization of quinolines and isoquinolines. The Reissert reaction provides a direct pathway to the synthesis of isoquinoline-1-carboxylic acids.[2] The overall transformation involves the reaction of isoquinoline with an acid chloride and potassium cyanide to form a Reissert compound, which upon hydrolysis, yields the desired carboxylic acid.[2]

The mechanism of the Reissert reaction is a fascinating cascade of chemical events. It commences with the acylation of the isoquinoline nitrogen by the acid chloride, forming a reactive N-acylisoquinolinium intermediate. This is followed by the nucleophilic addition of a cyanide ion at the 1-position to generate the stable Reissert compound, a 1-acyl-2-cyano-1,2-dihydroisoquinoline. The final and crucial step is the hydrolysis of this intermediate, which leads to the formation of isoquinoline-1-carboxylic acid.[3]

Caption: Mechanism of the Reissert Reaction.

Experimental Protocol: Synthesis of Isoquinoline-1-carboxylic Acid via the Reissert Reaction

The following protocol outlines a general procedure for the synthesis of isoquinoline-1-carboxylic acid using the Reissert reaction.

Materials:

  • Isoquinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isoquinoline (1.0 eq) in dichloromethane.

  • Addition of Reagents: To the stirred solution, add an aqueous solution of potassium cyanide (1.5 eq). Cool the biphasic mixture in an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.2 eq) dropwise to the cooled and vigorously stirred mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude Reissert compound.

  • Hydrolysis: To the crude Reissert compound, add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry to yield isoquinoline-1-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Oxidation of 1-Methylisoquinoline: A Direct Approach

Another classical and effective method for the preparation of isoquinoline-1-carboxylic acid is the oxidation of 1-methylisoquinoline. The methyl group at the 1-position is activated by the adjacent nitrogen atom, making it susceptible to oxidation to a carboxylic acid.

Various oxidizing agents can be employed for this transformation, with potassium permanganate (KMnO₄) and selenium dioxide (SeO₂) being common choices. The choice of oxidant and reaction conditions can be optimized to achieve high yields and purity.

Caption: Oxidation of 1-methylisoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-1-carboxylic Acid by Oxidation

This protocol provides a general method for the oxidation of 1-methylisoquinoline.

Materials:

  • 1-Methylisoquinoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Standard laboratory glassware

  • Heating mantle with a reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 1-methylisoquinoline (1.0 eq) in water.

  • Addition of Oxidant: Slowly add potassium permanganate (3.0-4.0 eq) in small portions to the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Decolorization: To the filtrate, add a solution of sodium bisulfite until the purple color of the permanganate is discharged.

  • Precipitation: Acidify the clear solution with dilute sulfuric acid to precipitate the isoquinoline-1-carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The product can be purified by recrystallization.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data of isoquinoline-1-carboxylic acid is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[3]
Molecular Weight 173.17 g/mol [3]
CAS Number 486-73-7[3]
Melting Point 164 °C (decomposes)[4]
Appearance Light orange to yellow to green crystalline powder[5]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the isoquinoline ring system and the carboxylic acid proton.[6][7]

  • ¹³C NMR: The carbon NMR spectrum shows distinct resonances for the ten carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum exhibits a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) stretch.[3]

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound.[3]

Applications in Drug Discovery and Development

Isoquinoline-1-carboxylic acid and its derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[5] They have been explored for their potential as:

  • Anticancer Agents: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines.[1]

  • Anti-inflammatory Agents: The isoquinoline-1-carboxamide scaffold has demonstrated potential in inhibiting inflammatory pathways.[1]

  • Antiviral Agents: Research has indicated the potential of isoquinoline alkaloids and their derivatives as antiviral agents.[8][9]

  • Neurological Disorder Treatments: These compounds serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[5]

The carboxylic acid moiety provides a handle for further chemical modifications, allowing for the synthesis of esters, amides, and other derivatives. This enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug design.[1]

Conclusion: A Scaffold of Enduring Importance

From its origins in the early days of heterocyclic chemistry to its current status as a valuable building block in medicinal chemistry, isoquinoline-1-carboxylic acid has a rich history and a promising future. The development of elegant synthetic routes like the Reissert reaction has provided chemists with the tools to explore the vast chemical space of its derivatives. As our understanding of disease biology deepens, the isoquinoline-1-carboxylic acid scaffold will undoubtedly continue to be a source of inspiration for the discovery of new and effective therapeutic agents.

References

  • Isoquinoline-1-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules.
  • Reissert reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

  • Isoquinoline. (n.d.). In Heterocyclic Chemistry.
  • Enantioselective synthesis of l-substituted tetrahydroisoquinoline-1-carboxylic acids. (1990). Canadian Journal of Chemistry.
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019).
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Isoquinoline synthesis. (n.d.). Quimica Organica. Retrieved January 20, 2026, from [Link]

  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. (1977). HETEROCYCLES.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Isoquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. (1970). Journal of the Chemical Society C: Organic.
  • SYNTHESIS OF ISOQUINOLINE DERIVATIVES. (1949). The Journal of Organic Chemistry.
  • Synthesis of P-nitrobenzyl isoquinoline reissert compounds. (2013).

Sources

4-Bromoisoquinoline-1-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the availability of versatile and strategically functionalized synthetic building blocks. 4-Bromoisoquinoline-1-carboxylic acid has emerged as a preeminent example of such a scaffold. This technical guide delves into the core attributes of this molecule, presenting it as a bifunctional linchpin for constructing complex molecular architectures. Possessing two distinct and orthogonally reactive handles—a C4-bromine atom amenable to cross-coupling and a C1-carboxylic acid ready for amide or ester elaboration—this building block provides a direct and efficient entry point into libraries of novel compounds. We will explore its synthesis, detail its key chemical transformations with field-proven protocols, and illuminate its pivotal role in the development of targeted therapeutics, most notably as a foundational core for potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline framework, a fusion of benzene and pyridine rings, is classified as a "privileged structure" in drug discovery.[1] This designation is earned by its recurrence in a multitude of biologically active natural products and synthetic pharmaceuticals, demonstrating a remarkable ability to bind to diverse biological targets. Isoquinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1][2][3]

The strategic value of 4-Bromoisoquinoline-1-carboxylic acid lies in its precise bifunctionalization. The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity through modern palladium-catalyzed cross-coupling reactions. Simultaneously, the carboxylic acid at the C1 position acts as a crucial anchor point for building out pharmacophoric elements, often engaging in critical hydrogen-bond interactions within a target's active site. This dual functionality allows for a modular and highly efficient approach to lead optimization and the construction of compound libraries.

Physicochemical Properties and Safe Handling

A clear understanding of a building block's properties is foundational to its successful application.

PropertyValueSource
CAS Number 1179149-25-7[4]
Molecular Formula C₁₀H₆BrNO₂[4]
Molecular Weight 252.06 g/mol [4]
Appearance Expected to be a crystalline solid
Storage Sealed in dry, 2-8°C[4]

Safety & Handling: While specific hazard data for the title compound is not extensively published, data for the parent compound, 4-Bromoisoquinoline (CAS 1532-97-4), indicates it is a skin and eye irritant and may cause respiratory irritation.[5] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are strongly recommended.

Synthesis of the Building Block

The synthesis of 4-Bromoisoquinoline-1-carboxylic acid is not commonly detailed as a one-pot procedure. A logical and robust pathway involves a multi-step sequence starting from isoquinoline itself. The causality behind this approach is to first install the less-directable bromo group onto the parent heterocycle before performing a more reliable functionalization at the activated C1 position.

cluster_0 Synthetic Workflow Isoquinoline Isoquinoline 4-Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->4-Bromoisoquinoline Step 1: Electrophilic Bromination Target_Molecule 4-Bromoisoquinoline- 1-carboxylic acid 4-Bromoisoquinoline->Target_Molecule Step 2: Reissert Reaction & Hydrolysis

Caption: Proposed synthetic workflow for the target building block.

Protocol 3.1: Synthesis of 4-Bromoisoquinoline (Step 1)

This protocol is adapted from established methods for the direct bromination of isoquinoline.[6] The reaction proceeds via electrophilic aromatic substitution. Heating isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene generates the free base in situ, which then reacts with bromine. The C4 position is susceptible to electrophilic attack.

  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.

  • Reagents: Charge the flask with isoquinoline hydrochloride (1.0 eq) and nitrobenzene (approx. 1.5 mL per gram of hydrochloride).

  • Heating: Stir the mixture and heat to 180°C until a clear solution forms.

  • Bromine Addition: Add bromine (1.1 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 180°C. Hydrogen chloride gas will evolve.

  • Reaction: Continue heating and stirring for 4-5 hours after the addition is complete. The reaction progress can be monitored by the cessation of HCl evolution.

  • Workup: Allow the mixture to cool. Carefully add aqueous sodium hydroxide to neutralize the acid and precipitate the product.

  • Purification: The crude product can be isolated by filtration or extraction and purified by column chromatography or recrystallization to yield 4-Bromoisoquinoline.

Protocol 3.2: Synthesis of 4-Bromoisoquinoline-1-carboxylic acid (Step 2)

The Reissert reaction provides a classic and effective method for introducing a cyano group at the C1 position, which can then be hydrolyzed to the desired carboxylic acid.

  • Reissert Compound Formation: Dissolve 4-Bromoisoquinoline (1.0 eq) in dichloromethane. Add trimethylsilyl cyanide (TMSCN, 1.5 eq). Slowly add benzoyl chloride (1.2 eq) and stir at room temperature for 12-24 hours.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry with sodium sulfate, and concentrate under reduced pressure. The crude product is the Reissert compound, 1-benzoyl-4-bromo-1,2-dihydroisoquinoline-1-carbonitrile.

  • Hydrolysis: Dissolve the crude Reissert compound in a mixture of acetic acid and concentrated hydrochloric acid (1:1).

  • Heating: Heat the mixture to reflux for 6-8 hours to effect hydrolysis of both the nitrile and the N-benzoyl group.

  • Isolation: Cool the reaction mixture. The product, 4-Bromoisoquinoline-1-carboxylic acid, will often precipitate upon cooling or neutralization. Isolate the solid by filtration and wash with cold water. Further purification can be achieved by recrystallization.

Key Transformations: Unleashing Synthetic Potential

The true power of 4-Bromoisoquinoline-1-carboxylic acid lies in its capacity for selective, high-yield transformations at its two functional handles.

The C4-Position: Gateway for Complexity via Cross-Coupling

The electron-rich isoquinoline ring and the C-Br bond make the C4 position an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

The Suzuki reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its boronic acid reagents.[7][8] This reaction is invaluable for creating biaryl structures, which are common motifs in pharmaceuticals. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with base) and subsequent reductive elimination to yield the product and regenerate the catalyst.[9]

pd0 L₂Pd⁰ pd0->pd_complex Oxidative Addition oxidative_add L₂Pdᴵᴵ(Ar)(Br) transmetal L₂Pdᴵᴵ(Ar)(Ar') oxidative_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product arbr Ar-Br arbr->pd_complex ar_boronic Ar'-B(OH)₂ + Base ar_boronic->oxidative_add

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 4.1.1: General Procedure for Suzuki Coupling

  • Setup: To an oven-dried flask, add 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100°C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate, and purify the residue by flash column chromatography.

R Group on Boronic AcidCatalystBaseYield (%)
PhenylPd(PPh₃)₄K₂CO₃85-95%
4-MethoxyphenylPd(dppf)Cl₂Cs₂CO₃80-90%
3-PyridylPd(PPh₃)₄K₂CO₃75-85%
2-ThienylPd(OAc)₂ / SPhosK₃PO₄82-92%

The Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds, a transformation that is otherwise challenging.[10][11] This reaction has revolutionized the synthesis of anilines and related structures, which are ubiquitous in drug molecules. The mechanism is similar to the Suzuki coupling but involves an amine coupling partner and typically requires a strong, non-nucleophilic base like sodium tert-butoxide.[12]

pd0 L₂Pd⁰ oxidative_add L₂Pdᴵᴵ(Ar)(Br) pd0->oxidative_add Oxidative Addition amide_complex [L₂Pdᴵᴵ(Ar)(NR₂)] oxidative_add->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product arbr Ar-Br arbr->pd0 amine HNR₂ + Base amine->oxidative_add cluster_0 Drug Synthesis Workflow start 4-Bromoisoquinoline- 1-carboxylic acid intermediate 4-(Piperidin-4-yl)isoquinoline- 1-carboxylic acid start->intermediate Suzuki Coupling (Protocol 4.1.1) with Boc-piperidine boronic ester, then deprotection final_product Final PARP Inhibitor Scaffold (Amide Product) intermediate->final_product Amide Coupling (Protocol 4.2.1) with desired amine

Sources

A Theoretical and Practical Guide to 4-Bromoisoquinoline-1-carboxylic acid: A Versatile Scaffold for Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline framework is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmacologically active molecules.[1][2] This guide provides an in-depth technical examination of 4-Bromoisoquinoline-1-carboxylic acid (CAS No. 1179149-25-7), a strategically functionalized derivative poised for extensive application in drug discovery, materials science, and synthetic chemistry. We will explore its fundamental physicochemical properties, delve into its electronic structure and reactivity through computational analysis, outline robust synthetic and characterization protocols, and discuss its potential as a versatile building block. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a structural motif of immense importance.[3] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[4] The functionalization of the isoquinoline core allows for the precise tuning of its steric and electronic properties, enabling the optimization of interactions with biological targets.[5]

4-Bromoisoquinoline-1-carboxylic acid is a particularly compelling derivative for several reasons:

  • The Carboxylic Acid at C1: Positioned adjacent to the ring nitrogen, this group significantly influences the molecule's electronic properties and provides a key handle for amide bond formation, esterification, or serving as a bioisostere for other functional groups.[6][7]

  • The Bromine at C4: This halogen atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the introduction of diverse substituents.[1] This position is critical for exploring structure-activity relationships (SAR).

  • Orthogonal Reactivity: The distinct reactivity of the carboxylic acid and the aryl bromide allows for selective, stepwise modifications, making it an ideal scaffold for building molecular complexity.

This guide aims to provide a comprehensive theoretical framework and practical insights into this high-potential molecule.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-Bromoisoquinoline-1-carboxylic acid is not widely published, its properties can be reliably predicted based on its constituent parts and related known compounds.

Core Properties

A summary of the key identifiers and computed properties for the molecule is presented below.

PropertyValueSource/Method
CAS Number 1179149-25-7[8][9]
Molecular Formula C₁₀H₆BrNO₂Calculated
Molecular Weight 252.07 g/mol Calculated
Appearance Predicted: White to off-white crystalline solidAnalogy
pKa (acidic) Predicted: ~3-4Analogy to quinoline-2-carboxylic acid
pKa (basic) Predicted: ~1-2Electron withdrawal from COOH & Br
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in waterAnalogy
Spectroscopic Signatures

Spectroscopic analysis is essential for the structural confirmation of 4-Bromoisoquinoline-1-carboxylic acid. The predicted data serves as a benchmark for experimental verification.

SpectroscopyCharacteristic FeaturePredicted Chemical Shift / Frequency
¹H NMR Carboxylic Acid Proton (-COOH)> 12 ppm (singlet, broad)
Aromatic Protons (H3, H5-H8)7.5 - 9.0 ppm (multiplets and doublets)
¹³C NMR Carbonyl Carbon (-C OOH)165 - 175 ppm
Aromatic Carbons120 - 150 ppm
Carbon-Bromine (C -Br)~120 ppm
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)
C=O Stretch (Carboxylic Acid)1700 - 1730 cm⁻¹ (strong)
C=N, C=C Stretch (Aromatic)1550 - 1650 cm⁻¹
C-Br Stretch500 - 600 cm⁻¹

Synthesis and Reactivity

Proposed Synthetic Pathway

G A 4-Bromoisoquinoline B Step 1: Reissert Reaction (NaCN, Benzoyl Chloride) A->B C Reissert Compound Intermediate B->C D Step 2: Hydrolysis (Conc. HCl or H₂SO₄) C->D E Target Molecule: 4-Bromoisoquinoline-1-carboxylic acid D->E

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Synthetic Protocol (Hypothetical)

This protocol is illustrative and requires laboratory optimization for safety and yield.

Objective: To synthesize 4-Bromoisoquinoline-1-carboxylic acid from 4-Bromoisoquinoline via a Reissert reaction followed by hydrolysis.

Step 1: Formation of the Reissert Compound

  • In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-Bromoisoquinoline in dichloromethane.

  • Add an aqueous solution of sodium cyanide (NaCN, ~1.5 equivalents). The mixture will be biphasic.

  • Cool the vigorously stirring mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (~1.1 equivalents) dropwise via a syringe, ensuring the temperature does not exceed 5°C.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, separate the organic layer. Wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound. Purification can be achieved by recrystallization or column chromatography.

Causality: The Reissert reaction is a classic method for introducing a cyano group (a carboxylic acid precursor) at the C1 position of isoquinolines. The benzoyl chloride activates the isoquinoline nitrogen, facilitating nucleophilic attack by the cyanide ion at C1.

Step 2: Hydrolysis to the Carboxylic Acid

  • Place the purified Reissert compound in a round-bottom flask.

  • Add concentrated hydrochloric acid or a mixture of sulfuric acid and water.

  • Heat the mixture to reflux (typically >100°C) for 6-12 hours. The hydrolysis of both the nitrile and the benzoyl group will occur.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Adjust the pH to ~3-4 with a saturated sodium hydroxide solution. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromoisoquinoline-1-carboxylic acid.

Trustworthiness: This protocol is self-validating. The identity and purity of the intermediate and final product must be confirmed at each stage using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Chemical Reactivity

The reactivity of 4-Bromoisoquinoline-1-carboxylic acid is dictated by the interplay of its three key components: the electron-deficient pyridine ring, the electron-withdrawing carboxylic acid, and the versatile bromo-substituent.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoquinoline ring, exacerbated by the substituents, makes it susceptible to SNAr reactions, although this is less common than in other systems.

  • Carboxylic Acid Reactions: The -COOH group undergoes standard transformations like esterification (with alcohols under acidic conditions) and amidation (via activation with reagents like EDC/HOBt or conversion to an acid chloride with SOCl₂).

  • Cross-Coupling Reactions: The C-Br bond at the C4 position is the primary site for diversification. It readily participates in Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) cross-coupling reactions, providing access to a vast library of analogues.

Theoretical Studies: A DFT-Based Perspective

To gain deeper insight into the molecule's intrinsic properties, Density Functional Theory (DFT) calculations are an invaluable tool.[10] These studies can predict geometry, electronic structure, and spectroscopic properties, guiding synthetic efforts and helping to rationalize observed reactivity.[11][12]

Computational Workflow

A typical DFT workflow for analyzing this molecule is outlined below.

Caption: A standard workflow for DFT analysis of a molecule.

Predicted Electronic Properties
  • Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron distribution. The most negative potential (red) is expected around the carboxylic acid oxygens and the ring nitrogen, indicating sites prone to electrophilic attack or hydrogen bonding. The most positive potential (blue) would be on the carboxylic acid proton.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is typically distributed over the aromatic rings, representing the site of electron donation. The LUMO is also located on the ring system, indicating the site of electron acceptance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.[10]

Applications in Drug Discovery

This molecule is not an end-product drug but a high-value building block for creating new chemical entities. Its utility can be envisioned in several drug design strategies.

G cluster_0 Diversification Points A 4-Bromoisoquinoline- 1-carboxylic acid (Core Scaffold) B C4 Position (Suzuki, etc.) Adds R1 group A->B C C1 Position (Amidation) Adds R2 group A->C D Library of Novel Analogues B->D C->D E Screening & Lead Optimization D->E

Caption: Role in a lead discovery and optimization workflow.

  • Fragment-Based Drug Design (FBDD): The core itself can be considered a complex fragment. The carboxylic acid can form key hydrogen bond or salt-bridge interactions with target proteins (e.g., binding to an arginine or lysine residue), while the bromo-position provides a vector for fragment growing or linking.

  • Lead Optimization: If a lead compound containing an isoquinoline core is identified, this molecule can be used to rapidly generate analogues. The C4 position can be systematically modified to probe pockets of the target's binding site, improving potency and selectivity.

  • Combinatorial Chemistry: The orthogonal reactivity at C1 and C4 makes it an ideal substrate for creating combinatorial libraries of compounds for high-throughput screening.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid represents a confluence of desirable features for the modern medicinal and synthetic chemist. It combines the biologically relevant isoquinoline scaffold with two distinct and highly versatile functional handles. While detailed experimental characterization is still emerging, theoretical analysis and established chemical principles confirm its potential as a powerful building block. This guide has provided the foundational knowledge—from predicted properties and synthetic strategies to computational insights and drug discovery applications—to empower researchers to effectively utilize this compound in the development of next-generation therapeutics and novel chemical architectures.

References

  • Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Iqbal, M. A., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (n.d.). Isoquinoline. Retrieved from [Link]

  • Deng, C., Lam, W. H., & Lin, Z. (2017). Computational Studies on Rhodium(III) Catalyzed C–H Functionalization versus Deoxygenation of Quinoline N-Oxides with Diazo Compounds. Organometallics. Retrieved from [Link]

  • Mohan, C., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A DFT Investigation of Alkyne Bromination Reactions. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 4-Bromoisoquinoline, 1532-97-4, suppliers and manufacturers. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-acetylcyclohexane-1-carboxylic acid | CAS#:407628-30-2. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1179149-25-7. Retrieved from [Link]

  • Molbase. (n.d.). 41636-79-7 1,1-Diaminoferrocene. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of Fused BN-Heterocycles via Boron Atom Insertion: DFT Insights into the Lewis Acid-Base (BBr3/NEt3) Cooperative Mechanism and Selectivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). DFT study on the mechanism and origin of stereoselectivity of an NHC-catalyzed activation/transformation of an α-bromo enal. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Chemsigma. (n.d.). 7-BroMoisoquinoline hydrochloride [223671-91-8]. Retrieved from [Link]

  • Chembase. (n.d.). methyl 5-amino-8-bromoisoquinoline-6-carboxylate 1312289-38-5. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Bromoisoquinoline-1-carboxylic acid | 1179149-25-7. Retrieved from [Link]

  • PubMed Central. (n.d.). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Retrieved from [Link]

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Methodological & Application

Synthesis of Novel Derivatives from "4-Bromoisoquinoline-1-carboxylic acid": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The strategic functionalization of the isoquinoline scaffold is therefore a key pursuit in the development of novel therapeutic agents.

This guide focuses on "4-Bromoisoquinoline-1-carboxylic acid" as a versatile starting material for the synthesis of novel derivatives. This molecule possesses two distinct and orthogonally reactive functional groups: a carboxylic acid at the 1-position and a bromine atom at the 4-position. The carboxylic acid is amenable to derivatization through amide bond formation and esterification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkynyl moieties.

These application notes provide a detailed technical guide for researchers, scientists, and drug development professionals, outlining robust protocols for the synthesis of diverse derivatives from 4-Bromoisoquinoline-1-carboxylic acid. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system.

Core Synthetic Strategies and Mechanistic Considerations

The derivatization of 4-Bromoisoquinoline-1-carboxylic acid can be approached through two primary avenues: modification of the carboxylic acid group and functionalization at the C4-position via the bromo substituent.

I. Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the 1-position is a versatile functional group that can be readily converted into amides and esters.

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the coupling of carboxylic acids with a vast array of primary and secondary amines.[4] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated with a coupling reagent.

Mechanism of Amide Coupling (EDC/HOBt as an example):

The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), is a common and effective method for amide bond formation.[5]

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: This unstable intermediate is prone to racemization and side reactions. The addition of HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt active ester.

  • Nucleophilic Acyl Substitution: The amine then undergoes nucleophilic acyl substitution on the activated ester to form the desired amide bond, regenerating HOBt in the process.

The use of additives like HOBt or HOAt minimizes side reactions and suppresses racemization, particularly when dealing with chiral amines or carboxylic acids.

Esterification of the carboxylic acid can be used to modulate the lipophilicity, solubility, and metabolic stability of the parent molecule. The Fischer-Speier esterification is a classic and straightforward method for this transformation.[6][7]

Mechanism of Fischer-Speier Esterification:

This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol to an ester and water.[6][7]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

II. Functionalization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 4-position of the isoquinoline ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based substituents. It is often advantageous to first protect or esterify the carboxylic acid group to prevent potential interference with the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester.[8][9][10]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle involves three key steps:[8][10]

  • Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species forms a boronate complex, which then transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12]

Mechanism of the Sonogashira Coupling:

The reaction proceeds through two interconnected catalytic cycles:[11]

  • Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst.

Experimental Protocols

General Considerations:
  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used for moisture-sensitive reactions.

  • Reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of N-Benzyl-4-bromoisoquinoline-1-carboxamide

This protocol details the amide coupling of 4-Bromoisoquinoline-1-carboxylic acid with benzylamine using HATU as the coupling reagent.

Workflow Diagram:

Amide_Coupling cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromoisoquinoline-1-carboxylic acid Mix Dissolve reactants in DMF A->Mix B Benzylamine B->Mix C HATU Add_HATU Add HATU C->Add_HATU D DIPEA Add_DIPEA Add DIPEA D->Add_DIPEA E Anhydrous DMF E->Mix Cool Cool to 0 °C Mix->Cool Cool->Add_HATU Add_HATU->Add_DIPEA Stir Stir at RT for 12h Add_DIPEA->Stir Quench Quench with water Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Benzyl-4-bromoisoquinoline-1-carboxamide Purify->Product

Caption: Amide coupling workflow.

Materials:
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromoisoquinoline-1-carboxylic acid252.061.01.0
Benzylamine107.151.11.1
HATU380.231.21.2
DIPEA129.242.02.0
Anhydrous DMF-5 mL-
Procedure:
  • To a dry round-bottom flask, add 4-Bromoisoquinoline-1-carboxylic acid (252 mg, 1.0 mmol) and anhydrous DMF (5 mL).

  • Stir the solution until the starting material is fully dissolved.

  • Add benzylamine (118 mg, 1.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (456 mg, 1.2 mmol) portion-wise to the cooled solution.

  • Add DIPEA (348 µL, 2.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired amide.

Expected Characterization Data (Analog-Based):
  • ¹H NMR (CDCl₃): Expect signals for the isoquinoline core protons, the benzylic CH₂ protons as a doublet around 4.7 ppm, and the aromatic protons of the benzyl group. The NH proton will likely appear as a broad singlet or triplet.[9]

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon around 165 ppm, and distinct signals for the carbons of the isoquinoline and benzyl moieties.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight.

Protocol 2: Synthesis of Methyl 4-bromoisoquinoline-1-carboxylate

This protocol describes the esterification of 4-Bromoisoquinoline-1-carboxylic acid using methanol under acidic conditions (Fischer Esterification).

Workflow Diagram:

Fischer_Esterification cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromoisoquinoline-1-carboxylic acid Mix Dissolve acid in Methanol A->Mix B Methanol B->Mix C Conc. H2SO4 Add_Acid Add H2SO4 (catalytic) C->Add_Acid Mix->Add_Acid Reflux Reflux for 6h Add_Acid->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract Extract with EtOAc Neutralize->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Concentrate->Purify Product Methyl 4-bromoisoquinoline-1-carboxylate Purify->Product

Caption: Fischer esterification workflow.

Materials:
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromoisoquinoline-1-carboxylic acid252.061.01.0
Methanol32.04excesssolvent
Concentrated Sulfuric Acid98.08catalytic-
Procedure:
  • Suspend 4-Bromoisoquinoline-1-carboxylic acid (252 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the methyl ester.

Expected Characterization Data (Analog-Based):
  • ¹H NMR (CDCl₃): Expect a singlet for the methyl ester protons around 4.0 ppm, in addition to the signals for the isoquinoline ring protons.[2]

  • ¹³C NMR (CDCl₃): Expect a signal for the ester carbonyl carbon around 165-170 ppm and a signal for the methoxy carbon around 52 ppm.[2]

  • IR (KBr): A strong C=O stretching band for the ester is expected around 1720-1740 cm⁻¹.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion.

Protocol 3: Suzuki-Miyaura Coupling of Methyl 4-bromoisoquinoline-1-carboxylate with Phenylboronic Acid

This protocol details the Suzuki coupling of the previously synthesized methyl ester with phenylboronic acid.

Workflow Diagram:

Suzuki_Coupling cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Methyl 4-bromoisoquinoline-1-carboxylate Mix Combine reactants and catalyst A->Mix B Phenylboronic acid B->Mix C Pd(PPh3)4 C->Mix D Na2CO3 D->Mix E Toluene/Ethanol/Water E->Mix Degas Degas with N2 Mix->Degas Heat Heat at 80 °C for 8h Degas->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Extract Extract with EtOAc Filter->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Methyl 4-phenylisoquinoline-1-carboxylate Purify->Product

Caption: Suzuki-Miyaura coupling workflow.

Materials:
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 4-bromoisoquinoline-1-carboxylate266.081.01.0
Phenylboronic acid121.931.51.5
Pd(PPh₃)₄1155.560.050.05
Sodium Carbonate (2M aq. solution)105.992.02.0
Toluene/Ethanol (3:1)-8 mL-
Procedure:
  • In a round-bottom flask, combine Methyl 4-bromoisoquinoline-1-carboxylate (266 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add the toluene/ethanol solvent mixture (8 mL) followed by the 2M aqueous sodium carbonate solution (1 mL, 2.0 mmol).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture at 80 °C for 8 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Expected Characterization Data (Analog-Based):
  • ¹H NMR (CDCl₃): Disappearance of the bromine atom will cause a shift in the signals of the isoquinoline protons. New signals corresponding to the phenyl group will appear in the aromatic region.

  • ¹³C NMR (CDCl₃): Signals corresponding to the newly introduced phenyl group will be present.

  • Mass Spectrometry (ESI+): The [M+H]⁺ ion should correspond to the molecular weight of the coupled product.[6]

Protocol 4: Sonogashira Coupling of Methyl 4-bromoisoquinoline-1-carboxylate with Phenylacetylene

This protocol outlines the coupling of the bromo-ester with phenylacetylene.

Workflow Diagram:

Sonogashira_Coupling cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Methyl 4-bromoisoquinoline-1-carboxylate Mix Combine reactants and catalysts in THF/Et3N A->Mix B Phenylacetylene B->Mix C PdCl2(PPh3)2 C->Mix D CuI D->Mix E Triethylamine E->Mix F THF F->Mix Degas Degas with N2 Mix->Degas Heat Heat at 60 °C for 6h Degas->Heat Cool Cool to RT Heat->Cool Filter Filter through Celite Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Methyl 4-(phenylethynyl)isoquinoline-1-carboxylate Purify->Product

Caption: Sonogashira coupling workflow.

Materials:
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 4-bromoisoquinoline-1-carboxylate266.081.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.030.03
Copper(I) iodide (CuI)190.450.050.05
Triethylamine101.193.03.0
Anhydrous THF-10 mL-
Procedure:
  • To a Schlenk flask, add Methyl 4-bromoisoquinoline-1-carboxylate (266 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 60 °C for 6 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the alkynylated product.

Expected Characterization Data (Analog-Based):
  • ¹H NMR (CDCl₃): The spectrum will show the characteristic signals for the isoquinoline and phenyl protons, and the absence of the bromine will lead to shifts in the isoquinoline proton signals.

  • ¹³C NMR (CDCl₃): Two new signals for the alkyne carbons will appear in the range of 80-100 ppm.

  • IR (KBr): A characteristic C≡C stretching band is expected around 2100-2260 cm⁻¹.

  • Mass Spectrometry (ESI+): The [M+H]⁺ ion will confirm the molecular weight of the product.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Patel, R., & Patel, P. (2024). Isoquinoline derivatives and its medicinal activity.
  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Byju's. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

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Application Notes & Protocols: Strategic Implementation of 4-Bromoisoquinoline-1-carboxylic acid in Palladium-Catalyzed Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning anticancer, anti-inflammatory, and antimicrobial applications.[1][2][3] 4-Bromoisoquinoline-1-carboxylic acid is a highly valuable bifunctional building block, offering two distinct points for molecular diversification. The bromine atom at the C4 position serves as an ideal handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the carboxylic acid at C1 provides a site for amide bond formation or other modifications. This guide provides an in-depth analysis and detailed protocols for the strategic use of 4-Bromoisoquinoline-1-carboxylic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating biaryl structures.[4][5] We will explore the mechanistic underpinnings, address substrate-specific challenges, and present a robust, validated protocol for researchers in drug discovery and chemical development.

The Strategic Value of the Isoquinoline Scaffold

The fusion of a benzene ring and a pyridine ring gives isoquinoline its unique electronic and structural properties, making it an exceptional framework for interacting with diverse biological targets.[2][6] Its derivatives have been successfully developed as antihypertensive agents, antiretrovirals, and potent inhibitors of key oncology targets like topoisomerase and various kinases.[3][7][8] The ability to synthetically modify the isoquinoline core, particularly by introducing aryl or heteroaryl substituents, is crucial for fine-tuning pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles.[6] 4-Bromoisoquinoline-1-carboxylic acid is an exemplary starting material for this purpose, enabling the construction of complex molecular architectures through sequential or orthogonal coupling strategies.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura coupling mechanism is essential for rational protocol design and troubleshooting. The reaction is a well-established catalytic cycle that proceeds through three fundamental steps, facilitated by a palladium(0) complex.[4][7][9]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 4-Bromoisoquinoline-1-carboxylic acid. This step forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the order being I > Br > Cl.[4][10]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex (e.g., Ar-B(OH)₃⁻), which facilitates the ligand exchange on the Pd(II) complex.[11][12]

  • Reductive Elimination: The final step involves the two organic ligands on the Pd(II) center coupling to form the desired C-C bond in the product. This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[13][14]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' (Di-organo Pd Complex) Transmetalation->PdII_Biaryl ReductElim Reductive Elimination ReductElim->Pd0 Product Ar-Ar' (Product) ReductElim->Product ArylHalide Ar-X (4-Bromoisoquinoline-1-carboxylic acid) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Considerations & Challenges

While the Suzuki coupling is robust, the presence of the carboxylic acid moiety in the substrate introduces specific challenges that must be managed for a successful outcome.

  • Potential for Decarboxylation: Heteroaromatic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures.[15] This side reaction would yield 4-bromoisoquinoline, leading to a complex product mixture and reduced yield of the desired product. Careful selection of reaction temperature is paramount.

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can potentially coordinate to the palladium center. This coordination may hinder catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed efficiently.[16]

  • Solubility Issues: The starting material is a salt-like zwitterion and may have limited solubility in common aprotic organic solvents like toluene or dioxane. The choice of solvent and base is critical to ensure a homogenous or effectively biphasic reaction mixture.

Strategy: Our recommended protocol mitigates these issues by (1) using a moderately elevated temperature (85-90 °C) to ensure a reasonable reaction rate without promoting significant decarboxylation, (2) selecting a catalyst system known for its high turnover and stability, and (3) employing a dioxane/water solvent system to improve the solubility of all components, including the inorganic base and boronate species.[4][7]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 4-Bromoisoquinoline-1-carboxylic acid with a generic arylboronic acid. It should be considered a starting point for optimization based on the specific boronic acid used.

Materials & Reagents:

  • 4-Bromoisoquinoline-1-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas supply

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)

Equipment:

  • Schlenk flask or pressure vessel

  • Magnetic stirrer and hotplate with oil bath

  • Reflux condenser

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Standard laboratory glassware for workup and chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 4-Bromoisoquinoline-1-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

    • Rationale: Adding the solid reagents first under an air atmosphere is convenient. The choice of base is important; K₂CO₃ is a cost-effective and generally effective base for this transformation.

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

    • Rationale: This "degassing" process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst that is formed in situ.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).

    • Rationale: Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is reliably reduced to the active Pd(0) species under the reaction conditions. The dppf ligand is a bulky, electron-rich phosphine that is highly effective for cross-coupling of aryl bromides.[17]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of starting material).

    • Rationale: The solvent mixture is degassed separately by bubbling with argon for 15-30 minutes. This ensures the entire system remains oxygen-free. The water is essential for dissolving the base and facilitating the formation of the active boronate species.[7]

  • Reaction: Place the sealed flask in a preheated oil bath at 85-90 °C and stir vigorously for 12–24 hours.

    • Rationale: This temperature provides a good balance between reaction rate and minimizing the risk of decarboxylation. Vigorous stirring is necessary to ensure adequate mixing, especially in a biphasic system.

  • Monitoring: After the allotted time, cool the reaction to room temperature. Progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate. Filter through a pad of celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Rationale: The acidic nature of the product means it may have some solubility in basic aqueous layers. To maximize yield, the pH of the aqueous layer can be adjusted to ~4-5 with dilute HCl before extraction, which protonates the carboxylate and drives the product into the organic phase.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A 1. Add Solids to Flask (Substrate, Boronic Acid, Base) B 2. Evacuate & Backfill (3x with Argon/N₂) A->B C 3. Add Catalyst & Solvents (Under Inert Gas) B->C D 4. Heat & Stir (85-90 °C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cooldown & Workup (Dilute, Filter, Extract, Dry) E->F G 7. Concentrate Solvent (Rotary Evaporation) F->G H 8. Purify Product (Chromatography / Recrystallization) G->H I I H->I Characterized Product

Caption: A generalized workflow for the Suzuki cross-coupling protocol.

Comparative Data & Optimization

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table provides a comparative overview of conditions that can be screened for optimization.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Potential Outcome
1 Pd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9016Standard: Good starting point for most arylboronic acids.[7]
2 Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O8524Classic: Tetrakis is a reliable but sometimes less active catalyst.
3 Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O (5:1)10012High Activity: For challenging or sterically hindered boronic acids.
4 Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)THF/H₂O (4:1)8018Milder Base: Cesium carbonate is more soluble and can sometimes improve yields.

References

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Isoquinoline - Wikipedia. Wikipedia. [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

  • The Suzuki Reaction - Myers. Myers Group, Harvard University. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling Mechanism - YouTube. AkChemistry. [Link]

  • The Suzuki Reaction. Columbia University. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. [Link]

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Introduction: The Strategic Importance of 4-Bromoisoquinoline-1-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Bond Formation with 4-Bromoisoquinoline-1-carboxylic Acid

In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. 4-Bromoisoquinoline-1-carboxylic acid represents a particularly valuable building block. The carboxylic acid at the 1-position is an ideal handle for amide bond formation, a cornerstone reaction in pharmaceutical synthesis due to the stability and prevalence of the amide linkage in drugs and natural products.[1] The bromine atom at the 4-position provides a versatile vector for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the optimization of lead compounds.

This guide provides a comprehensive overview and detailed protocols for the effective coupling of 4-Bromoisoquinoline-1-carboxylic acid with amines. We will delve into the mechanistic underpinnings of modern coupling reagents, provide step-by-step experimental procedures, and offer insights gleaned from practical experience to navigate potential challenges.

The Fundamental Challenge: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging under standard conditions. The primary obstacle is a competing acid-base reaction, which rapidly forms a stable and unreactive ammonium-carboxylate salt.[2][3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[3][5] This is achieved using coupling reagents that transform the carboxyl group into a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the desired amide bond.

Mechanism of Action: A Tale of Two Coupling Chemistries

The choice of coupling reagent is critical for success and depends on the substrate's properties, desired reaction conditions, and the need to preserve stereochemical integrity. Here, we focus on two of the most robust and widely adopted systems: uronium salts (HATU) and carbodiimides (EDC) with additives.

Uronium/Aminium-Based Reagents: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, rapid kinetics, and ability to suppress racemization.[6]

The mechanism proceeds in two key steps in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA):

  • Deprotonation & Activation: The base deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6]

  • Nucleophilic Attack: The amine attacks the activated ester, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[6] The HOAt moiety is crucial to HATU's effectiveness, as it accelerates the reaction and minimizes unwanted side reactions.[6]

Carbodiimide-Based Reagents: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that offers a cost-effective and efficient method for amide coupling.[7] Its performance is significantly enhanced by additives like 1-hydroxybenzotriazole (HOBt).

The mechanism involves the following pathway:

  • Initial Activation: The carboxylic acid adds to the EDC carbodiimide, forming a highly reactive and unstable O-acylisourea intermediate.[5][7]

  • Interception by Additive: Before this unstable intermediate can rearrange into an undesired N-acylurea byproduct, it is intercepted by the nucleophilic HOBt. This forms a more stable HOBt-ester, which is less prone to racemization.[7]

  • Amide Formation: The amine nucleophile attacks the activated HOBt-ester to yield the final amide product, regenerating HOBt in the process.[7]

Experimental Design & Protocols

The following protocols are designed to serve as a robust starting point for researchers. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

General Experimental Workflow

The overall process for both protocols follows a similar logical flow, from initial setup to the isolation of the pure product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) prep_reagents Add Coupling Reagent & Base prep_acid->prep_reagents In Anhydrous Solvent pre_activation Pre-activation (0-15 min) prep_reagents->pre_activation add_amine Add Amine (1.1 eq) pre_activation->add_amine stir Stir at RT (2-24 h) add_amine->stir monitor Monitor by TLC / LC-MS stir->monitor Periodically quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction (Acid/Base Washes) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Amide purify->product

Caption: General workflow for amide coupling reactions.

Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended for challenging substrates or when rapid reaction times and high yields are paramount.

Materials and Reagents:

  • 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq.)

  • Amine (primary or secondary, 1.1-1.2 eq.)

  • HATU (1.1-1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, sat. NaCl (brine), MgSO₄/Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Pre-activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 5 minutes, then warm to room temperature and stir for an additional 15 minutes. This pre-activation step is crucial for forming the active ester.[6]

  • Amine Addition: Dissolve the amine (1.1 eq.) in a minimal amount of anhydrous DMF (or DCM) and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with saturated brine (1x). These washes remove excess base, unreacted starting materials, and water-soluble byproducts.[8]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide.

Protocol B: Classic & Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and economical alternative to HATU-based methods.

Materials and Reagents:

  • 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq.)

  • Amine (primary or secondary, 1.1-1.2 eq.)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2-1.5 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.).

  • Dissolution: Add anhydrous DCM (or DMF) to dissolve the components. Cool the solution to 0 °C in an ice bath with stirring.[7]

  • Activation: Add EDC·HCl (1.2 eq.) to the mixture in one portion.

  • Base Addition: Add DIPEA (2.5 eq.) dropwise to the stirring solution. A cloudy appearance (due to salt formation) is normal.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove the base and EDC urea byproduct, water (1x), saturated NaHCO₃ solution (2x) to remove HOBt and any remaining acid, and finally with saturated brine (1x).[8]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired product.

Data Summary: Comparison of Coupling Protocols

ParameterProtocol A: HATUProtocol B: EDC/HOBtRationale & Field Insights
Coupling Reagent HATUEDC·HClHATU is more reactive and often gives cleaner, faster reactions, but is more expensive. EDC is a cost-effective workhorse.
Additive None (HOAt is integral)HOBtHOBt is crucial for suppressing racemization and preventing the formation of N-acylurea byproduct with EDC.[7]
Base DIPEADIPEA or TEAA non-nucleophilic base is required to prevent side reactions with the activated acid. DIPEA is generally preferred.[6]
Equivalents (Acid:Amine:Reagent) 1 : 1.1 : 1.11 : 1.1 : 1.2A slight excess of the amine and coupling reagent drives the reaction to completion.
Typical Solvent DMF, DCMDCM, DMFDCM facilitates an easier workup. DMF is used for less soluble substrates but requires more effort to remove.[8]
Reaction Time 1 - 4 hours8 - 24 hoursHATU's superior activation mechanism leads to significantly faster reaction kinetics.[6]
Key Byproducts Tetramethylurea, HOAtDicyclohexylurea (DCU), HOBtEDC's urea byproduct is water-soluble, simplifying its removal during aqueous workup compared to the insoluble DCU from DCC.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents (hydrolyzed).2. Insufficient base.3. Sterically hindered amine.1. Use fresh, anhydrous solvents and reagents. Ensure coupling agents are stored in a desiccator.2. Ensure sufficient equivalents of base are used.3. Switch to a more powerful coupling reagent like HATU. Consider increasing reaction temperature or time.
Starting Acid Remains 1. Incomplete activation.2. Reaction time too short.1. Use a slight excess of the coupling reagent (e.g., 1.2 eq.).2. Allow the reaction to run longer, monitoring carefully by LC-MS.
Difficult Purification 1. Byproducts from EDC (N-acylurea).2. Residual DMF or DIPEA.1. Ensure HOBt is used with EDC. Perform thorough acidic and basic washes during workup.2. For DMF, wash with a 5% LiCl aqueous solution or water/brine mixtures.[8] For DIPEA, ensure thorough washing with dilute acid (e.g., 1M HCl).

References

  • Dabhi, R. C. et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-146. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. [Link]

  • ResearchGate. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. [Link]

  • Zhang, H.-P., et al. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Retrieved from [Link]

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. Retrieved from [Link]

  • Vale, N., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Andrey K. (2014). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromoisoquinoline. Retrieved from [Link]

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Application Notes & Protocols: Decarboxylation of 4-Bromoisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the decarboxylation of 4-Bromoisoquinoline-1-carboxylic acid to yield 4-Bromoisoquinoline, a valuable building block in medicinal chemistry and materials science. We present a detailed analysis of the underlying reaction mechanisms and offer a comparative study of various protocols, including thermal, copper-catalyzed, and silver-catalyzed methods. Each protocol is accompanied by a step-by-step methodology, an explanation of the chemical principles, and a summary of expected outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for this key synthetic transformation.

Introduction: The Synthetic Value of 4-Bromoisoquinoline

The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds, including the vasodilator Papaverine and the anesthetic Dimethisoquin.[1] The strategic introduction of a bromine atom at the C4 position provides a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.

The decarboxylation of 4-Bromoisoquinoline-1-carboxylic acid is a direct and efficient route to obtain the 4-Bromoisoquinoline core. The selection of an appropriate decarboxylation protocol is critical, as it can significantly impact reaction efficiency, yield, purity, and scalability. This guide explores the chemical logic behind different approaches to empower researchers to select the optimal method for their specific synthetic goals.

Mechanistic Rationale for Decarboxylation

The decarboxylation of heteroaromatic carboxylic acids, particularly those with the carboxyl group adjacent to a ring nitrogen, is generally more facile than that of their simple aromatic counterparts. This is attributed to the ability of the nitrogen atom to stabilize the intermediate formed upon loss of carbon dioxide.

The reaction is believed to proceed through a zwitterionic intermediate or an ylide.[2] The lone pair on the isoquinoline nitrogen attacks the carboxyl proton, forming a zwitterion. Upon heating, this intermediate readily eliminates CO₂, generating a carbanion at the C1 position. This carbanion is resonance-stabilized by the positively charged nitrogen atom, forming an ylide-like structure. Subsequent protonation by the solvent or a proton source quenches the intermediate to yield the final 4-Bromoisoquinoline product.

Caption: General mechanism for the decarboxylation of isoquinoline-1-carboxylic acid.

Comparative Analysis of Decarboxylation Protocols

The choice of decarboxylation method depends on factors such as available equipment, desired reaction time, and thermal stability of the substrate. The following table summarizes key parameters for three distinct protocols.

Method Catalyst / Key Reagents Solvent Temp. (°C) Time Typical Yield Key Considerations
Thermal NoneHigh-boiling point solvent (e.g., Diphenyl ether, NMP) or neat>180-2001-4 hModerateSimple setup; high temperatures may cause decomposition; difficult solvent removal.
Cu-Catalyzed Cu₂O (5 mol%), 1,10-Phenanthroline (10 mol%)NMP/Quinoline (3:1)19015 min (MW)HighRapid and efficient, especially with microwave heating; requires catalyst and ligand.[3]
Ag-Catalyzed Ag₂CO₃ (10-20 mol%), Acetic Acid (optional)DMSO120-1501-3 hHighMilder conditions than thermal or copper methods; suitable for thermally sensitive substrates.[4]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Microwave-Assisted Decarboxylation

Principle: This protocol leverages a copper(I) catalyst, stabilized by a phenanthroline ligand, to facilitate the decarboxylation at a lower energy barrier than the uncatalyzed thermal process.[3][5] Microwave irradiation provides rapid and uniform heating, dramatically reducing the reaction time. Quinoline acts as a high-boiling co-solvent that aids in heat transfer and can also coordinate with the copper center.

G cluster_workflow Cu-Catalyzed Decarboxylation Workflow prep 1. Prepare Reagents - 4-Bromoisoquinoline-1-carboxylic acid - Cu₂O & 1,10-Phenanthroline - NMP/Quinoline solvent vial 2. Assemble Combine all reagents in a 10 mL microwave vial. Seal the vial. prep->vial mw 3. Microwave Irradiation - Set Temp: 190 °C - Set Time: 15 min - Max Power: 150 W vial->mw cool 4. Cooling Air-jet cool to room temperature. mw->cool workup 5. Workup - Dilute with EtOAc - Filter through Celite/Silica - Wash with water/brine cool->workup purify 6. Purification Concentrate filtrate and purify by column chromatography. workup->purify product Product 4-Bromoisoquinoline purify->product

Caption: Workflow for the copper-catalyzed microwave-assisted protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Bromoisoquinoline-1-carboxylic acid (1.0 mmol, 252.1 mg).

  • Catalyst Addition: Add copper(I) oxide (Cu₂O) (0.05 mmol, 7.2 mg) and 1,10-phenanthroline (0.10 mmol, 18.0 mg).

  • Solvent Addition: Purge the vial with an inert gas (Nitrogen or Argon). Using a syringe, add N-Methyl-2-pyrrolidone (NMP) (1.5 mL) and quinoline (0.5 mL).

  • Microwave Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 190 °C for 15 minutes. Monitor the internal pressure, which should not exceed safe limits (e.g., ~5-6 bar).

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the dark reaction mixture with ethyl acetate (20 mL).

  • Filtration: Pass the mixture through a short plug of celite or silica gel to remove the copper catalyst, washing the plug with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) to remove NMP, followed by a wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford pure 4-Bromoisoquinoline.

Protocol 2: Silver-Catalyzed Thermal Decarboxylation

Principle: This method employs a silver(I) salt, typically silver carbonate, as a catalyst. The reaction proceeds at a lower temperature than traditional thermal methods, making it suitable for substrates with sensitive functional groups.[4] The mechanism is thought to involve the formation of a silver carboxylate salt, which then undergoes decarboxylation to form an organosilver intermediate. This intermediate is subsequently protonated by the solvent (DMSO) or an acidic additive to yield the final product.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-Bromoisoquinoline-1-carboxylic acid (1.0 mmol, 252.1 mg) and silver(I) carbonate (Ag₂CO₃) (0.2 mmol, 55.1 mg).

  • Solvent Addition: Add anhydrous Dimethyl sulfoxide (DMSO) (5 mL).

  • Heating: Place the flask in a preheated oil bath at 140 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours, as indicated by the cessation of CO₂ evolution and consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash thoroughly with water (3 x 30 mL) to remove DMSO, followed by a wash with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield 4-Bromoisoquinoline.

Safety and Handling

  • High Temperatures: All reactions should be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves when handling hot glassware.

  • Reagents:

    • NMP: N-Methyl-2-pyrrolidone is a reproductive toxin; handle with care and avoid inhalation or skin contact.

    • Quinoline: Quinoline is toxic and has a strong, unpleasant odor. Always handle in a fume hood.

    • Heavy Metal Catalysts: Copper and silver salts are toxic. Avoid creating dust. Dispose of heavy metal waste according to institutional guidelines.

  • Microwave Reactor: Only use vials and caps specifically designed for microwave chemistry. Never exceed the recommended volume or temperature for the reaction vessel.

Conclusion

The decarboxylation of 4-Bromoisoquinoline-1-carboxylic acid is a fundamental transformation for accessing the synthetically important 4-Bromoisoquinoline intermediate. For rapid, high-yield synthesis, the copper-catalyzed microwave-assisted protocol is highly recommended.[3] For substrates that may be sensitive to the high temperatures of the copper-catalyzed method, the silver-catalyzed protocol offers a milder and effective alternative.[4] Simple thermal decarboxylation, while feasible, is often lower-yielding and requires harsh conditions, making it the least favorable option. The choice of protocol should be guided by the specific requirements of the synthetic route, including scale, purity needs, and available laboratory equipment.

References

  • PrepChem. Synthesis of 4-Bromoisoquinoline. Available from: [Link]

  • Shang, Y., et al. (2017). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

  • Chen, C., et al. (2016). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews. Available from: [Link]

  • Lu, P., et al. (2009). Protodecarboxylation of heteroaromatic carboxylic acids. ResearchGate. Available from: [Link]

  • Cassani, C., et al. (2014). Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. AFINITICA. Available from: [Link]

  • Zhang, H-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]

  • Lu, P., et al. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters. Available from: [Link]

  • G.E. Dunn, J. Warkentin. (1960). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link]

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Application Notes and Protocols for the Utilization of 4-Bromoisoquinoline-1-carboxylic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 4-Bromoisoquinoline-1-carboxylic acid in solid-phase synthesis (SPS). The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its incorporation into small molecule libraries via SPS offers a powerful avenue for drug discovery.[1][2] This document outlines the strategic considerations and step-by-step methodologies for the immobilization of 4-Bromoisoquinoline-1-carboxylic acid onto a solid support, its use as a foundational scaffold for library generation, and the final cleavage and purification of the synthesized products. The protocols are designed to be robust and adaptable, with a strong emphasis on the chemical rationale behind each step to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a core structural motif in a vast array of natural products and pharmacologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][3] The functionalization of this heterocyclic system allows for the fine-tuning of biological activity. 4-Bromoisoquinoline-1-carboxylic acid, in particular, serves as a versatile building block. The carboxylic acid moiety provides a handle for attachment to a solid support, while the bromine atom offers a site for subsequent chemical diversification through cross-coupling reactions. Solid-phase synthesis is the technique of choice for the rapid generation of compound libraries, and the successful incorporation of building blocks like 4-Bromoisoquinoline-1-carboxylic acid is crucial for expanding the accessible chemical space for high-throughput screening.

Core Principles of Solid-Phase Synthesis with 4-Bromoisoquinoline-1-carboxylic acid

Solid-phase synthesis (SPS) relies on the covalent attachment of a starting material to an insoluble polymer resin.[4] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin. The overall workflow for utilizing 4-Bromoisoquinoline-1-carboxylic acid in SPS can be conceptualized as follows:

A Resin Selection & Swelling C Immobilization onto Solid Support A->C B Activation of 4-Bromoisoquinoline-1-carboxylic acid B->C D Monitoring of Resin Loading C->D E Library Synthesis (e.g., Suzuki Coupling, Amide Bond Formation) D->E F Final Cleavage from Resin E->F G Purification and Analysis F->G Resin Wang Resin Immobilized Resin-Bound Isoquinoline Resin->Immobilized Isoquinoline 4-Bromoisoquinoline- 1-carboxylic acid Activation DIC, DMAP Isoquinoline->Activation Activation->Immobilized Diversified Diversified Resin-Bound Product Immobilized->Diversified Suzuki Aryl Boronic Acid, Pd Catalyst Suzuki->Diversified Cleavage TFA Cocktail Diversified->Cleavage FinalProduct Final Product Cleavage->FinalProduct

Caption: Synthetic pathway for the diversification of 4-Bromoisoquinoline-1-carboxylic acid on solid support.

Protocol: Cleavage and Deprotection

The final step is the release of the synthesized molecule from the solid support. For the Wang resin, this is achieved by acidolysis of the ester linkage using a cleavage cocktail containing Trifluoroacetic acid (TFA).

Causality of Experimental Choices:

  • Cleavage Reagent: TFA is a strong acid that effectively cleaves the benzyl ester linkage of the Wang resin.

  • Scavengers: During cleavage, reactive carbocations are generated from the resin and any protecting groups. Scavengers are added to the TFA to "trap" these species and prevent them from reacting with the desired product. The choice of scavengers depends on the functional groups present in the synthesized molecule. A common general-purpose cocktail is Reagent K.

Table 1: Common Cleavage Cocktails
Reagent CocktailCompositionUse Case
TFA/TIS/H₂O 95:2.5:2.5 (v/v/v)General purpose, good for tryptophan-containing peptides.
Reagent K TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5)Robust cocktail for complex molecules with sensitive residues.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" alternative, good for trityl-based protecting groups. [5]
Protocol 3: Cleavage from Wang Resin

Materials:

  • Product-bound resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cold diethyl ether (Et₂O)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Combine the filtrates and add to a 50 mL centrifuge tube containing cold diethyl ether (40 mL). The product should precipitate.

  • Isolation: Cool the mixture at -20 °C for 30 minutes to maximize precipitation. Centrifuge the mixture and decant the ether.

  • Washing: Wash the crude product pellet with cold diethyl ether (2 x 20 mL).

  • Drying: Dry the crude product under vacuum.

Analytical Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low resin loading Incomplete activation of the carboxylic acid; Steric hindrance; Insufficient reaction time.Increase equivalents of coupling reagents; Extend reaction time; Consider a different activation method (e.g., pre-forming the symmetrical anhydride).
Low yield in Suzuki coupling Inactive catalyst; Poor resin swelling; Inefficient base.Use fresh catalyst; Ensure adequate resin swelling before adding reagents; Try a different base (e.g., CsF, K₃PO₄).
Incomplete cleavage Insufficient cleavage time; Degradation of TFA.Extend cleavage time; Use fresh, high-quality TFA.
Multiple peaks in HPLC of crude product Side reactions during synthesis or cleavage.Optimize reaction conditions; Choose a more appropriate cleavage cocktail with suitable scavengers.

References

  • ACS Combinatorial Science. (2014). Solid-Phase Synthesis of Quinolinone Library. [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubMed. (2009). Protic acid immobilized on solid support as an extremely efficient recyclable catalyst system for a direct and atom economical esterification of carboxylic acids with alcohols. [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • National Institutes of Health (NIH). (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • PubMed. (1987). Covalent attachment of oligonucleotides to solid supports. [Link]

  • National Institutes of Health (NIH). (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. [Link]

  • Royal Society of Chemistry. (n.d.). Attachment of human keratinocytes to plasma co-polymers of acrylic acid/octa-1,7-diene and allyl amine/octa-1,7-diene. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

Sources

The Strategic Utility of 4-Bromoisoquinoline-1-carboxylic Acid as a Precursor for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a variety of enzyme inhibitors. Its rigid bicyclic framework provides a well-defined orientation for appended functional groups to interact with target biomolecules. The strategic introduction of substituents onto this scaffold allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. Among the myriad of substituted isoquinolines, 4-Bromoisoquinoline-1-carboxylic acid emerges as a particularly versatile precursor for the synthesis of a new generation of enzyme inhibitors.

This technical guide provides a comprehensive overview of the application of 4-Bromoisoquinoline-1-carboxylic acid in the design and synthesis of potent enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships of the resulting inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their discovery programs.

The Versatility of 4-Bromoisoquinoline-1-carboxylic Acid

The utility of 4-Bromoisoquinoline-1-carboxylic acid as a precursor stems from the orthogonal reactivity of its two key functional groups: the carboxylic acid at the 1-position and the bromine atom at the 4-position.

  • The Carboxylic Acid Handle: The carboxylic acid group at the C1 position serves as a convenient anchor for the introduction of various side chains through amide bond formation. The resulting carboxamide is a common pharmacophore in many enzyme inhibitors, often participating in crucial hydrogen bonding interactions within the enzyme's active site.

  • The Bromine Atom as a Linchpin for Complexity: The bromine atom at the C4 position is a versatile synthetic handle for introducing molecular diversity. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile installation of aryl, heteroaryl, and alkyl groups. This enables the exploration of a wide chemical space to optimize inhibitor potency and selectivity.

This dual functionality makes 4-Bromoisoquinoline-1-carboxylic acid an ideal starting point for the construction of extensive libraries of potential enzyme inhibitors.

Application Focus: PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and genomic stability.[1] Inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] The core of many PARP inhibitors mimics the nicotinamide moiety of the NAD+ substrate, and the isoquinolinone scaffold has proven to be an effective template for designing such mimics.[2][3]

The general structure of PARP inhibitors derived from 4-Bromoisoquinoline-1-carboxylic acid features a carboxamide group at the 1-position, which is crucial for binding to the nicotinamide-binding pocket of PARP. The substituent introduced at the 4-position via cross-coupling reactions can then be used to enhance potency and modulate physicochemical properties.

Synthetic Protocols

The synthesis of PARP inhibitors from 4-Bromoisoquinoline-1-carboxylic acid can be conceptualized as a multi-stage process. The following protocols provide a detailed, step-by-step guide for this synthetic endeavor.

Stage 1: Synthesis of the Precursor - 4-Bromoisoquinoline-1-carboxylic acid

The synthesis of the title precursor can be achieved through a two-step sequence starting from the corresponding 4-bromoisoquinoline, which can be synthesized from isoquinoline hydrochloride.[4] The introduction of a nitrile group at the 1-position, followed by hydrolysis, yields the desired carboxylic acid.

Step 1.1: Synthesis of 4-Bromoisoquinoline-1-carbonitrile

This procedure is adapted from established methods for the cyanation of isoquinolines.[5]

  • Materials:

    • 4-Bromoisoquinoline

    • Trimethylsilyl cyanide (TMSCN)

    • Benzoyl chloride

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) to the stirred solution.

    • After 15 minutes, add trimethylsilyl cyanide (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 4-bromoisoquinoline-1-carbonitrile.

Step 1.2: Hydrolysis of 4-Bromoisoquinoline-1-carbonitrile to 4-Bromoisoquinoline-1-carboxylic acid

The hydrolysis of the nitrile to the carboxylic acid can be achieved under acidic or basic conditions.[6][7] The following protocol describes an acidic hydrolysis.

  • Materials:

    • 4-Bromoisoquinoline-1-carbonitrile

    • Concentrated sulfuric acid

    • Water

    • Sodium hydroxide solution (e.g., 1M) for pH adjustment

    • Dichloromethane or Ethyl acetate for extraction

  • Procedure:

    • In a round-bottom flask, carefully add 4-bromoisoquinoline-1-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 3-4. A precipitate should form.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Alternatively, if a precipitate does not form readily, extract the aqueous solution with dichloromethane or ethyl acetate (3 x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromoisoquinoline-1-carboxylic acid. The product can be further purified by recrystallization if necessary.

G cluster_0 Stage 1: Precursor Synthesis 4-Bromoisoquinoline 4-Bromoisoquinoline 4-Bromoisoquinoline-1-carbonitrile 4-Bromoisoquinoline-1-carbonitrile 4-Bromoisoquinoline->4-Bromoisoquinoline-1-carbonitrile TMSCN, Benzoyl Chloride 4-Bromoisoquinoline-1-carboxylic acid 4-Bromoisoquinoline-1-carboxylic acid 4-Bromoisoquinoline-1-carbonitrile->4-Bromoisoquinoline-1-carboxylic acid H2SO4, H2O, Reflux G cluster_1 Stage 2: Inhibitor Synthesis 4-Bromoisoquinoline-1-carboxylic acid 4-Bromoisoquinoline-1-carboxylic acid 4-Aryl-isoquinoline-1-carboxylic acid 4-Aryl-isoquinoline-1-carboxylic acid 4-Bromoisoquinoline-1-carboxylic acid->4-Aryl-isoquinoline-1-carboxylic acid Arylboronic acid, Pd catalyst 4-Aryl-isoquinoline-1-carboxamide (Inhibitor) 4-Aryl-isoquinoline-1-carboxamide (Inhibitor) 4-Aryl-isoquinoline-1-carboxylic acid->4-Aryl-isoquinoline-1-carboxamide (Inhibitor) Amine, Coupling agent G DNA Single-Strand Break DNA Single-Strand Break PARP-1 Activation PARP-1 Activation DNA Single-Strand Break->PARP-1 Activation PARylation PARylation PARP-1 Activation->PARylation DNA Repair DNA Repair PARylation->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor Inhibition of PARylation Inhibition of PARylation PARP Inhibitor->Inhibition of PARylation PARP Trapping PARP Trapping Inhibition of PARylation->PARP Trapping Replication Fork Collapse Replication Fork Collapse PARP Trapping->Replication Fork Collapse Double-Strand Break Formation Double-Strand Break Formation Replication Fork Collapse->Double-Strand Break Formation Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Double-Strand Break Formation->Cell Death (Synthetic Lethality)

Sources

The Versatile Scaffold: 4-Bromoisoquinoline-1-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of a core molecular scaffold is a critical determinant of success. The isoquinoline framework, a privileged heterocyclic motif, has consistently demonstrated its value, serving as the foundation for numerous therapeutic agents.[1] Within this class, 4-Bromoisoquinoline-1-carboxylic acid emerges as a particularly compelling starting material for medicinal chemists. Its unique combination of a reactive bromine atom, a synthetically versatile carboxylic acid handle, and the inherent drug-like properties of the isoquinoline core provides a powerful platform for the rational design of novel therapeutics.

This comprehensive guide provides an in-depth exploration of the applications of 4-Bromoisoquinoline-1-carboxylic acid, focusing on its utility in the development of potent enzyme inhibitors. We will delve into detailed synthetic protocols, robust biological assays, and the underlying mechanistic principles that govern the activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Strategic Advantage of the 4-Bromoisoquinoline-1-carboxylic Acid Scaffold

The isoquinoline ring system is a common feature in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 1-position endows this scaffold with several key advantages for medicinal chemistry applications:

  • Orthogonal Reactivity: The bromine atom and the carboxylic acid provide two distinct points for chemical modification. The bromine atom is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents to explore the chemical space around the core.

  • Pharmacophoric Potential: The carboxylic acid can act as a key hydrogen bond donor and acceptor, or it can be converted into a wide range of bioisosteres and amides to modulate physicochemical properties and target interactions.[2]

  • Structural Rigidity: The fused bicyclic system provides a degree of conformational constraint, which can lead to higher binding affinities and improved selectivity for the target protein.

These features make 4-Bromoisoquinoline-1-carboxylic acid an ideal starting point for the development of inhibitors targeting a range of enzymes, most notably Poly(ADP-ribose) polymerase (PARP) and Dihydroorotate Dehydrogenase (DHODH).

Application in the Design of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical players in the DNA damage response (DDR).[3][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective class of anticancer agents.[3] The isoquinolinone scaffold, a close relative of 4-Bromoisoquinoline-1-carboxylic acid, is a well-established pharmacophore for PARP inhibition.[5]

Mechanistic Rationale

The primary mechanism of action for many PARP inhibitors involves competition with the nicotinamide moiety of the NAD+ substrate at the enzyme's active site.[5] The carboxamide group, which can be readily derived from the carboxylic acid of our scaffold, is a key feature that mimics the nicotinamide and forms crucial hydrogen bonds with the active site residues of PARP-1. The isoquinoline core itself provides a rigid scaffold that can be further functionalized to achieve high potency and selectivity.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_inhibition Inhibition cluster_repair DSB Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unrepaired PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes BER Base Excision Repair (BER) PAR->BER recruits BER->DNA_SSB repairs DSB Double-Strand Break (DSB) Replication_Fork->DSB stalls & collapses HR Homologous Recombination (HR) (BRCA1/2 proficient) DSB->HR in normal cells NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DSB->NHEJ in BRCA-deficient cancer cells Cell_Survival Cell Survival HR->Cell_Survival Apoptosis Apoptosis NHEJ->Apoptosis PARPi PARP Inhibitor (e.g., Isoquinoline -1-carboxamide derivative) PARPi->PARP1 inhibits & traps

Caption: PARP-1 inhibition pathway leading to synthetic lethality.

Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 3-Aminobenzamide (a known PARP inhibitor, as a positive control)

  • A fluorometric detection reagent that measures the consumption of NAD+ or the formation of PAR.

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (3-aminobenzamide) in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and DNA Preparation: Prepare a working solution of PARP-1 enzyme and activated DNA in PARP assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the PARP-1 enzyme and activated DNA solution.

    • Add 2 µL of the diluted test compounds or controls.

    • Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the Reaction: Add 50 µL of the β-NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the fluorometric detection reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Application in the Design of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[6] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.[6] Consequently, DHODH is an attractive therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[6] Quinoline-4-carboxylic acids have been identified as potent inhibitors of DHODH.[6][7][8][9]

Mechanistic Rationale

DHODH inhibitors typically bind in a hydrophobic channel adjacent to the ubiquinone binding site.[6] The carboxylic acid moiety of the quinoline-4-carboxylic acid scaffold is crucial for activity, often forming a salt bridge with a key arginine residue in the active site.[6] The quinoline core occupies the hydrophobic pocket, and substituents on the ring system can be modified to enhance potency and selectivity. The 4-bromo position on the isoquinoline scaffold can be utilized to introduce moieties that further explore this hydrophobic channel.

Signaling Pathway: DHODH Inhibition and Pyrimidine Depletion

DHODH_Inhibition cluster_inhibition Inhibition Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate multiple steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Cell_Cycle_Arrest Cell Cycle Arrest UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation DHODHi DHODH Inhibitor (e.g., 4-Bromoisoquinoline -1-carboxylic acid derivative) DHODHi->DHODH inhibits DHODHi->Cell_Cycle_Arrest leads to

Caption: DHODH inhibition pathway leading to pyrimidine depletion and cell cycle arrest.

Experimental Protocol: DHODH Inhibition Assay (Spectrophotometric)

This protocol describes a common in vitro assay for measuring the inhibitory activity of compounds against human DHODH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • DHODH assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • Brequinar (a known DHODH inhibitor, as a positive control)

  • 96-well clear microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (Brequinar) in DHODH assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of the 96-well plate, add 178 µL of the DHODH enzyme solution in assay buffer.

    • Add 2 µL of the diluted test compounds or controls.

    • Incubate at 25°C for 30 minutes to allow for inhibitor binding.

  • Reaction Mix Preparation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10).

  • Initiate the Reaction: Add 20 µL of the reaction mix to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis: Calculate the rate of DCIP reduction for each concentration. Determine the percentage of inhibition relative to the vehicle control (DMSO). Calculate the IC50 value by fitting the data to a dose-response curve.

Synthetic Protocols

The following are representative protocols for the synthesis of the 4-Bromoisoquinoline core and its subsequent conversion to the target carboxylic acid.

Protocol 1: Synthesis of 4-Bromoisoquinoline

This protocol is adapted from established methods for the bromination of isoquinoline.[10][11]

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

  • Round-bottom flask with reflux condenser, dropping funnel, thermometer, and stirrer

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).

  • Stir and heat the mixture to approximately 180°C to obtain a clear yellow solution.

  • Add bromine (0.22 mole) dropwise via the dropping funnel over a period of about 1 hour. The evolution of hydrogen chloride should be smooth.

  • After the addition of bromine is complete, continue heating and stirring at 180°C for 4-5 hours, or until the evolution of hydrogen chloride has ceased.

  • Cool the reaction mixture and proceed with a suitable workup and purification (e.g., neutralization, extraction, and crystallization or chromatography) to isolate 4-bromoisoquinoline.

Protocol 2: Synthesis of 4-Bromoisoquinoline-1-carboxylic acid (via Nitrile Hydrolysis)

This protocol outlines a plausible route to the target molecule from 4-bromoisoquinoline.

Step A: Synthesis of 4-Bromoisoquinoline-1-carbonitrile

This step can be achieved via a Sandmeyer-type reaction from 1-amino-4-bromoisoquinoline or by direct cyanation of an activated 4-bromoisoquinoline derivative. A more direct approach could involve the reaction of 4-bromoisoquinoline with a cyanide source under appropriate conditions.

Step B: Hydrolysis of 4-Bromoisoquinoline-1-carbonitrile

  • Reflux 4-bromoisoquinoline-1-carbonitrile with a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., aqueous NaOH) until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-Bromoisoquinoline-1-carboxylic acid.

Biological Activity of Derivatives

While specific IC50 data for direct derivatives of 4-Bromoisoquinoline-1-carboxylic acid are not extensively reported in the public domain, studies on closely related analogs demonstrate the potential of this scaffold. For instance, isoquinoline-1-carboxaldehyde thiosemicarbazones, which can be synthesized from the corresponding 1-methylisoquinoline derivatives, have shown significant antitumor activity.[12][13] In a study against L1210 leukemia in mice, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and its 4-(methylamino) derivative, both derived from a 4-bromo precursor, exhibited promising in vivo efficacy, with optimum % T/C values of 177.[12] This demonstrates that functionalization at the 4-position of the isoquinoline ring, coupled with a reactive group at the 1-position, can lead to potent bioactive compounds.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its strategic combination of orthogonal reactive sites and inherent drug-like properties makes it an ideal starting point for the development of potent and selective enzyme inhibitors. The detailed synthetic and biological protocols provided herein offer a practical guide for researchers to explore the full potential of this promising molecular framework in the ongoing quest for novel therapeutics.

References

  • Agrawal, K. C., et al. (1984). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(4), 435-440.
  • ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. (2010). ChemInform, 15(45).
  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (2023). Viruses, 15(7), 1478.
  • Structure-activity relationships in vitro. (n.d.).
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186.
  • Curtin, N. J. (2022). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1355.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186.
  • Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com.
  • Demétrio de Souza França, P., et al. (2021). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 6(1), 23.
  • Madak, J. T., et al. (2017).
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.).
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. (2007). Quick Company.
  • Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.).
  • Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. (2020). Molecules, 25(21), 5021.
  • Ivachtchenko, A. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968–1983.
  • Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. (2025). Indian Journal of Chemistry-(IJC), 64(7).

Sources

Application Notes and Protocols: Development of "4-Bromoisoquinoline-1-carboxylic acid" based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 4-Bromoisoquinoline-1-carboxylic Acid Scaffold

The quest for highly sensitive and selective fluorescent probes is a cornerstone of modern biological and chemical research. These molecular tools are indispensable for visualizing and quantifying specific analytes within complex environments, from living cells to environmental samples.[1][2] The isoquinoline core, a nitrogen-containing heterocyclic aromatic compound, has emerged as a promising scaffold for the development of novel fluorophores due to its inherent photophysical properties and synthetic versatility.[3][4] Specifically, "4-Bromoisoquinoline-1-carboxylic acid" offers a unique combination of features that make it an attractive starting point for designing advanced fluorescent probes.

The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce different recognition moieties.[5][6] The carboxylic acid group at the 1-position can be readily modified to tune the probe's solubility, cell permeability, and photophysical characteristics. This strategic placement of functional groups allows for the rational design of probes that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to a target analyte.

This guide provides a comprehensive overview of the principles, protocols, and applications of fluorescent probes derived from the "4-Bromoisoquinoline-1-carboxylic acid" scaffold. It is intended to equip researchers with the foundational knowledge and practical methodologies to design, synthesize, and utilize these powerful analytical tools.

I. Design Principles of 4-Bromoisoquinoline-1-carboxylic Acid-Based Probes

The development of a successful fluorescent probe hinges on the careful integration of three key components: a fluorophore, a recognition unit (receptor), and a signaling mechanism.

  • Fluorophore: The "4-Bromoisoquinoline-1-carboxylic acid" core serves as the fluorescent reporter. Its intrinsic fluorescence can be modulated by the electronic effects of substituents.

  • Recognition Unit: This is the portion of the molecule that selectively binds to the target analyte. The choice of recognition unit is dictated by the specific analyte of interest and can range from simple functional groups to complex macrocycles.

  • Signaling Mechanism: The interaction between the recognition unit and the analyte must induce a measurable change in the fluorescence output of the probe. Common mechanisms include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

A. General Design Strategy

A common strategy for designing "turn-on" fluorescent probes based on this scaffold involves attaching a recognition moiety that quenches the fluorescence of the isoquinoline core in its free state. Upon binding to the target analyte, a conformational or electronic change occurs, disrupting the quenching mechanism and restoring fluorescence.

II. Synthesis and Characterization

The synthesis of "4-Bromoisoquinoline-1-carboxylic acid"-based probes typically involves a multi-step process. The following is a generalized protocol, which may require optimization based on the specific target probe.

A. Synthesis of 4-Bromoisoquinoline

Several synthetic routes to 4-bromoisoquinoline have been reported. One common method involves the direct bromination of isoquinoline.[7][8] Another approach utilizes a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[6]

Protocol: Synthesis of 4-Bromoisoquinoline via Bromination of Isoquinoline Hydrochloride [7]

Materials:

  • Isoquinoline hydrochloride

  • Nitrobenzene

  • Bromine

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine isoquinoline hydrochloride (0.20 mole) and 50 ml of nitrobenzene.

  • Heat the mixture to approximately 180°C with stirring to obtain a clear yellow solution.

  • Add bromine (0.22 mole) dropwise over 1 hour and 15 minutes.

  • Continue heating and stirring the reaction mixture at 180°C.

  • After approximately 4 hours and 45 minutes, the evolution of hydrogen chloride should cease.

  • Cool the reaction mixture and make it alkaline with a 25% sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from hexane to yield 4-bromoisoquinoline.

B. Synthesis of 4-Bromoisoquinoline-1-carboxylic acid

The carboxylic acid functionality can be introduced at the 1-position through various methods, such as the oxidation of a suitable precursor or a carboxylation reaction.

C. Coupling of the Recognition Moiety

The bromine atom at the 4-position is the key to introducing the analyte recognition unit. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are frequently employed for this purpose.

III. Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized probes is crucial for their effective application.

A. Key Photophysical Parameters
ParameterDescriptionTypical Instrumentation
Absorption Spectrum Wavelengths of light absorbed by the molecule.UV-Vis Spectrophotometer
Emission Spectrum Wavelengths of light emitted by the molecule after excitation.Spectrofluorometer
Quantum Yield (Φ) The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.Spectrofluorometer (relative to a standard)
Molar Absorptivity (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.UV-Vis Spectrophotometer
Stokes Shift The difference in wavelength between the maximum of the absorption and emission spectra.Calculated from absorption and emission data
B. Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is often determined using a comparative method with a well-characterized standard.[3]

Materials:

  • Synthesized probe

  • Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Solvent

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra and determine the absorbance at the excitation wavelength for each solution.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curves for both the sample and the reference.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

IV. Application Protocols: Analyte Detection

The true utility of a fluorescent probe lies in its ability to selectively detect and quantify a target analyte. The following provides a general framework for developing an analyte detection protocol.

A. General Workflow for Analyte Sensing

Caption: A typical workflow for live-cell imaging with a fluorescent probe.

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 30 minutes). The optimal concentration and incubation time should be determined empirically.

  • Washing: Gently wash the cells with fresh, pre-warmed medium or a buffered saline solution (e.g., PBS) to remove any excess, unbound probe.

  • Imaging: Mount the imaging dish on a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

  • Analyte Stimulation (Optional): If studying the cellular response to a specific analyte, add the analyte to the cells and acquire images at different time points to monitor the change in fluorescence.

  • Image Analysis: Analyze the acquired images to quantify changes in fluorescence intensity or localization within the cells.

V. Data Analysis and Interpretation

  • Determination of Detection Limit: The limit of detection (LOD) is typically calculated based on the standard deviation of the blank and the slope of the calibration curve (3σ/slope).

  • Binding Constant Calculation: For probe-analyte interactions, the binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

VI. Troubleshooting and Considerations

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible destruction of the fluorophore. Use the lowest possible excitation intensity and exposure time.

  • Autofluorescence: Biological samples often exhibit intrinsic fluorescence, which can interfere with the signal from the probe. Include appropriate controls (e.g., unstained cells) to account for autofluorescence.

  • Probe Aggregation: At high concentrations, some probes may aggregate, leading to changes in their photophysical properties. It is important to work within a concentration range where the probe remains monomeric. [9]* Environmental Sensitivity: The fluorescence of many probes can be sensitive to environmental factors such as pH, polarity, and viscosity. These factors should be controlled or accounted for in the experimental design.

VII. Conclusion

The "4-Bromoisoquinoline-1-carboxylic acid" scaffold represents a versatile and powerful platform for the development of novel fluorescent probes. Its synthetic tractability and tunable photophysical properties enable the rational design of sensors for a wide range of analytes. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this promising class of fluorophores in their own scientific endeavors.

References

  • ChemSynthesis. (2025, May 20). 4-bromoisoquinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Nagano, T., et al. (n.d.). Development of fluorescent probes for bioimaging applications. PMC - NIH. Retrieved from [Link]

  • Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chronological development of functional fluorophores for bio-imaging. Retrieved from [Link]

  • DOI. (n.d.). A turn-on fluorescence probe for Fe3+ based-on benzimidazo[2,1-α]benz[de]isoquinoline-7-one derivatives. Retrieved from [Link]

  • UNIPI. (2017, June 22). Exploiting the 4 Phenylquinazoline Scaffold for the Development of High Affinity Fluorescent Probes for the Translocator Protein. Retrieved from [Link]

  • Nature. (2024, May 23). A dual-responsive RhB-doped MOF probe for simultaneous recognition of Cu2+ and Fe3+. Retrieved from [Link]

  • Ghosh, K., & Masanta, G. (2008, December 17). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Retrieved from [Link]

  • Semantic Scholar. (2021, January 5). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]

  • PubMed Central. (2023, September 1). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Retrieved from [Link]

  • MDPI. (n.d.). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolylquinoline-BF 2 and BPh 2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. Retrieved from [Link]

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"4-Bromoisoquinoline-1-carboxylic acid" in the synthesis of PARP inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromoisoquinoline-1-carboxylic acid in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Imperative of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have revolutionized the treatment of specific cancers, particularly those with deficiencies in DNA repair mechanisms, such as mutations in the BRCA1 and BRCA2 genes.[1][2][3] PARP enzymes are critical components of the cell's machinery for repairing single-strand DNA breaks.[1][4] By inhibiting PARP, these minor breaks can escalate into more lethal double-strand breaks during DNA replication.[2] In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway, which relies on functional BRCA proteins. However, in cancer cells lacking functional BRCA, the inhibition of PARP leads to a catastrophic accumulation of DNA damage and cell death—a concept known as synthetic lethality.[2][3]

A key mechanism contributing to the efficacy of these drugs is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of damage.[4][5] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair, further enhancing the synthetic lethal effect.

The Isoquinoline Scaffold: A Privileged Structure for PARP Interaction

In the landscape of medicinal chemistry, the isoquinoline and its derivatives, such as 1,2,3,4-tetrahydroisoquinoline (THIQ), are considered "privileged scaffolds."[6] Their rigid, bicyclic structure is adept at mimicking endogenous molecules and fitting into the active sites of various enzymes. For PARP inhibitors, the isoquinoline core serves as an excellent mimic of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[7] This structural mimicry allows isoquinoline-based compounds to sit within the enzyme's catalytic domain, effectively blocking its function. Novel PARP inhibitors have been successfully designed around scaffolds like 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, underscoring the scaffold's utility.[6][7][8]

Dissecting the Key Building Block: 4-Bromoisoquinoline-1-carboxylic acid

The strategic design of potent and selective PARP inhibitors requires versatile chemical building blocks that allow for systematic structural modification. 4-Bromoisoquinoline-1-carboxylic acid is an exemplary starting material, engineered with distinct functional groups that serve specific, independent roles in the synthetic workflow.

  • The Isoquinoline Core : This is the foundational pharmacophore, responsible for the primary interaction with the PARP enzyme's NAD+ binding site.

  • Position 1 Carboxylic Acid : This functional group is a critical anchor for both biological interaction and synthetic elaboration. Within the PARP active site, the carboxylate can form crucial hydrogen bonds or salt bridges with amino acid residues like arginine, significantly contributing to binding affinity.[9] Synthetically, it is the primary handle for building out the molecule, most commonly via amide bond formation , to attach various side chains that can influence solubility, cell permeability, and interactions with other parts of the enzyme.[7][8]

  • Position 4 Bromine Atom : The bromine atom serves as a versatile synthetic handle for late-stage functionalization. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions , such as the Suzuki or Buchwald-Hartwig reactions. This allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups, enabling chemists to systematically probe the structure-activity relationship (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic (ADME) properties.

This modular design allows for a "mix-and-match" approach to generating a library of inhibitor candidates, making it a powerful tool in drug discovery.

Visualizing the Core Concepts

The Principle of Synthetic Lethality

The diagram below illustrates the mechanism of action for PARP inhibitors in the context of DNA repair pathways.

cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 dsbreak1 Double-Strand Break (DSB) ssb1->dsbreak1 during replication ber1 Base Excision Repair (BER) parp1->ber1 repair1 DNA Repaired Cell Survival ber1->repair1 dsbrepair1 Homologous Recombination (HR Repair) dsbrepair1->repair1 dsbreak1->dsbrepair1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor (PARP Trapping) ssb2->parpi ber2 BER Blocked parpi->ber2 dsbreak2 DSB Accumulation ber2->dsbreak2 death Cell Death (Apoptosis) dsbrepair2 HR Repair Deficient dsbrepair2->death dsbreak2->dsbrepair2

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

General Synthetic Workflow

This workflow outlines the modular synthesis of PARP inhibitors starting from 4-Bromoisoquinoline-1-carboxylic acid.

start 4-Bromoisoquinoline-1-carboxylic acid step1 Amide Coupling start->step1 intermediate Amide Intermediate step1->intermediate step2 Suzuki Cross-Coupling intermediate->step2 final Final PARP Inhibitor Candidate step2->final amine R1-Amine amine->step1 boronic R2-Boronic Acid boronic->step2

Caption: Modular synthesis strategy for PARP inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a PARP inhibitor library.

Protocol 1: Amide Coupling of 4-Bromoisoquinoline-1-carboxylic acid

Objective: To synthesize an amide intermediate by coupling the carboxylic acid with a primary or secondary amine. This example uses 1,4'-bipiperidine, a fragment found in potent PARP inhibitors.[7]

Principle: The carboxylic acid is activated in situ using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive acyl-intermediate. This intermediate readily undergoes nucleophilic attack by the amine to form a stable amide bond. A non-nucleophilic base, like diisopropylethylamine (DIPEA), is used to neutralize the generated acid and facilitate the reaction.

Materials & Equipment:

  • 4-Bromoisoquinoline-1-carboxylic acid

  • 1,4'-Bipiperidine

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add 1,4'-Bipiperidine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

ParameterValue
Solvent Anhydrous DMF
Coupling Agent HATU
Base DIPEA
Temperature 0 °C to Room Temp.
Typical Time 4-12 hours
Expected Yield 70-90%
Protocol 2: Suzuki Cross-Coupling for C-4 Functionalization

Objective: To introduce a new aryl or heteroaryl group at the 4-position of the isoquinoline core via a Suzuki-Miyaura cross-coupling reaction. This example uses 4-fluorophenylboronic acid.

Principle: This reaction creates a carbon-carbon bond between the sp²-hybridized carbon of the bromo-isoquinoline and the sp²-hybridized carbon of the boronic acid. The catalytic cycle involves a palladium(0) species which undergoes oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the product and regenerate the catalyst.

Materials & Equipment:

  • 4-Bromo-N-(1,4'-bipiperidin-1'-yl)isoquinoline-1-carboxamide (from Protocol 1)

  • 4-Fluorophenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or similar Pd catalyst

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Reflux condenser, heating mantle

Procedure:

  • To a Schlenk flask, add the amide intermediate (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and Na₂CO₃ (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., Dioxane and Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the final coupled product.

ParameterValue
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃
Solvent Dioxane/H₂O (4:1)
Temperature 80-100 °C
Typical Time 6-18 hours
Expected Yield 60-85%

Conclusion and Future Perspectives

4-Bromoisoquinoline-1-carboxylic acid stands out as a highly valuable and strategically designed building block for the synthesis of novel PARP inhibitors. Its distinct and orthogonally reactive functional groups enable a robust and modular approach to drug discovery, allowing for the rapid generation of diverse chemical libraries. By systematically varying the substituents at both the C-1 amide and the C-4 positions, researchers can fine-tune the pharmacological profile of the resulting inhibitors to optimize potency, selectivity against different PARP isoforms, and crucial ADME properties.[7][8] This logical approach to synthesis, grounded in the fundamental principles of medicinal chemistry, is essential for developing the next generation of effective and safe targeted cancer therapies.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [URL: https://www.science.org]
  • Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [URL: https://www.drugtargetreview.com]
  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? [URL: https://www.
  • Massive Bio. (2026). Poly ADP Ribose Polymerase Inhibitor. [URL: https://massivebio.com]
  • MD Anderson Cancer Center. (2024). What are PARP inhibitors? [URL: https://www.mdanderson.org]
  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. [URL: https://www.prepchem.com/synthesis-of-4-bromoisoquinoline]
  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone. Journal of Chemical Research, 2013(9), 556-558. [URL: https://www.
  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. [URL: https://patents.google.
  • Guidechem. (n.d.). What is the synthesis of 4-bromoquinoline-6-carboxylic acid? [URL: https://www.guidechem.com/faq/what-is-the-synthesis-of-4-bromoquinoline-6-carboxylic-acid-17869.html]
  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [URL: https://pubmed.ncbi.nlm.nih.gov/34482781/]
  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/39691063/]
  • ResearchGate. (n.d.). Synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids 4a-b. [URL: https://www.
  • National Institutes of Health. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425678/]
  • National Institutes of Health. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8459600/]
  • ChemSynthesis. (n.d.). 4-bromoisoquinoline. [URL: https://www.chemsynthesis.com/base/chemical-structure-1532-97-4.html]
  • BLD Pharm. (n.d.). 4-Bromoisoquinoline-1-carboxylic acid. [URL: https://www.bldpharm.com/products/1179149-25-7.html]
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. [URL: https://pubmed.ncbi.nlm.nih.gov/34420501/]
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3680432/]
  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 2164558. [URL: https://www.hindawi.com/journals/jchem/2022/2164558/]
  • National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463567/]
  • Knowledge. (2023). What are the applications of 8-bromoisoquinoline? [URL: https://www.chemicalbook.
  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1266-1290. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00098a]
  • ChemicalBook. (2023). 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method. [URL: https://www.chemicalbook.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromoisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Bromoisoquinoline-1-carboxylic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable heterocyclic building block. In the following sections, we will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by literature precedents.

Introduction: A Strategic Approach to Synthesis

The synthesis of 4-Bromoisoquinoline-1-carboxylic acid presents a multi-step challenge where both regioselectivity and functional group tolerance are paramount. A robust and reproducible synthetic route is essential for ensuring a consistent supply of high-quality material for downstream applications in drug discovery and development. The most common and logical synthetic pathway involves a two-stage process:

  • Regioselective Bromination of Isoquinoline : The initial step is the introduction of a bromine atom at the C4 position of the isoquinoline nucleus. This is a critical step where controlling the regioselectivity is the primary challenge.

  • Introduction of the Carboxylic Acid Moiety at C1 : Following successful bromination, a carboxylic acid group is introduced at the C1 position. A highly effective method for this transformation is the Reissert reaction , which proceeds via a 1-cyanoisoquinoline intermediate.

This guide is structured to provide in-depth support for each of these key stages.

Visualizing the Synthetic Workflow

The following diagram outlines the recommended synthetic pathway from isoquinoline to the target molecule.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: C1-Functionalization (Reissert Reaction) Isoquinoline Isoquinoline 4-Bromoisoquinoline 4-Bromoisoquinoline Isoquinoline->4-Bromoisoquinoline  Br2, Nitrobenzene, 180°C Reissert_Compound 1-Cyano-4-bromo-1,2-dihydroisoquinoline (Reissert Compound) 4-Bromoisoquinoline->Reissert_Compound  1. Acyl Chloride  2. KCN or TMSCN 4-Bromoisoquinoline-1-carboxylic_acid 4-Bromoisoquinoline-1-carboxylic acid Reissert_Compound->4-Bromoisoquinoline-1-carboxylic_acid  Acid or Base Hydrolysis

Caption: A schematic overview of the two-stage synthesis of 4-Bromoisoquinoline-1-carboxylic acid.

Stage 1: Regioselective Bromination of Isoquinoline

The direct bromination of isoquinoline is a well-established reaction, but achieving high regioselectivity for the 4-position can be challenging. The reaction conditions, particularly temperature and solvent, play a crucial role in directing the substitution pattern.

Recommended Protocol: High-Temperature Bromination

A reliable method for the synthesis of 4-bromoisoquinoline involves the high-temperature reaction of isoquinoline hydrochloride with bromine in nitrobenzene.[1]

ParameterRecommended Condition
Starting Material Isoquinoline hydrochloride
Brominating Agent Molecular bromine (Br₂)
Solvent Nitrobenzene
Temperature ~180°C
Reaction Time 4-5 hours
Work-up Neutralization and extraction
Expected Yield 60-70%
Troubleshooting Guide: Bromination Stage

Q1: My bromination reaction yields the 5-bromo isomer as the major product. How can I favor the formation of the 4-bromo isomer?

A1: The formation of 5-bromoisoquinoline is a common outcome, especially under acidic conditions at lower temperatures.[2] This is due to the electronic properties of the protonated isoquinolinium ion, which directs electrophilic attack to the 5- and 8-positions.

  • Causality: In strong acids like sulfuric acid, the isoquinoline nitrogen is protonated, deactivating the heterocyclic ring towards electrophilic substitution. The attack then preferentially occurs on the carbocyclic ring, primarily at C5 and C8.[3]

  • Solution: To achieve bromination at the 4-position, a high-temperature, non-acid-catalyzed reaction is necessary. The use of nitrobenzene as a high-boiling solvent at around 180°C with molecular bromine favors a radical substitution mechanism or a direct electrophilic substitution on the unprotonated isoquinoline, leading to the formation of the 4-bromo isomer.[1] Ensure your reaction is run under these specific conditions to maximize the yield of the desired product.

Q2: I am observing significant charring and a low yield of the desired product.

A2: High-temperature reactions can often lead to decomposition and the formation of tarry by-products.

  • Causality: At elevated temperatures, isoquinoline and its derivatives can be susceptible to polymerization and other decomposition pathways.

  • Solutions:

    • Temperature Control: Ensure precise temperature control. A variation of even 10-20°C can significantly impact the side-product profile.

    • Purity of Starting Materials: Use high-purity isoquinoline and ensure the nitrobenzene is dry and of good quality. Impurities can catalyze decomposition.

    • Inert Atmosphere: While not always strictly necessary for this reaction, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.

Q3: My reaction is producing a mixture of mono- and di-brominated products, making purification difficult.

A3: Over-bromination can occur if the reaction is not carefully controlled.

  • Causality: The initially formed 4-bromoisoquinoline can undergo a second bromination, especially if an excess of bromine is used or the reaction time is too long.

  • Solutions:

    • Stoichiometry: Carefully control the stoichiometry of bromine. Use a slight excess (e.g., 1.1 equivalents) but avoid a large excess.

    • Slow Addition: Add the bromine dropwise to the heated reaction mixture to maintain a low instantaneous concentration of the brominating agent.[1]

    • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Stop the reaction once the starting material is consumed to prevent the formation of di-brominated species.

Stage 2: The Reissert Reaction and Hydrolysis

The Reissert reaction is a powerful method for the introduction of a cyano group at the C1 position of isoquinolines, which can then be hydrolyzed to the desired carboxylic acid.[4]

Recommended Protocol: Two-Step C1-Carboxylation

Step 2a: Reissert Compound Formation

ParameterRecommended Condition
Starting Material 4-Bromoisoquinoline
Acylating Agent Benzoyl chloride or another suitable acid chloride
Cyanide Source Potassium cyanide (KCN) in a two-phase system or trimethylsilyl cyanide (TMSCN) for anhydrous conditions[5]
Solvent Methylene chloride/water (for KCN) or Methylene chloride (for TMSCN)
Temperature Room temperature
Expected Yield 70-90%

Step 2b: Hydrolysis of the Reissert Compound

ParameterRecommended Condition
Starting Material 1-Cyano-4-bromo-1,2-dihydroisoquinoline derivative
Hydrolysis Conditions Acidic (e.g., concentrated HCl or H₂SO₄, reflux) or Basic (e.g., NaOH or KOH in aqueous alcohol, reflux)
Work-up Acidification (if basic hydrolysis) and extraction or precipitation
Expected Yield 60-80%
Troubleshooting Guide: Reissert Reaction and Hydrolysis

Q1: The yield of my Reissert compound is low.

A1: Low yields in the Reissert reaction can often be attributed to side reactions or suboptimal conditions.

  • Causality: The traditional Reissert reaction using aqueous potassium cyanide can be problematic if the acylating agent is sensitive to hydrolysis.[5] The reaction is an equilibrium process, and driving it to completion is key.

  • Solutions:

    • Anhydrous Conditions: For sensitive substrates, consider using trimethylsilyl cyanide (TMSCN) in an anhydrous solvent like methylene chloride. This avoids the presence of water and can significantly improve the yield of the Reissert compound.[5]

    • Choice of Acylating Agent: While benzoyl chloride is common, other acid chlorides can be used. Ensure the acid chloride is of high purity and added slowly.

    • Phase-Transfer Catalyst: When using a two-phase system with KCN, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve the reaction rate and yield by facilitating the transport of the cyanide anion into the organic phase.

G cluster_0 Reissert Reaction Mechanism Start 4-Bromoisoquinoline Acylation N-Acylisoquinolinium Salt Start->Acylation  + Acyl Chloride Cyanide_Attack Reissert Compound (1-Cyano-1,2-dihydroisoquinoline) Acylation->Cyanide_Attack  + CN⁻

Caption: A simplified mechanism of the Reissert reaction on 4-Bromoisoquinoline.

Q2: The hydrolysis of the cyano group is incomplete, and I am isolating the amide intermediate.

A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue.

  • Causality: Amides are generally more stable and less reactive towards hydrolysis than nitriles. Harsh conditions are often required to drive the reaction to the carboxylic acid.

  • Solutions:

    • Increase Reaction Time and/or Temperature: Prolonged heating under reflux is often necessary. Monitor the reaction by TLC or LC-MS until the amide is no longer observed.

    • Stronger Acid/Base Concentration: Increase the concentration of the acid or base used for hydrolysis. For example, using 6M HCl or a higher concentration of NaOH can be effective.

    • Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis directly yields the carboxylic acid. Base-catalyzed hydrolysis forms the carboxylate salt, which must be acidified in a separate work-up step to precipitate the final product. The choice may depend on the stability of your compound to strong acid or base.

Q3: I am concerned about decarboxylation of the final product during purification.

A3: Isoquinoline-1-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures.

  • Causality: The electron-withdrawing nature of the isoquinoline ring can stabilize the carbanion formed upon loss of CO₂, making decarboxylation a potential side reaction, particularly when heated.

  • Solutions:

    • Avoid High Temperatures: During work-up and purification, avoid excessive heating. If distillation is used to remove solvents, perform it under reduced pressure.

    • Purification Method: Recrystallization is often a better purification method than distillation for the final product. A typical procedure for purifying carboxylic acids involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure acid.[6]

Summary and Key Recommendations

Improving the yield of 4-Bromoisoquinoline-1-carboxylic acid synthesis hinges on careful control of two key stages:

  • For Bromination: Prioritize high-temperature conditions in a non-acidic, high-boiling solvent like nitrobenzene to ensure regioselective bromination at the C4 position.

  • For C1-Carboxylation: Employ the Reissert reaction for efficient introduction of the C1-substituent. For optimal yields, consider anhydrous conditions using TMSCN. Ensure complete hydrolysis of the resulting nitrile by using sufficiently strong acid or base and adequate reaction times.

By understanding the underlying mechanisms and implementing these troubleshooting strategies, researchers can significantly enhance the efficiency and reproducibility of this important synthetic sequence.

References

  • Brown, W. D., & Gouliaev, A. H. (Year). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2005(10), 1645-1649.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolin-Reihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • Schlittler, E., & Müller, J. (1948). Über eine neue Isochinolin-Synthese. Helvetica Chimica Acta, 31(3), 914-924.
  • Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614.
  • McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511-549.
  • Popp, F. D. (1968). The Reissert Reaction. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 1-25). Academic Press.
  • Wikipedia contributors. (2023). Reissert reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. Retrieved from a relevant BenchChem technical guide URL.
  • BenchChem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. Retrieved from a relevant BenchChem technical guide URL.
  • Popp, F. D., Blount, W., & Melvin, P. (1961). A Versatile Synthesis of Reissert Compounds. The Journal of Organic Chemistry, 26(11), 4930-4931.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

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Technical Support Center: Purification of 4-Bromoisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-bromoisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with purifying this compound.

Introduction

4-Bromoisoquinoline-1-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this molecule is critical for downstream applications, including drug discovery and development. This guide provides a comprehensive overview of common purification techniques, addresses potential issues, and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude 4-bromoisoquinoline-1-carboxylic acid appears as a dark, oily residue after synthesis. What is the best initial purification step?

A1: The appearance of a dark, tarry crude product is not uncommon in heterocyclic synthesis. An effective initial purification strategy is an acid-base extraction. This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.

  • Rationale: By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the carboxylic acid is deprotonated to its more water-soluble carboxylate salt, which partitions into the aqueous layer. Neutral and basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[1]

Q2: I am observing significant smearing on my TLC plates during column chromatography of 4-bromoisoquinoline-1-carboxylic acid. How can I improve the separation?

A2: Smearing of carboxylic acids on silica gel TLC plates is a common issue due to the interaction between the acidic analyte and the slightly acidic silica surface. This can lead to poor separation during column chromatography.

  • Troubleshooting: To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[2] This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.[2]

Q3: What are the recommended solvent systems for recrystallizing 4-bromoisoquinoline-1-carboxylic acid?

A3: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: For polar compounds like 4-bromoisoquinoline-1-carboxylic acid, polar solvents are generally a good starting point. Consider solvents such as ethanol, methanol, or mixtures of ethanol and water.[3] For less polar impurities, a mixed solvent system, such as toluene/petroleum ether, might be effective.[1] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q4: After purification, my product still shows the presence of starting materials or byproducts. What are some common impurities and how can I remove them?

A4: Common impurities can include unreacted starting materials or byproducts from side reactions. The nature of these impurities will depend on the synthetic route used.

  • Identification and Removal:

    • Unreacted Isoquinoline Precursors: If the synthesis involves the bromination of an isoquinoline derivative, residual unbrominated material might be present. Careful column chromatography is often necessary to separate these closely related compounds.

    • Positional Isomers: Bromination of isoquinoline can sometimes lead to the formation of other bromo-isomers, which can be difficult to separate.[4] Recrystallization or preparative HPLC might be required for complete removal.

    • Hydrolysis Products: If the synthesis involves a nitrile or ester precursor, incomplete hydrolysis can leave these present in the final product. A final hydrolysis step under more stringent conditions (e.g., refluxing with a stronger acid or base) followed by another purification cycle may be necessary.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of 4-bromoisoquinoline-1-carboxylic acid.

Issue 1: Low Recovery After Recrystallization
Potential Cause Explanation Recommended Solution
Solvent Choice The compound may be too soluble in the chosen solvent, even at low temperatures.Perform small-scale solubility tests with a range of solvents and solvent mixtures to find the optimal system.
Excess Solvent Using too much solvent will keep the compound in solution even after cooling.[5]Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization The compound crystallizes in the funnel during hot filtration.[5]Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration.
Incomplete Crystallization Insufficient cooling time or temperature.Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
Issue 2: Ineffective Purification by Column Chromatography
Potential Cause Explanation Recommended Solution
Inappropriate Eluent Polarity The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in the compound sticking to the column.Systematically vary the eluent polarity. Start with a non-polar solvent and gradually increase the proportion of a more polar solvent.
Compound Ionization The acidic nature of the carboxylic acid leads to strong interactions with the silica gel.Add a small percentage of acetic or formic acid to the eluent to suppress ionization.[2]
Column Overloading Applying too much crude material to the column results in poor separation.Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-eluting Impurities Impurities with similar polarity to the desired product.Consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18).[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed for the initial workup of a crude reaction mixture containing 4-bromoisoquinoline-1-carboxylic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3).

  • Precipitation and Filtration: The purified 4-bromoisoquinoline-1-carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water to remove any residual salts and then dry under vacuum.

Protocol 2: Recrystallization

This protocol describes the purification of solid 4-bromoisoquinoline-1-carboxylic acid by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography

This protocol outlines the purification of 4-bromoisoquinoline-1-carboxylic acid using flash column chromatography.

  • Stationary Phase: Pack a glass column with silica gel.

  • Eluent Preparation: Prepare an appropriate eluent system, for example, a mixture of hexane and ethyl acetate with 0.5% acetic acid.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-bromoisoquinoline-1-carboxylic acid.

Visualization of Purification Workflow

The following diagram illustrates a typical purification workflow for 4-bromoisoquinoline-1-carboxylic acid.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Analysis & Final Product Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography Purity Analysis (TLC, NMR, HPLC) Purity Analysis (TLC, NMR, HPLC) Recrystallization->Purity Analysis (TLC, NMR, HPLC) Column Chromatography->Purity Analysis (TLC, NMR, HPLC) Pure Product Pure Product Purity Analysis (TLC, NMR, HPLC)->Pure Product

Caption: A typical purification workflow.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common purification issues.

TroubleshootingLogic cluster_impurity Impurity Issues cluster_recovery Recovery Issues Start Start Impure Product Impure Product Start->Impure Product Check Purity Low Recovery Low Recovery Start->Low Recovery Check Yield TLC Smearing? TLC Smearing? Impure Product->TLC Smearing? Recrystallization Issue? Recrystallization Issue? Low Recovery->Recrystallization Issue? Add Acid to Eluent Add Acid to Eluent TLC Smearing?->Add Acid to Eluent Yes Co-eluting Impurities? Co-eluting Impurities? TLC Smearing?->Co-eluting Impurities? No Change Stationary Phase Change Stationary Phase Co-eluting Impurities?->Change Stationary Phase Yes Optimize Eluent Optimize Eluent Co-eluting Impurities?->Optimize Eluent No Check Solvent Check Solvent Recrystallization Issue?->Check Solvent Yes Other Loss? Other Loss? Recrystallization Issue?->Other Loss? No Too Much Solvent? Too Much Solvent? Check Solvent->Too Much Solvent? Yes Reduce Solvent Volume Reduce Solvent Volume Too Much Solvent?->Reduce Solvent Volume Yes Optimize Cooling Optimize Cooling Too Much Solvent?->Optimize Cooling No

Caption: Troubleshooting decision tree for purification.

References

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone. Journal of Chemical Research, 37(9), 556-558.
  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Moir, J. C., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17359-17384.
  • Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromoisoquinoline. Retrieved from [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(15), 4995.
  • PubMed Central. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7605-7612.
  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • Reddit. (n.d.). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Bromoisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromoisoquinoline-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring both efficiency and success in your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each entry details the likely cause of the issue and provides a step-by-step protocol for remediation.

Question 1: After reacting my 4-bromoisoquinoline with n-BuLi and quenching with CO₂, my yield of the desired carboxylic acid is very low, and I isolate mostly starting material. What is happening?

Answer:

This is a classic issue in syntheses involving organolithium intermediates. The primary cause is often incomplete lithiation or premature quenching of the aryllithium species by a proton source.

Causality Explained: The reaction relies on a lithium-halogen exchange or a directed ortho-metalation (DoM) to form the 1-lithio-4-bromoisoquinoline intermediate.[1][2][3] This species is a very strong base and will be rapidly protonated by even weak acids, such as trace water in your solvent or on your glassware, or adventitious moisture in your CO₂ source. If the lithiation itself is inefficient, you will also recover starting material.

Troubleshooting Protocol:

  • Rigorous Drying: Ensure all glassware is oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.

  • Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures, such as -78 °C (a dry ice/acetone bath), to prevent side reactions.[3] Ensure your reaction temperature is stable and does not rise significantly during the addition of n-butyllithium.

  • Quality of Reagents: Use a freshly titrated or newly purchased bottle of n-butyllithium. Its concentration can decrease over time with improper storage. For the quench, use high-purity, dry CO₂ gas bubbled through the solution, or add freshly crushed, high-quality dry ice.

  • Reverse Addition: Instead of adding CO₂ to your reaction flask, consider transferring the aryllithium solution via cannula into a separate flask containing a slurry of crushed dry ice in anhydrous THF. This ensures the aryllithium always encounters a large excess of the electrophile.

Workflow for Improved Carboxylation:

Purification_Logic Start Crude Product: Acid + Starting Material Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with aq. NaHCO₃ Dissolve->Extract Organic_Layer Organic Layer: Contains 4-Bromoisoquinoline Extract->Organic_Layer [ No ] Aqueous_Layer Aqueous Layer: Contains Sodium 4-Bromoisoquinoline-1-carboxylate Extract->Aqueous_Layer [ Yes ] Acidify Acidify with 1M HCl at 0°C Aqueous_Layer->Acidify Filter Filter solid Acidify->Filter Pure_Product Pure 4-Bromoisoquinoline-1-carboxylic acid Filter->Pure_Product

Caption: Decision tree for purification via acid-base extraction.

Question 3: I am attempting a synthesis starting from isoquinoline, brominating it first, and then adding the carboxylic acid group. However, my bromination step at high temperature gives a complex mixture of products. How can I improve the regioselectivity?

Answer:

High-temperature electrophilic bromination of isoquinoline can indeed be unselective. The reaction conditions described in the literature often involve heating isoquinoline hydrochloride with bromine in nitrobenzene at high temperatures (e.g., 180 °C). [4]This can lead to over-bromination or bromination at other positions. A more controlled approach is often necessary.

Causality Explained: Isoquinoline has multiple sites susceptible to electrophilic attack. While the 4-position is often favored under specific conditions, high thermal energy can overcome the activation barriers for substitution at other positions, leading to a mixture of isomers (e.g., 5-bromo, 8-bromo) and potentially di-brominated products.

Troubleshooting Protocol & Alternative Strategies:

  • Optimize the Known Procedure: If following the high-temperature protocol, ensure the isoquinoline is fully converted to its hydrochloride salt before heating. The addition of bromine should be slow and controlled to maintain a steady reaction rate and minimize local excesses of the reagent. [4]2. Palladium-Catalyzed C-H Activation/Bromination: A more modern and selective method involves palladium catalysis. These reactions can often be performed at lower temperatures and offer superior regioselectivity for the C-4 position. While specific protocols for 4-bromoisoquinoline may need to be adapted from similar systems, this is a powerful strategy.

  • Build from a Pre-brominated Precursor: Consider a synthetic route that builds the isoquinoline ring with the bromine atom already in place. For example, a Pomeranz-Fritsch reaction using a 2-bromo-benzaldehyde derivative as a starting material can provide a more direct and cleaner route to the 4-bromoisoquinoline core. [5][6][7] Comparative Table of Bromination Strategies:

StrategyTemperatureKey ReagentsCommon Side ProductsSelectivity
High-Temp Electrophilic ~180 °CIsoquinoline·HCl, Br₂, Nitrobenzene5-Bromo, 8-Bromo, Di-bromo isomersModerate
Pd-Catalyzed C-H Activation 80-120 °CIsoquinoline, Pd(OAc)₂, Brominating AgentMinimalHigh
Pomeranz-Fritsch Cyclization Varies2-Bromo-benzaldehyde, AminoacetalIncomplete cyclization productsExcellent

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route to prepare the 4-bromoisoquinoline scaffold?

The Pomeranz-Fritsch reaction is a widely recognized and versatile method for synthesizing the isoquinoline core. [5][6]This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. [5]By starting with a suitably substituted benzaldehyde (in this case, one that leads to the desired bromine at the 4-position after cyclization), this method offers a reliable entry point to the scaffold. Modifications like the Schlittler-Muller and Bobbitt variations expand its utility. [6]Another common approach is the direct bromination of isoquinoline itself, though as discussed above, this can present selectivity challenges. [4]

FAQ 2: I am considering introducing the carboxylic acid via hydrolysis of a nitrile (4-bromo-1-cyanoisoquinoline). What are the potential pitfalls of this step?

Hydrolysis of heteroaromatic nitriles can be challenging. Both acidic and alkaline conditions can be used, but each has potential side reactions. [8]

  • Acidic Hydrolysis: Using strong acid (e.g., refluxing HCl or H₂SO₄) can sometimes lead to decarboxylation of the product as an unwanted side reaction, especially if the reaction is overheated or prolonged. [9][8]* Alkaline Hydrolysis: Using a base like NaOH will form the carboxylate salt. [8]A common issue here is incomplete hydrolysis, where the reaction stalls at the intermediate amide stage (4-Bromoisoquinoline-1-carboxamide). Pushing the reaction to completion might require harsh conditions (high temperatures, high base concentration), which can degrade the molecule. The workup also requires a careful acidification step to protonate the carboxylate without causing decarboxylation. [8] For either method, careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time that maximizes carboxylic acid formation while minimizing side product formation.

FAQ 3: Can I use a Reissert reaction to synthesize this molecule?

The Reissert reaction is a powerful tool for functionalizing the 1-position of isoquinolines and is an excellent strategy for synthesizing 1-carboxyisoquinoline derivatives. [13][14][15]The typical sequence involves reacting the isoquinoline (in this case, 4-bromoisoquinoline) with an acid chloride and a cyanide source (like KCN or TMS-CN) to form a Reissert compound. [13][16]This intermediate can then be hydrolyzed under acidic or basic conditions to yield the desired 1-carboxylic acid. [13][15] A key advantage is that this method directly installs a precursor to the carboxylic acid at the C-1 position. However, potential side reactions include the hydrolysis of the acid chloride, especially in biphasic systems, and the formation of other byproducts if the reaction conditions are not carefully controlled. [13][16]

References

  • Bobbitt, J. M., et al. (1990). Synthesis of Isoquinolines. Organic Reactions. DOI: 10.1002/0471264180.or041.02.
  • Eisch, J. J. & Dluzniewski, T. (1989). The Reissert-Henze reaction in the isoquinoline series. Journal of Organic Chemistry.
  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link] [7]4. Hull, R. (1968). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C: Organic. Available at: [Link] [10]5. Kress, T. J., & Costantino, S. M. (1973). A new and convenient synthesis of 4-bromoisoquinoline. Journal of Heterocyclic Chemistry.

  • Popp, F. D. (1967). The Reissert Reaction. Heterocyclic Compounds.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Bromoisoquinoline-1-carboxylic acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-Bromoisoquinoline-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful derivatization of this sterically hindered heterocyclic carboxylic acid. Here, you will find answers to common questions, detailed experimental protocols, and strategies to optimize your reaction conditions and overcome challenges.

Introduction

4-Bromoisoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The isoquinoline scaffold is present in numerous biologically active compounds, and the bromine atom at the 4-position serves as a versatile handle for further functionalization, often through cross-coupling reactions. However, the derivatization of the carboxylic acid at the 1-position is frequently challenging due to significant steric hindrance from the adjacent bromine atom and the fused aromatic ring system. This guide will focus on the two most common derivatization reactions: amide bond formation and esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Amide Bond Formation (Amidation)

Q1: My amide coupling reaction with 4-Bromoisoquinoline-1-carboxylic acid is giving very low yields. What are the likely causes and how can I improve it?

A1: Low yields in the amidation of this substrate are a common issue, primarily due to the sterically hindered nature of the carboxylic acid. Here are the most probable causes and their solutions:

  • Inadequate Activation of the Carboxylic Acid: Standard coupling reagents might not be potent enough to activate the sterically hindered carboxyl group efficiently.

    • Solution: Employ more powerful coupling reagents specifically designed for hindered acids. Urionium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimides like EDC or DCC alone.[1][2][3] These reagents rapidly form the activated species, minimizing side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the outcome of the coupling reaction.

    • Solution:

      • Temperature: While many amide couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome the activation energy barrier for sterically hindered substrates. However, be cautious as excessive heat can lead to racemization if you are using chiral amines.

      • Reaction Time: Allow for extended reaction times (e.g., 12-24 hours) to ensure the reaction goes to completion. Monitor the reaction progress by TLC or LC-MS.

      • Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally good choices as they can help dissolve the starting materials and facilitate the reaction.

  • Base Selection: The choice and amount of base are crucial.

    • Solution: A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used.[4] Ensure at least 2-3 equivalents of the base are used to neutralize the acid formed during the reaction and to facilitate the coupling process.

Q2: I am observing the formation of an N-acylurea byproduct when using a carbodiimide reagent like DCC or EDC. How can I prevent this?

A2: N-acylurea formation is a common side reaction with carbodiimide coupling agents, especially with sterically hindered carboxylic acids where the nucleophilic attack by the amine is slow.[5] The activated O-acylisourea intermediate rearranges to the more stable, unreactive N-acylurea.

  • Solution: The most effective way to prevent this is to add an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) .[1] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine. A standard protocol would be to use EDC in combination with HOBt.[1][6]

Q3: My starting material, 4-Bromoisoquinoline-1-carboxylic acid, is poorly soluble in my reaction solvent. What can I do?

A3: Poor solubility can significantly hinder reaction rates.

  • Solution:

    • Solvent Selection: As mentioned, DMF and NMP are good starting points. You could also try a mixture of solvents, for instance, Dichloromethane (DCM) with a small amount of DMF to aid solubility.

    • Sonication: Briefly sonicating the reaction mixture can help to dissolve the starting material.

    • Initial Activation: In some cases, pre-activating the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine can improve the overall reaction efficiency, as the activated intermediate may have better solubility.

Esterification

Q1: I am struggling to synthesize the methyl or ethyl ester of 4-Bromoisoquinoline-1-carboxylic acid using Fischer esterification. The reaction is either incomplete or does not proceed at all.

A1: Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic catalysis, is often inefficient for sterically hindered carboxylic acids like 4-Bromoisoquinoline-1-carboxylic acid.[7] The bulky groups surrounding the carboxylic acid prevent the nucleophilic attack of the alcohol.

  • Solution:

    • Alternative Esterification Methods: For sterically hindered acids, it is better to use methods that involve the activation of the carboxylic acid.

      • DCC/DMAP Method: A highly effective method for esterifying sterically hindered acids is the use of Dicyclohexylcarbodiimide (DCC) as the coupling agent with a catalytic amount of 4-Dimethylaminopyridine (DMAP).[5][8] DMAP acts as an acyl-transfer catalyst, significantly accelerating the reaction.

      • Conversion to Acid Chloride: A more traditional, yet often effective, method is to first convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the desired alcohol in the presence of a base (e.g., pyridine or triethylamine) to form the ester.

Q2: How can I purify my final amide or ester derivative? I am having trouble separating it from the reaction byproducts.

A2: Purification can be challenging due to the similar polarities of the product and some byproducts.

  • Solution:

    • Work-up Procedure: A proper aqueous work-up is crucial.

      • For amide couplings using EDC, the urea byproduct is water-soluble and can be removed by washing with water.[9]

      • For DCC couplings, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. However, some DCU might remain in solution. Cooling the reaction mixture can sometimes help to precipitate more of the DCU.

      • Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts.

      • Washing with a dilute base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and acidic byproducts like HOBt.

    • Chromatography: Column chromatography on silica gel is the most common method for final purification. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from any remaining impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for the amidation of 4-Bromoisoquinoline-1-carboxylic acid, especially with less reactive or sterically hindered amines.

  • To a solution of 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 - 1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Esterification using DCC/DMAP

This method is suitable for the synthesis of esters, particularly with secondary or tertiary alcohols.

  • To a solution of 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

  • Combine the filtrates and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AdditiveTypical BaseAdvantagesPotential Issues
EDC HOBt or HOAtDIPEA, TEAWater-soluble urea byproduct, easy workup.Can be less effective for highly hindered acids; risk of N-acylurea formation without additive.[1]
DCC HOBt or HOAtDIPEA, TEAInexpensive and effective.DCU byproduct can be difficult to remove completely.[9]
HATU None neededDIPEA, TEAHighly efficient for sterically hindered acids, fast reaction rates, low racemization.[2][3]More expensive than carbodiimides.
PyBOP None neededDIPEA, TEAVery effective for hindered couplings, stable.Can be more expensive.

Visualizations

Workflow for Amide Coupling Optimization

Amide_Coupling_Workflow cluster_activation Activation Strategies cluster_conditions Condition Optimization cluster_purification Purification Strategies Start Start: Low Yield in Amidation Check_Activation Step 1: Evaluate Carboxylic Acid Activation Start->Check_Activation Use_HATU Switch to HATU or PyBOP Check_Activation->Use_HATU If using carbodiimides Use_EDC_HOBt Use EDC with HOBt/HOAt Check_Activation->Use_EDC_HOBt To prevent N-acylurea Check_Conditions Step 2: Optimize Reaction Conditions Increase_Temp Increase Temperature (40-50 °C) Check_Conditions->Increase_Temp Increase_Time Increase Reaction Time (12-24h) Check_Conditions->Increase_Time Change_Solvent Use DMF or NMP Check_Conditions->Change_Solvent Check_Purification Step 3: Refine Work-up and Purification Acid_Base_Wash Thorough Acid/Base Washes Check_Purification->Acid_Base_Wash Column_Chromatography Optimize Column Chromatography Check_Purification->Column_Chromatography Recrystallization Attempt Recrystallization Check_Purification->Recrystallization Success Result: High Yield of Pure Amide Use_HATU->Check_Conditions Use_EDC_HOBt->Check_Conditions Increase_Temp->Check_Purification Increase_Time->Check_Purification Change_Solvent->Check_Purification Acid_Base_Wash->Success Column_Chromatography->Success Recrystallization->Success

Caption: Troubleshooting workflow for optimizing the amide coupling of 4-Bromoisoquinoline-1-carboxylic acid.

Mechanism of EDC/HOBt Mediated Amide Coupling

EDC_HOBt_Mechanism RCOOH 4-Bromoisoquinoline-1-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) RCOOH->O_Acylisourea +EDC EDC EDC Active_Ester HOBt Active Ester (More Stable) O_Acylisourea->Active_Ester +HOBt N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Slow Amine Attack) HOBt HOBt Amide Amide Product Active_Ester->Amide + R'-NH₂ Amine R'-NH₂ EDU EDU (Byproduct)

Caption: The role of HOBt in preventing N-acylurea byproduct formation in EDC-mediated amide coupling.

Further Considerations: Downstream Reactions

The 4-bromo substituent on your derivatized isoquinoline is a prime site for further functionalization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Q: Are the amide and ester derivatives of 4-Bromoisoquinoline-1-carboxylic acid compatible with Suzuki coupling conditions?

A: Generally, yes. Both amide and ester functional groups are typically stable under the conditions used for Suzuki couplings (palladium catalyst, a base such as Na₂CO₃ or K₂CO₃, and a solvent system like dioxane/water or toluene/ethanol/water). However, it is important to consider the following:

  • Base Sensitivity: If your ester is particularly labile to hydrolysis (e.g., a methyl or ethyl ester), prolonged heating in the presence of a strong base and water could lead to some hydrolysis of the ester back to the carboxylic acid. Using a milder base like K₃PO₄ or Cs₂CO₃ might be beneficial. Amides are generally more robust towards hydrolysis.

  • Catalyst Poisoning: While less common, the nitrogen atom of the isoquinoline ring or the amide functionality could potentially coordinate to the palladium catalyst, leading to catalyst deactivation. This is usually not a significant issue, but if you experience low yields in your Suzuki coupling, you might consider using a ligand that is less sensitive to coordination by nitrogen heterocycles.

By carefully selecting your coupling reagents and optimizing the reaction conditions, the derivatization of 4-Bromoisoquinoline-1-carboxylic acid can be achieved with high yields, paving the way for the synthesis of a wide array of complex molecules.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved January 19, 2026, from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses, 59, 113. [Link]

  • ResearchGate. (n.d.). How to purify esterefication product?. Retrieved January 19, 2026, from [Link]

  • Connect Journals. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • Singh, J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(1), 221-224. [Link]

  • Aapptec. (n.d.). HATU. Retrieved January 19, 2026, from [Link]

  • PubMed. (2007). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved January 19, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC ?. Retrieved January 19, 2026, from [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 19, 2026, from [Link]

  • ChemistryViews. (2023, May 17). Formal Cross-Coupling of Amines and Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. Retrieved January 19, 2026, from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved January 19, 2026, from [Link]

Sources

Stability and storage of "4-Bromoisoquinoline-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a specialized heterocyclic compound, 4-Bromoisoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. However, its stability profile is not extensively documented in publicly available literature. This guide provides researchers with a comprehensive framework for the proper storage, handling, and stability assessment of this reagent. The recommendations herein are synthesized from the known chemical properties of its core functional groups—a halo-substituted isoquinoline and an aromatic carboxylic acid—and data from closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-Bromoisoquinoline-1-carboxylic acid?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] While many suppliers state the parent compound, 4-bromoisoquinoline, is stable under normal conditions, the addition of the carboxylic acid group increases the molecule's polarity and potential for hygroscopicity.[2][3] For maximal preservation of purity, storage under an inert atmosphere (e.g., argon or dry nitrogen) is strongly advised to prevent slow oxidation or interaction with atmospheric moisture.[4]

Q2: Can I store 4-Bromoisoquinoline-1-carboxylic acid in solution? If so, what solvents are recommended?

A2: Preparing stock solutions for immediate use is common, but long-term storage in solution is generally discouraged due to the increased risk of degradation. If solution storage is necessary for a short period (1-2 weeks), use a dry, aprotic solvent such as anhydrous DMSO or DMF. Solutions should be stored at -20°C or -80°C under an inert atmosphere. Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially esterify the carboxylic acid group, especially under acidic or basic conditions.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation studies are not published, two primary pathways are chemically plausible:

  • Decarboxylation: Aromatic carboxylic acids can lose CO₂, particularly when heated, a reaction that may be catalyzed by trace metals or acidic/basic impurities.

  • Hydrolysis/Nucleophilic Aromatic Substitution: The carbon-bromine bond on the isoquinoline ring can be susceptible to nucleophilic attack, particularly by water or other nucleophiles present as impurities, leading to the formation of 4-hydroxyisoquinoline-1-carboxylic acid.[5] This process is generally slow for aryl bromides but can be influenced by the electronic properties of the heterocyclic ring system.

Q4: How can I visually assess if my compound has started to degrade?

A4: Pure 4-Bromoisoquinoline-1-carboxylic acid is typically an off-white to light yellow solid.[3] Significant discoloration, such as the development of a distinct brown or orange hue, can be an indicator of degradation. The presence of clumps or a change in texture from a free-flowing powder to a gummy or sticky solid may suggest moisture absorption. However, visual inspection is not a substitute for analytical purity assessment.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of 4-Bromoisoquinoline-1-carboxylic acid in your experiments.

Data Summary Table
Parameter Recommendation Rationale
Physical Form Crystalline SolidMaximizes stability by reducing surface area exposed to the atmosphere.
Storage Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.[1]
Atmosphere Inert Gas (Argon, N₂)Prevents slow oxidation and reaction with atmospheric moisture.[4]
Light Exposure Protect from Light (Amber Vial)Aromatic systems can be susceptible to photodecomposition.
Recommended Solvents (Short-Term) Anhydrous DMSO, Anhydrous DMFAprotic solvents minimize reactivity with the carboxylic acid.
Incompatible Materials Strong oxidizing agents, strong basesCan promote rapid decomposition of the molecule.[2][6]
Common Experimental Issues
Problem Encountered Potential Cause Recommended Action
Low or inconsistent reaction yield. Reagent degradation leading to lower active concentration.1. Assess the purity of the starting material using the HPLC protocol below. 2. If purity is <95%, consider purification by recrystallization or procure a new batch.
Appearance of unexpected side products in reaction. Impurities in the starting material are participating in the reaction.1. Characterize the side products to infer the nature of the impurity. 2. Run a control reaction with a freshly opened or newly purchased vial of the reagent.
Poor solubility in recommended aprotic solvents. The compound may have absorbed water, altering its physical properties.1. Dry the material under a high vacuum for several hours before attempting to dissolve. 2. Check the solvent for water content; use a fresh bottle of anhydrous solvent.

Experimental Protocols & Workflows

Workflow: Compound Handling from Receipt to Storage

The following diagram outlines the decision-making process for proper handling and storage upon receiving a new shipment of 4-Bromoisoquinoline-1-carboxylic acid.

G A Receive Compound B Inspect Container Seal and Compound Appearance A->B C Is Seal Intact & Appearance as Expected? B->C D Quarantine & Contact Supplier C->D No E Log Batch Number & Perform Purity Check (HPLC) C->E Yes F Is Purity >98%? E->F G Store in Dessicator at 2-8°C Under Inert Atmosphere F->G Yes H Consider Purification or Use for Non-Critical Experiments F->H No I Aliquot into smaller, single-use vials to avoid repeated freeze-thaw and atmospheric exposure G->I

Caption: Decision workflow for receiving and storing the compound.

Protocol 1: Assessing Purity via High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a quality control method to assess the purity of 4-Bromoisoquinoline-1-carboxylic acid.

Objective: To determine the purity of the compound and detect the presence of potential degradation products.

Materials:

  • 4-Bromoisoquinoline-1-carboxylic acid sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), HPLC grade

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV-Vis detector

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:10 dilution of the stock solution in the same solvent for the working sample (~100 µg/mL).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm and 280 nm

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

  • Analysis:

    • Inject the working sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit one major peak. The appearance of earlier-eluting peaks may suggest more polar impurities (e.g., hydrolyzed products), while later-eluting peaks could indicate less polar impurities.

Diagram: Potential Chemical Instability Pathways

This diagram illustrates the primary chemical transformations that could lead to the degradation of the compound.

Caption: Plausible degradation pathways for the title compound.

References

  • ChemTalk. (2023). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects on the Acidity of Carboxylic Acids. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). Product Page: 4-Bromoisoquinoline. Retrieved from [Link]

Sources

Technical Support Center: Reactions with 4-Bromoisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromoisoquinoline-1-carboxylic acid. This resource is designed to provide in-depth, practical solutions to common challenges encountered during cross-coupling reactions with this versatile building block. The inherent functionalities of this molecule—an aryl bromide, a carboxylic acid, and a nitrogen-containing heterocycle—present unique synthetic opportunities and potential pitfalls. This guide addresses specific issues in a question-and-answer format, focusing on the prevention of undesired self-coupling (homocoupling) and other side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant amounts of a dimeric byproduct, 4,4'-biisoquinoline-1,1'-dicarboxylic acid, in my Suzuki-Miyaura coupling reaction. What is causing this homocoupling, and how can I prevent it?

Answer:

The formation of a homocoupled dimer from 4-Bromoisoquinoline-1-carboxylic acid is a common side reaction in palladium-catalyzed cross-coupling. This occurs when two molecules of the aryl bromide react with each other instead of with the desired boronic acid partner. The primary culprit is often the presence of dissolved oxygen in your reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the unwanted homocoupling pathway.[1][2]

Core Causality & Mechanism:

The generally accepted mechanism for palladium-catalyzed homocoupling begins with the oxidative addition of the aryl bromide (Ar-Br) to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate.[3] In the presence of factors that disrupt the main catalytic cycle, two of these intermediates can undergo a ligand exchange to form an Ar-Pd(II)-Ar species, which then reductively eliminates to yield the Ar-Ar dimer and regenerate Pd(0).[3]

Troubleshooting & Mitigation Strategies:

1. Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen.[1][4]

  • Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then it is thawed under an inert atmosphere. Repeating this cycle 3-5 times is recommended.[1]

  • Inert Gas Purging: Bubbling a stream of argon or nitrogen through the solvent for 15-30 minutes can also be effective. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[1][4]

2. Ligand Selection: The choice of phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing reactivity.

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands are highly effective at minimizing homocoupling.[5] Their steric bulk can hinder the formation of intermediates that lead to the undesired dimerization.[5]

3. Slow Addition of Reagents: Adding the boronic acid or ester slowly to the reaction mixture can help maintain a low concentration of the coupling partner, favoring the cross-coupling pathway over homocoupling.[5][6]

4. Addition of a Mild Reducing Agent: Incorporating a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[1][4]

Question 2: My Sonogashira coupling of 4-Bromoisoquinoline-1-carboxylic acid with a terminal alkyne is yielding a significant amount of the Glaser coupling byproduct (a diyne). How can I favor the desired cross-coupling product?

Answer:

The formation of a diyne byproduct is a classic issue in Sonogashira reactions, known as Glaser coupling. This is a copper-mediated oxidative homocoupling of the terminal alkyne. The Sonogashira reaction relies on a synergistic catalytic cycle between palladium and copper.[7][8] However, under certain conditions, the copper co-catalyst can independently promote the dimerization of the alkyne.

Visualizing the Competing Pathways:

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Side Reaction) ArBr 4-Bromoisoquinoline- 1-carboxylic acid OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal CuC≡CR Copper(I) Acetylide CuC≡CR->Transmetal Oxidation Oxidation (e.g., by O2) CuC≡CR->Oxidation ArPdC≡CR Ar-Pd(II)-C≡CR Transmetal->ArPdC≡CR RedElim Reductive Elimination ArPdC≡CR->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR (Desired Product) RedElim->Product Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->CuC≡CR Base CuI Cu(I) CuI->CuC≡CR CuII Cu(II) Oxidation->CuII Dimer R-C≡C-C≡C-R (Diyne Byproduct) CuII->Dimer Dimerization

Caption: Competing Sonogashira and Glaser coupling pathways.

Troubleshooting & Mitigation Strategies:

1. Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[9] Modern, highly active palladium/phosphine ligand systems can often facilitate the Sonogashira coupling efficiently without the need for copper.

2. Minimize Oxygen: Just as with aryl-aryl homocoupling, oxygen is a key oxidant that promotes the unwanted Glaser pathway. Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere (argon or nitrogen) is critical.

3. Choice of Base and Solvent: The base and solvent system can influence the relative rates of the two competing reactions.

  • Amine Base: Using an amine base like triethylamine or diisopropylamine is standard. These bases also act as ligands for the copper, which can sometimes modulate its reactivity.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

4. Controlled Addition: Slowly adding the alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular Glaser coupling.

Question 3: I am attempting a Buchwald-Hartwig amination and I'm concerned about potential decarboxylation of my starting material under the reaction conditions. Is this a valid concern and how can I avoid it?

Answer:

Yes, this is a very valid concern. The combination of heat and a strong base, which are characteristic of many Buchwald-Hartwig amination protocols, can potentially lead to the decarboxylation of 4-Bromoisoquinoline-1-carboxylic acid.[10][11] Quinoline carboxylic acids are known to undergo decarboxylation, sometimes facilitated by metal catalysts like copper.[12][13][14]

Key Factors Influencing Decarboxylation:
  • Base Strength: Stronger bases (e.g., sodium tert-butoxide, LHMDS) and higher concentrations increase the risk of deprotonating the carboxylic acid, forming a carboxylate salt that may be more prone to decarboxylation upon heating.

  • Temperature: Higher reaction temperatures significantly accelerate the rate of decarboxylation.

  • Metal Catalyst: While palladium is the primary catalyst for the amination, trace metal impurities or even the palladium catalyst itself could potentially facilitate decarboxylation.

Experimental Protocol for Minimizing Decarboxylation in Buchwald-Hartwig Amination:

This protocol is designed to favor C-N bond formation while minimizing the risk of decarboxylation.

1. Protect the Carboxylic Acid: The most robust strategy is to temporarily protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton and prevents decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step after the C-N bond has been formed.

2. If Direct Coupling is Attempted - Condition Optimization:

  • Choice of Base: Use a weaker, non-nucleophilic base if possible. Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often sufficient and are less harsh than alkoxides.[15]

  • Temperature Control: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

  • Modern Catalyst Systems: Employ modern, highly active Buchwald-Hartwig catalyst systems (e.g., G3 or G4 precatalysts with ligands like BrettPhos or AdBrettPhos).[15] These systems often operate efficiently at lower temperatures, reducing the risk of thermal decomposition.

Recommended Starting Conditions (Direct Coupling):
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (2 mol%)Standard Pd(0) source.
Ligand Xantphos (4 mol%)Bidentate ligand known for good performance.[15]
Base Cs₂CO₃ (2.0 equiv.)Milder base to minimize decarboxylation.[15]
Solvent Dioxane or TolueneCommon solvents for this reaction.[11]
Temperature Start at 80 °CBegin at a lower temperature and slowly increase if needed.
Question 4: What is the role of the base in these cross-coupling reactions, and can my choice of base influence the formation of self-coupled byproducts?

Answer:

The base plays multiple, critical roles in palladium-catalyzed cross-coupling reactions, and its selection can absolutely influence the selectivity and outcome, including the formation of homocoupled products.

Primary Functions of the Base:
  • Activation of the Nucleophile (Suzuki): In the Suzuki-Miyaura reaction, the base activates the boronic acid by forming a more nucleophilic "ate" complex (R-B(OH)₃⁻). This boronate species is more reactive towards transmetalation with the palladium center.[16][17]

  • Neutralization (Sonogashira & Buchwald-Hartwig): In Sonogashira and Buchwald-Hartwig reactions, the base neutralizes the acidic byproducts formed (e.g., H-X), driving the reaction forward.[7][10] In the Sonogashira reaction, it also deprotonates the terminal alkyne to form the reactive acetylide.[9]

  • Catalyst Regeneration: The base is involved in the reductive elimination step and the overall regeneration of the active Pd(0) catalyst.

Influence of Base on Homocoupling:

The choice and stoichiometry of the base can impact the acid-base equilibria in the reaction mixture, which in turn affects reaction selectivity.[16]

  • Base Strength: Using an excessively strong base can sometimes accelerate side reactions. For instance, in Suzuki couplings, very strong bases might promote protodeboronation of the boronic acid, altering the stoichiometry and potentially leading to conditions that favor homocoupling.

  • Solubility: The solubility of the base and the resulting salts can affect the reaction kinetics. An insoluble base might lead to localized high concentrations and mass transfer limitations, which can be detrimental.[6]

General Recommendations for Base Selection:
Reaction TypeRecommended BasesConsiderations
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, K₃PO₄Use in aqueous/organic solvent mixtures. K₃PO₄ is often effective for challenging substrates.
Sonogashira Et₃N, i-Pr₂NHOften used in excess as both base and co-solvent.
Buchwald-Hartwig NaOt-Bu, K₂CO₃, Cs₂CO₃NaOt-Bu is strong and common but increases decarboxylation risk. Carbonates are a milder alternative.[15]

Always perform small-scale screening experiments to identify the optimal base for your specific substrate combination.

References

  • Zhang, Y., et al. (2021). Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. Faraday Discussions.
  • Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Zhang, Y., et al. (2021). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. PMC - NIH.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (n.d.). Retrieved January 20, 2026, from [Link]

  • Zouaoui, E., et al. (2022).
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (n.d.). Institut Kimia Malaysia.
  • Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations | ACS Organic & Inorganic Au. (2022).
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (n.d.).
  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (n.d.). Retrieved January 20, 2026, from [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amin
  • Effect of base on the Suzuki cross-coupling a | Download Table. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Applied Cross-Coupling Reactions. (2013).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Inhibition of Homo-coupling of Arylboronic Acids in Ligand Free Pd(II)-Catalyzed Suzuki Reaction. (n.d.).
  • Copper-quinoline decarboxylation | Journal of the American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.

Sources

Technical Support Center: Scalable Synthesis of 4-Bromoisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to the scalable synthesis of 4-Bromoisoquinoline-1-carboxylic acid. This guide is structured to provide you with in-depth, practical, and scientifically grounded advice to navigate the challenges of synthesizing this valuable compound. We will explore viable synthetic strategies, troubleshoot common experimental hurdles, and answer frequently asked questions to support your research and development endeavors.

Recommended Synthetic Strategies for Scalable Production

The synthesis of 4-Bromoisoquinoline-1-carboxylic acid on a larger scale can be approached through a few key strategic disconnections. Below, we detail two of the most promising routes, starting from commercially available materials. Each strategy is presented with a workflow, a detailed protocol, and an explanation of the chemical reasoning behind the chosen steps.

Strategy 1: Carboxylation of 4-Bromoisoquinoline via the Reissert Reaction

This two-step approach is often favored for its reliability and avoidance of highly reactive organometallic intermediates at the carboxylation stage. The strategy involves the initial synthesis of 4-bromoisoquinoline, followed by the introduction of the carboxylic acid functionality at the 1-position using the well-established Reissert reaction.

Workflow for Strategy 1

start Isoquinoline Hydrochloride step1 Bromination start->step1 intermediate1 4-Bromoisoquinoline step1->intermediate1 step2 Reissert Reaction intermediate1->step2 intermediate2 1-Cyano-2-aroyl-4-bromo- 1,2-dihydroisoquinoline step2->intermediate2 step3 Acid Hydrolysis intermediate2->step3 end 4-Bromoisoquinoline-1-carboxylic acid step3->end

Caption: Synthetic workflow for Strategy 1.

Experimental Protocols

Step 1: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from a known method for the bromination of isoquinoline.[1]

  • Reaction Setup: In a flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, add isoquinoline hydrochloride (1.0 eq) and nitrobenzene (as solvent).

  • Heating: Stir the mixture and heat to approximately 180°C until a clear solution is obtained.

  • Bromine Addition: Slowly add bromine (1.1 eq) dropwise over 1-1.5 hours. Maintain the temperature at 180°C. Hydrogen chloride gas will evolve.

  • Reaction Monitoring: After the addition is complete, continue heating and stirring. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when the evolution of HCl ceases (approx. 4-5 hours).

  • Work-up: Cool the reaction mixture and proceed with purification.

Step 2: Reissert Reaction and Hydrolysis

The Reissert reaction allows for the introduction of a cyano group at the C1 position, which can then be hydrolyzed to the desired carboxylic acid.[2][3]

  • Reissert Compound Formation: Dissolve 4-bromoisoquinoline (1.0 eq) in a suitable solvent like dichloromethane. Add an acyl chloride (e.g., benzoyl chloride, 1.1 eq). To this solution, add an aqueous solution of potassium cyanide (1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Stir vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Isolation of Reissert Compound: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure to yield the crude Reissert compound (1-cyano-2-benzoyl-4-bromo-1,2-dihydroisoquinoline).

  • Hydrolysis: The crude Reissert compound is then subjected to acidic hydrolysis. A common method is to use concentrated hydrochloric acid or a mixture of sulfuric acid and water. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or LC-MS for the disappearance of the intermediate and formation of the product).

  • Product Isolation: Cool the reaction mixture. The product may precipitate upon cooling or by adjusting the pH to its isoelectric point. The solid can be collected by filtration, washed with cold water, and dried.

Causality and Expertise:

  • Why Nitrobenzene? Nitrobenzene is a high-boiling solvent that can withstand the high temperatures required for the bromination of the deactivated isoquinoline ring.

  • The Reissert Reaction Advantage: This reaction is advantageous for scalability as it avoids the use of strong organometallic bases and cryogenic temperatures that would be required for direct lithiation. The use of a phase-transfer catalyst enhances the reaction rate in the biphasic system.

Strategy 2: Halogen-Lithium Exchange and Carboxylation of 4-Bromoisoquinoline

This is a more direct, one-pot approach to the target molecule from 4-bromoisoquinoline. However, it requires careful control of reaction conditions, especially at a larger scale.

Workflow for Strategy 2

start 4-Bromoisoquinoline step1 Halogen-Lithium Exchange (n-BuLi, -78°C) start->step1 intermediate1 4-Lithioisoquinoline step1->intermediate1 step2 Carboxylation (CO2) intermediate1->step2 intermediate2 Lithium 4-isoquinolinecarboxylate step2->intermediate2 step3 Acidic Work-up intermediate2->step3 end 4-Bromoisoquinoline-1-carboxylic acid step3->end

Caption: Synthetic workflow for Strategy 2.

Experimental Protocol

  • Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for the recommended time (typically 15-30 minutes).

  • Carboxylation: Bubble dry carbon dioxide gas through the solution, or add freshly crushed dry ice pellets in excess. Continue stirring at -78°C for 1-2 hours.

  • Quenching and Work-up: Allow the reaction to warm to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid. The product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Causality and Expertise:

  • Cryogenic Conditions: The use of very low temperatures (-78°C) is crucial to prevent side reactions, such as the attack of the highly reactive organolithium species on the solvent or other electrophilic sites on the isoquinoline ring.

  • Potential for Side Reactions: A known issue with the carboxylation of lithiated N-heterocycles is the potential for the newly formed lithium carboxylate to be attacked by another molecule of the organolithium reagent.[4] While this is more problematic for 1-lithioisoquinoline, careful control of stoichiometry and temperature is essential for the 4-lithio derivative as well.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the bromination of isoquinoline - Incomplete reaction. - Formation of polybrominated species.- Ensure the reaction temperature is maintained at 180°C. - Use no more than 1.1 equivalents of bromine to minimize polybromination. - Monitor the reaction closely and stop when the starting material is consumed.
Reissert reaction is sluggish or fails - Poor quality of cyanide source. - Inefficient phase transfer. - Deactivated 4-bromoisoquinoline.- Use freshly prepared, high-purity potassium or sodium cyanide. - Ensure vigorous stirring and consider using a more effective phase-transfer catalyst. - A more reactive acyl chloride or extending the reaction time may be necessary.
Incomplete hydrolysis of the Reissert intermediate - Insufficiently harsh acidic conditions. - Short reaction time.- Use a more concentrated acid (e.g., concentrated H2SO4) or increase the reaction temperature. - Monitor the reaction by LC-MS to ensure complete conversion.
Low yield in lithiation/carboxylation - Presence of moisture or other electrophilic impurities. - Incorrect temperature control. - Side reaction of the organolithium with the carboxylate.- Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. - Maintain the temperature at -78°C throughout the lithiation and carboxylation steps. - Add the organolithium reagent slowly to a solution of the substrate.
Product purification is challenging - Presence of unreacted starting material or byproducts.- For the final carboxylic acid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often effective. - If impurities are persistent, column chromatography on silica gel may be required.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for a multi-gram scale?

A1: For multi-gram or larger scale synthesis, Strategy 1 (Reissert Reaction) is generally recommended. While it involves more steps, the reaction conditions are more manageable on a larger scale compared to the strict cryogenic and anhydrous conditions required for the organolithium route (Strategy 2). The Reissert reaction is a well-documented and robust transformation.

Q2: What are the primary safety concerns for these synthetic routes?

A2:

  • Strategy 1: The use of potassium cyanide is a major safety concern due to its high toxicity. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. A quench solution for cyanide (e.g., bleach) should be readily available.

  • Strategy 2: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques. The cryogenic temperatures also require careful handling to avoid cold burns.

Q3: Can palladium-catalyzed carbonylation be used to synthesize 4-Bromoisoquinoline-1-carboxylic acid?

A3: Yes, in principle, palladium-catalyzed carbonylation of a 1-halo-4-bromoisoquinoline or direct C-H carbonylation at the 1-position of 4-bromoisoquinoline are modern alternatives.[5][6] However, these methods may require significant optimization of catalysts, ligands, and reaction conditions. For a scalable and well-established process, the Reissert reaction is often a more practical starting point.

Q4: How can I ensure the purity of the final product?

A4: The purity of the final 4-Bromoisoquinoline-1-carboxylic acid can be assessed by HPLC, LC-MS, and NMR spectroscopy. For purification, recrystallization is the most scalable method. If the product is an off-white or colored solid, treatment with activated carbon during recrystallization can help remove colored impurities.

References

  • Gilman, H., & Soddy, T. S. (1957). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Journal of Organic Chemistry, 22(9), 1121-1123.
  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 37(9), 556-558.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.
  • McEwen, W. E., & Cobb, R. L. (1955). The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews, 55(3), 511–549.
  • Pomeranz, C. (1893). Uber eine neue Isochinolin-Synthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Mancuso, R., & Gabriele, B. (2016). A Palladium-Catalyzed Carbonylation Approach to Eight-Membered Lactam Derivatives with Antitumor Activity. Chemistry – A European Journal, 22(12), 4038-4045.
  • Iwasawa, T., et al. (2017). Visible-Light-Driven Carboxylation of C–Halogen Bonds Using CO2. Journal of the American Chemical Society, 139(42), 14954-14957.
  • Arts, M. J., et al. (2023). Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. International Journal of Molecular Sciences, 24(13), 11029.
  • Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

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Technical Support Center: Analytical Methods for Impurity Profiling of 4-Bromoisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analytical characterization of 4-Bromoisoquinoline-1-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the detection and quantification of impurities in this active pharmaceutical ingredient (API) intermediate. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure the quality, safety, and efficacy of your final product.

Introduction: The Criticality of Impurity Profiling

4-Bromoisoquinoline-1-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and quantification of impurities in new drug substances.[1][2] This guide will equip you with the necessary knowledge to develop and troubleshoot robust analytical methods for impurity profiling, ensuring compliance with these global standards.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in 4-Bromoisoquinoline-1-carboxylic acid?

A1: Impurities can originate from various stages of the manufacturing process, including starting materials, intermediates, by-products, and degradation products.[1][2] While a specific synthesis route for 4-Bromoisoquinoline-1-carboxylic acid is not publicly detailed, we can predict potential impurities based on common isoquinoline synthesis methods, such as the Pomeranz-Fritsch reaction.[3]

Table 1: Potential Impurities in 4-Bromoisoquinoline-1-carboxylic Acid

Impurity Type Potential Impurities Potential Source
Process-Related Impurities Isoquinoline-1-carboxylic acidIncomplete bromination of the starting material.
4,x-Dibromoisoquinoline-1-carboxylic acidOver-bromination during synthesis.
Unreacted starting materials (e.g., substituted benzaldehydes and aminoacetals)Incomplete reaction.[3]
Isomeric bromoisoquinoline-1-carboxylic acids (e.g., 5- or 8-bromo isomers)Lack of regioselectivity during bromination.[4]
Residual solvents (e.g., Acetonitrile, Dichloromethane)Purification and reaction steps.[1]
Degradation Products Decarboxylation product (4-Bromoisoquinoline)Thermal stress or acidic/basic conditions.
Oxidation products (e.g., N-oxides)Exposure to air and/or oxidizing agents.[1]

Q2: Which analytical technique is most suitable for purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for purity assessment and impurity quantification of non-volatile organic compounds like 4-Bromoisoquinoline-1-carboxylic acid.[5] For identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Gas Chromatography (GC) is typically used for analyzing volatile impurities, such as residual solvents.

Q3: How do I handle the acidic nature of 4-Bromoisoquinoline-1-carboxylic acid in HPLC analysis?

A3: The carboxylic acid moiety can lead to poor peak shape (tailing) in reversed-phase HPLC due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, it is crucial to control the mobile phase pH. By maintaining a pH at least 2 units below the pKa of the carboxylic acid, the analyte will be in its protonated, less polar form, leading to better retention and symmetrical peak shapes. An acidic mobile phase modifier, such as formic acid or phosphoric acid, is typically used.[5]

Impurity Detection Workflow

The following diagram outlines a typical workflow for the detection, identification, and quantification of impurities in 4-Bromoisoquinoline-1-carboxylic acid.

Impurity Detection Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Evaluation cluster_2 Unknown Impurity Investigation Sample API Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Primary Purity LC_MS LC-MS Analysis Sample->LC_MS Impurity ID GC_HS GC-HS for Residual Solvents Sample->GC_HS Volatiles Purity Purity Calculation (Area %) HPLC_UV->Purity Detect Detect Impurities HPLC_UV->Detect Identify Identify Known Impurities (Reference Standards) Detect->Identify Unknown Unknown Peak Detected Detect->Unknown Quantify Quantify Known Impurities Identify->Quantify MS_Data Mass Spectral Data (from LC-MS) Unknown->MS_Data Structure Structure Elucidation (MS/MS, NMR) MS_Data->Structure Qualify Qualification of Impurity (ICH Guidelines) Structure->Qualify

Caption: Workflow for impurity analysis of 4-Bromoisoquinoline-1-carboxylic acid.

Troubleshooting Guides

HPLC Troubleshooting

Issue 1: Peak Tailing for the Main Peak and/or Impurities

  • Question: My peaks for 4-Bromoisoquinoline-1-carboxylic acid are showing significant tailing. What is the likely cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds is commonly caused by secondary interactions with the stationary phase.

    • Cause A: Inappropriate Mobile Phase pH: The carboxylic acid group can interact with free silanol groups on the silica packing material if the mobile phase pH is not low enough to keep the acid protonated.

      • Solution: Lower the mobile phase pH. Add 0.1% formic acid or phosphoric acid to the aqueous portion of your mobile phase to ensure the pH is well below the pKa of the analyte.[5]

    • Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.

      • Solution: Reduce the injection volume or dilute the sample.

    • Cause C: Column Contamination: Accumulation of strongly retained compounds on the column can create active sites.

      • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Inconsistent Retention Times

  • Question: The retention times for my peaks are shifting between injections. What should I check?

  • Answer: Fluctuating retention times usually point to issues with the HPLC system or mobile phase preparation.

    • Cause A: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs.

    • Cause B: Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter retention.

      • Solution: Prepare fresh mobile phase daily. Ensure the solvent bottles are well-sealed.

    • Cause C: Pump Malfunction: Inconsistent flow rate from the pump will cause retention time shifts.

      • Solution: Check for leaks in the pump and degas the mobile phase to prevent air bubbles. If necessary, perform pump maintenance.

GC Troubleshooting for Residual Solvents

Issue: Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected peaks ("ghost peaks") in my GC analysis for residual solvents. Where are they coming from?

  • Answer: Ghost peaks are typically due to contamination in the system.

    • Cause A: Septum Bleed: Small pieces of the injection port septum can be carried onto the column.

      • Solution: Use high-quality septa and replace them regularly.

    • Cause B: Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature program progresses.

      • Solution: Ensure high-purity carrier gas and install or replace gas purifiers.

    • Cause C: Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample.

      • Solution: Run a solvent blank after a high-concentration sample to check for carryover. Clean the syringe and injection port liner if necessary.[6]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Impurity Determination

This is a model reversed-phase HPLC method suitable for the analysis of 4-Bromoisoquinoline-1-carboxylic acid and its non-volatile impurities.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to suppress ionization of the carboxylic acid and silanol groups.[5]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 254 nm or DAD scan 200-400 nmAromatic nature of the compound suggests strong UV absorbance. DAD allows for peak purity assessment.
Injection Volume 10 µLAdjust as needed based on sample concentration and detector response.
Sample Diluent Acetonitrile/Water (50:50, v/v)Should be compatible with the mobile phase to ensure good peak shape.

3. Sample Preparation:

  • Accurately weigh about 10 mg of 4-Bromoisoquinoline-1-carboxylic acid into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the sample diluent to achieve a concentration of 0.1 mg/mL.

4. Data Analysis:

  • Calculate the area percentage of each impurity relative to the total peak area to determine the purity of the sample.
Protocol 2: Structure Elucidation of an Unknown Impurity using LC-MS and NMR

This workflow describes the steps to identify an unknown impurity peak observed during HPLC analysis.

Structure Elucidation Workflow cluster_0 Initial Detection and Mass Determination cluster_1 Fragmentation and Formula Prediction cluster_2 Structural Confirmation HPLC_Peak Unknown Peak in HPLC-UV LC_MS_Analysis Analyze by LC-MS HPLC_Peak->LC_MS_Analysis Molecular_Weight Determine Molecular Weight (from MS data) LC_MS_Analysis->Molecular_Weight MS_MS Perform MS/MS Fragmentation Molecular_Weight->MS_MS Fragment_Analysis Analyze Fragmentation Pattern MS_MS->Fragment_Analysis Elemental_Comp Propose Elemental Composition Fragment_Analysis->Elemental_Comp Isolation Isolate Impurity (Preparative HPLC) Elemental_Comp->Isolation If necessary Structure_Confirm Confirm Structure Elemental_Comp->Structure_Confirm Hypothesize NMR_Analysis Acquire NMR Spectra (¹H, ¹³C, 2D) Isolation->NMR_Analysis NMR_Analysis->Structure_Confirm

Caption: Workflow for the structural elucidation of an unknown impurity.

1. LC-MS Analysis:

  • Inject the sample into an LC-MS system using the HPLC method described in Protocol 1 (replacing phosphoric acid with a volatile acid like formic acid).
  • Obtain the mass-to-charge ratio (m/z) of the molecular ion of the unknown impurity. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be visible.

2. MS/MS Fragmentation:

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion of the impurity.
  • The fragmentation pattern will provide clues about the structure. For example, a loss of 44 Da would suggest the presence of a carboxylic acid group (-CO₂).

3. NMR Spectroscopy:

  • If the impurity is present at a high enough level, or if it can be isolated using preparative HPLC, acquire ¹H and ¹³C NMR spectra.
  • The chemical shifts and coupling constants will provide detailed information about the arrangement of protons and carbons, allowing for unambiguous structure determination.

References

  • Veeprho. (n.d.). Isoquinoline Impurities and Related Compound. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-isoquinoline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • California Air Resources Board. (2002, May 15). SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 4-Bromoisoquinoline. Retrieved from [Link]

  • Ottokemi. (n.d.). 6-Bromoquinoline-4-carboxylic acid, for HPLC, ≥98%. Retrieved from [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC Troubleshooting. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 4-Bromoisoquinoline-1-carboxylic Acid and Its Halo-Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halo-Isoquinolines in Modern Synthesis

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Halogenated isoquinolines, in particular, serve as versatile building blocks, allowing for the strategic introduction of molecular complexity through a variety of chemical transformations.[1][2] The type of halogen and its position on the isoquinoline ring, along with the presence of other substituents, profoundly dictate the molecule's reactivity, offering a tunable platform for drug development professionals.

This guide provides an in-depth comparative analysis of 4-Bromoisoquinoline-1-carboxylic acid , a uniquely functionalized reagent, against other halo-isoquinoline derivatives. We will dissect the underlying chemical principles governing its reactivity and provide practical, field-proven insights into its application in key synthetic reactions. Our focus is not merely on protocols but on the causality behind experimental choices, empowering researchers to make informed decisions in their synthetic strategies.

Chapter 1: Foundational Principles of Reactivity

To understand the reactivity of our target molecule, we must first appreciate the interplay of its constituent parts: the isoquinoline core, the C4-bromo substituent, and the C1-carboxylic acid group.

The Electronic Landscape of the Isoquinoline Core

The isoquinoline ring is a fused heterocyclic system comprising a benzene ring and a pyridine ring. This fusion creates a distinct electronic environment. The pyridine ring, with its electronegative nitrogen atom, is electron-deficient, while the benzene ring retains more of its electron-rich aromatic character.[3] This inherent polarity governs the regioselectivity of different reaction classes:

  • Electrophilic Aromatic Substitution (SEAr): Occurs preferentially on the electron-rich benzene ring, typically at positions 5 and 8.[3][4] The pyridine ring is deactivated towards electrophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): Takes place on the electron-deficient pyridine ring, with the C1 position being particularly activated due to its proximity to the electron-withdrawing nitrogen atom.[3][5]

The Critical Role of the Halogen (C-X Bond)

In many pivotal synthetic reactions, particularly palladium-catalyzed cross-couplings, the initial step involves the cleavage of the carbon-halogen (C-X) bond. The reactivity of the halo-isoquinoline is therefore directly tied to the bond dissociation energy of this bond. The established reactivity trend is:

Iodine > Bromine > Chlorine > Fluorine [6][7]

The weaker C-I and C-Br bonds are more readily cleaved in the oxidative addition step of the catalytic cycle, allowing reactions to proceed under milder conditions with lower catalyst loadings compared to their chloro-analogs.[6][8]

The Influence of Substituents: A Tale of Two Groups

The reactivity of 4-Bromoisoquinoline-1-carboxylic acid is modulated by two key functional groups whose electronic and steric effects must be considered.

  • C4-Bromo Group: The bromine at the 4-position is situated on the electron-poor pyridine ring. Its reactivity in cross-coupling reactions is primarily dictated by the C-Br bond strength.

  • C1-Carboxylic Acid Group: This powerful electron-withdrawing group further deactivates the pyridine ring towards electrophilic attack. More importantly, it significantly influences the electronic environment of the entire ring system. Its presence can affect the reactivity at the C4 position and potentially participate in or interfere with certain reactions, for instance, through chelation to a metal catalyst or decarboxylation under harsh thermal conditions.

Figure 1: Factors influencing reactivity in 4-Bromoisoquinoline-1-carboxylic acid.

Chapter 2: A Head-to-Head Comparison in Key Transformations

We will now compare the expected reactivity of 4-Bromoisoquinoline-1-carboxylic acid with other halo-isoquinolines in three classes of synthetically vital reactions. The comparisons are based on established chemical principles and data from related compounds.[6][7][9]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorses of modern synthetic chemistry for creating C-C and C-N bonds.[10][11]

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[10] The rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond.[7] Consequently, the reactivity follows the C-X bond strength.

SubstrateHalogen at C4Other SubstituentExpected Relative ReactivityRationale
4-Iodoisoquinoline-1-carboxylic acidIodo-COOH at C1HighestWeakest C-I bond leads to the fastest oxidative addition.
4-Bromoisoquinoline-1-carboxylic acid Bromo -COOH at C1 High Weaker C-Br bond compared to C-Cl; the standard choice for reliable coupling.[6]
4-Chloroisoquinoline-1-carboxylic acidChloro-COOH at C1Moderate to LowStronger C-Cl bond requires more forcing conditions (higher temp, stronger ligands).[6][8]
4-BromoisoquinolineBromoNoneHighSimilar to the title compound, but the absence of the -COOH group may slightly alter solubility and catalyst interactions.

This reaction is a powerful tool for forming C-N bonds, widely used in the synthesis of pharmaceuticals.[11][12] Similar to the Suzuki coupling, its reactivity is highly dependent on the nature of the aryl halide.

SubstrateHalogen at C4Other SubstituentExpected Relative ReactivityRationale
4-Iodoisoquinoline-1-carboxylic acidIodo-COOH at C1HighestMost reactive substrate, though sometimes prone to side reactions.
4-Bromoisoquinoline-1-carboxylic acid Bromo -COOH at C1 High Excellent substrate, providing a good balance of reactivity and stability.[11]
4-Chloroisoquinoline-1-carboxylic acidChloro-COOH at C1Moderate to LowRequires specialized, often bulky phosphine ligands and higher temperatures to achieve good conversion.

graph TD {
subgraph "Catalytic Cycle"
A["Pd(0)L₂"] -- "<b>Oxidative Additionb>
(Rate-Determining Step)
<i>I > Br > Cli>" --> B["Ar-Pd(II)(X)L₂"];
B -- "Transmetalation
(with R-B(OR)₂)" --> C["Ar-Pd(II)(R)L₂"];
C -- "Reductive Elimination" --> D["Ar-R"];
D -- "Product Release" --> A;
end
subgraph "Reactants"
    ArX["Ar-X

(Halo-isoquinoline)"] RB["R-B(OR)₂ (Boronic Acid/Ester)"] end

ArX --> B;
RB --> C;

style B fill:#F1F3F4,stroke:#5F6368

}

Figure 2: Simplified Suzuki-Miyaura catalytic cycle. The C-X bond cleavage is key.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a different mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged Meisenheimer complex intermediate.[9][13] The reaction is favored by strong electron-withdrawing groups and the ability of the leaving group to stabilize the intermediate.

The reactivity order for the leaving group in SNAr is often the reverse of that in cross-coupling: F > Cl > Br > I .[13][14] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond and makes the carbon more electrophilic.[14]

SubstrateHalogen PositionOther SubstituentExpected Relative ReactivityRationale
1-ChloroisoquinolineC1NoneHighestThe C1 position is highly activated by the adjacent ring nitrogen, making it very susceptible to nucleophilic attack.[5][7]
4-Chloroisoquinoline-1-carboxylic acidC4-COOH at C1ModerateChlorine is a better leaving group than bromine for SNAr. The C1-COOH group provides additional activation.
4-Bromoisoquinoline-1-carboxylic acid C4 -COOH at C1 Low to Moderate Bromine is a less effective leaving group than chlorine in this mechanism. Reactivity is lower than at the C1 position.
5-BromoisoquinolineC5NoneVery Low / InertThe halogen is on the electron-rich benzene ring, which is not activated for SNAr unless other strong electron-withdrawing groups are present.[9]

Chapter 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction mechanics.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline-1-carboxylic acid

This protocol details the coupling with a generic arylboronic acid.

G prep 1. Preparation & Inerting reagents 2. Reagent Addition prep->reagents Flask is charged & purged reaction 3. Reaction Execution reagents->reaction Solvent/Base added workup 4. Aqueous Workup reaction->workup Reaction complete (TLC) purify 5. Purification workup->purify Organic layer isolated end_node Isolated Product purify->end_node Column chromatography

Figure 3: General workflow for a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Bromoisoquinoline-1-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv) or PdCl₂(dppf) (0.03-0.05 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Vessel Preparation & Inert Atmosphere (Causality: Catalyst Protection): To a flame-dried Schlenk flask, add 4-Bromoisoquinoline-1-carboxylic acid, the arylboronic acid, and the palladium catalyst. The vessel must be dry and free of oxygen, as Pd(0) catalysts are sensitive to air and moisture, which can lead to catalyst deactivation.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process removes atmospheric oxygen, ensuring the longevity and activity of the palladium catalyst throughout the reaction.

  • Solvent Addition (Causality: Reagent Solubility & Reaction Medium): Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing (by sparging with argon or through freeze-pump-thaw cycles) is crucial to remove dissolved oxygen. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]

  • Base Addition (Causality: Boronate Activation): Add the aqueous sodium carbonate solution. The base is essential for the activation of the boronic acid, converting it into a more nucleophilic boronate species, which is required for the transmetalation step in the catalytic cycle.[15]

  • Reaction Execution (Causality: Thermal Energy Input): Heat the reaction mixture to 80-100 °C with vigorous stirring. The thermal energy provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Monitoring (Causality: Endpoint Determination): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours). This prevents unnecessary heating that could lead to product degradation or side reactions.

  • Workup & Extraction (Causality: Product Isolation): Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then brine. The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration (Causality: Solvent Removal): Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure. This removes residual water to prevent interference with purification and yield determination.

  • Purification (Causality: Purity Achievement): Purify the crude residue by column chromatography on silica gel to obtain the pure product. The choice of eluent will depend on the polarity of the final product.

Chapter 4: Strategic Synthesis and Decision Making

The choice of starting material is a critical decision in any synthetic campaign. The inherent reactivity of the halo-isoquinoline dictates the reaction conditions, catalyst choice, and potential for success.

Figure 4: Decision framework for selecting a halo-isoquinoline substrate.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid emerges as a highly valuable and strategically balanced building block for synthetic chemists. Its reactivity profile makes it an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, offering a reliable alternative to the more expensive and sometimes less stable iodo-analogs.

Conversely, for researchers targeting nucleophilic aromatic substitution, its reactivity at the C4 position is moderate. In such cases, a chloro-analog or, more significantly, a halo-isoquinoline with the leaving group at the activated C1 position would be a more effective choice. Understanding these fundamental reactivity differences, driven by the interplay of the isoquinoline core and its substituents, is paramount for the efficient and rational design of complex molecular targets in the pharmaceutical and materials science industries.

References

  • Benchchem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • Benchchem. (2025). Reactivity Face-Off: 1-Chloro- vs. 1-Bromo-3,6-dimethoxyisoquinoline in Key Organic Reactions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73743, 4-Bromoisoquinoline.
  • Benchchem. (n.d.). Comparative Analysis of 6-Chloroisoquinoline-1-carbaldehyde and Other Halo-isoquinolines in Drug Discovery.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D., & Spivey, A. C. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate.
  • Benchchem. (n.d.). A Comparative Analysis of 5-Chloroisoquinoline and Other Halo-isoquinolines for Researchers and Drug Development Professionals.
  • PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Fernández, G. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica.org.
  • Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone. Journal of Chemical Research, 2013(9), 556–558.
  • Ruider, S. A., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • SlidePlayer. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. In Wikipedia.
  • Robins, K., et al. (n.d.). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
  • Nelson, A. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Maes, J., et al. (2020). AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemicalBook. (2024). 4-Bromoisoquinoline(1532-97-4).

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The Evolving Landscape of Isoquinoline-1-Carboxylic Acids: A Comparative Guide to the Biological Activity of 4-Bromoisoquinoline-1-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities makes it a focal point of drug discovery efforts. This guide provides an in-depth technical comparison of the biological activities of derivatives of 4-bromoisoquinoline-1-carboxylic acid against its parent compound, offering insights into their therapeutic potential.

The core of our investigation lies in understanding how structural modifications to the 4-bromoisoquinoline-1-carboxylic acid molecule influence its biological function. While direct, head-to-head comparative studies are limited, a comprehensive analysis of existing research on analogous compounds provides a clear picture of the structure-activity relationships (SAR) at play. This guide synthesizes findings from various studies to illuminate the distinct and overlapping biological profiles of these compounds, with a particular focus on their anticancer and enzyme-inhibitory properties.

From Parent Scaffold to Potent Derivatives: A Tale of Chemical Modification

The journey from a parent compound to a potent drug candidate is one of meticulous chemical refinement. In the case of 4-bromoisoquinoline-1-carboxylic acid, the primary points of modification are the carboxylic acid group at the 1-position and the bromine atom at the 4-position. These modifications can dramatically alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictate its interaction with biological targets.

The Versatility of the Carboxylic Acid Group: A Gateway to Diverse Derivatives

The carboxylic acid moiety is a versatile handle for creating a diverse library of derivatives, most notably esters and amides. This functional group is crucial for the biological activity of many quinoline and isoquinoline-based compounds, often forming key interactions with target proteins.[1]

Amide Derivatives: A Promising Avenue for Anticancer and Anti-inflammatory Agents

The conversion of the carboxylic acid to an amide has yielded compounds with significant therapeutic potential. Isoquinoline-1-carboxamides have demonstrated potent anti-inflammatory and anti-migratory effects in microglial cells by inhibiting the MAPKs/NF-κB signaling pathway.[2] Specifically, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was found to attenuate the production of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Furthermore, 1-oxo-3,4-dihydroisoquinoline-4-carboxamides have emerged as novel inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3] PARP inhibitors are a clinically successful class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[3][4]

Ester Derivatives: Modulating Activity and Physicochemical Properties

Esterification of the carboxylic acid group offers another strategy to modulate the biological activity and pharmacokinetic properties of the parent compound. While not directly studied for 4-bromoisoquinoline-1-carboxylic acid, research on related quinoline carboxylic acids suggests that esterification can significantly alter the biological activity profile, in some cases decreasing enzymatic inhibition while increasing cytotoxicity against cancer cell lines.[1]

The Influence of the 4-Bromo Substituent: Enhancing Potency and Specificity

Comparative Biological Activity: A Look at the Data

The following tables summarize the available quantitative data on the biological activities of various derivatives of isoquinoline- and quinoline-carboxylic acids. It is important to note that these data are collated from different studies and are intended to provide a comparative perspective rather than a direct, one-to-one comparison due to variations in experimental conditions.

Table 1: Anticancer Activity of Isoquinoline and Quinoline Carboxamide Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Isoquinoline-1-carboxaldehyde thiosemicarbazones4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazoneL1210 leukemia (in vivo)40 mg/kg (optimal dose)[5]
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP1 (enzyme assay)Not specified[7]
4-Oxoquinoline-3-carboxamidesDerivative 16bGastric cancer cell lineSignificant cytotoxicity[8][9]

Table 2: Enzyme Inhibitory Activity of Isoquinoline and Quinoline Carboxylic Acid Derivatives

Compound ClassTarget EnzymeDerivative ExampleIC50 (nM)Reference
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesPARP1Lead compoundNot specified[3]
4-Quinoline Carboxylic AcidsDihydroorotate Dehydrogenase (DHODH)Analog 419.71 ± 1.4[1]
4-Quinoline Carboxylic AcidsDihydroorotate Dehydrogenase (DHODH)Analog 4326.2 ± 1.8[1]
Quinoxaline-based CarboxamidesPARP1Compound 8a2.31[10]

Key Signaling Pathways and Molecular Targets

The therapeutic effects of 4-bromoisoquinoline-1-carboxylic acid derivatives are mediated through their interaction with specific molecular targets and modulation of key signaling pathways. Two prominent pathways that have been identified are the NF-κB signaling pathway and the PARP-mediated DNA damage repair pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation and cancer.[11] Its aberrant activation is implicated in the pathogenesis of numerous diseases. Isoquinoline alkaloids, such as berberine, have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[11] Similarly, isoquinoline-1-carboxamide derivatives have demonstrated the ability to suppress the nuclear translocation of NF-κB, thereby blocking its transcriptional activity.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NF_kB NF_kB IkB->NF_kB IkB_P P-IkB IkB->IkB_P NF_kB_n NF-kB NF_kB->NF_kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Isoquinoline_Derivatives Isoquinoline Derivatives Isoquinoline_Derivatives->IKK inhibits DNA DNA NF_kB_n->DNA binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes PARP_Inhibition cluster_DNA_Damage DNA Damage Response SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse leads to BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell_Survival BER->Cell_Survival HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis accumulation leads to HR->Cell_Survival HR->Apoptosis deficiency in BRCA mutant cells Isoquinoline_Carboxamides Isoquinoline-1- carboxamides Isoquinoline_Carboxamides->PARP inhibits BRCA_mut BRCA deficient

Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.

Experimental Protocols: A Guide for the Bench Scientist

Reproducibility is the cornerstone of scientific research. To that end, we provide detailed, step-by-step methodologies for key experiments cited in the literature for evaluating the biological activity of isoquinoline derivatives.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of compounds Incubate_24h->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The derivatization of the 4-bromoisoquinoline-1-carboxylic acid scaffold presents a fertile ground for the discovery of novel therapeutic agents. The conversion of the carboxylic acid to amides and esters, coupled with substitutions on the isoquinoline ring, offers a powerful strategy to modulate biological activity and target specific cellular pathways. While a direct comparative analysis of a comprehensive library of 4-bromoisoquinoline-1-carboxylic acid derivatives is yet to be published, the existing body of research on related compounds provides invaluable guidance for future drug design and development efforts. The promising anticancer and anti-inflammatory activities of isoquinoline-1-carboxamides, in particular, warrant further investigation. Future studies should focus on the systematic synthesis and biological evaluation of a focused library of 4-bromoisoquinoline-1-carboxylic acid derivatives to elucidate a more precise structure-activity relationship and identify lead compounds for preclinical development.

References

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). ResearchGate. [Link]

  • Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. (1983). PubMed. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). National Institutes of Health. [Link]

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The Strategic Bioisostere: A Comparative Guide to 4-Bromoisoquinoline-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the quest for lead optimization is a perpetual challenge of balancing potency with favorable pharmacokinetic profiles. The carboxylic acid moiety, a common pharmacophore, often presents a double-edged sword: its capacity for strong ionic interactions can be pivotal for target binding, yet it frequently contributes to poor membrane permeability, metabolic instability, and undesirable plasma protein binding.[1][2] This has led to the strategic deployment of bioisosteres—functional groups that mimic the essential physicochemical properties of the carboxylic acid while mitigating its liabilities.[3]

This guide provides an in-depth comparative analysis of 4-Bromoisoquinoline-1-carboxylic acid as a versatile bioisostere. We will explore its potential to replace other functional groups, supported by experimental data and established principles of medicinal chemistry. The isoquinoline scaffold itself is a "privileged structure," forming the core of numerous bioactive natural products and synthetic drugs with a wide array of therapeutic applications, including anticancer and anti-inflammatory activities.[4] The strategic placement of a bromine atom and a carboxylic acid group on this scaffold creates a unique molecular entity with significant potential for fine-tuning drug candidates.

Physicochemical Properties and Bioisosteric Potential

The positioning of the carboxylic acid at the 1-position of the isoquinoline ring, and the inclusion of a bromine atom at the 4-position, significantly influences the molecule's electronic and steric properties. The electron-withdrawing nature of the bromine atom can modulate the pKa of the carboxylic acid, while its steric bulk can be exploited to probe interactions within a binding pocket.

Property4-Bromoisoquinoline-1-carboxylic Acid (Predicted)Carboxylic Acid (Generic)TetrazoleAcyl Sulfonamide
pKa ~3-44-5~4.5-4.92-4
Acidity More AcidicAcidicAcidicStrongly Acidic
Lipophilicity (LogP) IncreasedVariableIncreasedVariable
Metabolic Stability Potentially ImprovedSusceptible to GlucuronidationGenerally StableGenerally Stable
Key Interactions H-bond donor/acceptor, Ionic, Halogen bondingH-bond donor/acceptor, IonicH-bond donor/acceptor, IonicH-bond donor/acceptor, Ionic

This table presents generalized data for comparison. Actual values are context-dependent.

The increased acidity and lipophilicity of 4-Bromoisoquinoline-1-carboxylic acid compared to a simple carboxylic acid can be advantageous in specific therapeutic contexts. For instance, a lower pKa may ensure the carboxylate is fully ionized at physiological pH, maximizing ionic interactions with a target protein. The bromine atom also introduces the possibility of halogen bonding, a directional interaction that can enhance binding affinity and selectivity.

Comparative Analysis: A Bioisostere for Key Functional Groups

Bioisosteric Replacement of Indole

The indole nucleus is a common feature in many biologically active molecules. However, it can be susceptible to metabolic oxidation. 4-Bromoisoquinoline-1-carboxylic acid can be considered a potential bioisostere for an indole-2-carboxylic acid, for example.

G cluster_0 Indole-2-carboxylic Acid cluster_1 4-Bromoisoquinoline-1-carboxylic Acid cluster_2 Potential Advantages Indole Indole-2-carboxylic Acid Isoquinoline 4-Bromoisoquinoline-1-carboxylic Acid Indole->Isoquinoline Bioisosteric Replacement Metabolic_Stability Improved Metabolic Stability Isoquinoline->Metabolic_Stability Halogen_Bonding Potential for Halogen Bonding Isoquinoline->Halogen_Bonding Modulated_pKa Modulated pKa Isoquinoline->Modulated_pKa

This replacement maintains a bicyclic aromatic system with a carboxylic acid substituent, potentially preserving key interactions with a biological target while offering improved metabolic stability and the opportunity for additional interactions through the bromine atom.

A Scaffold for Enzyme Inhibitors

The isoquinoline and quinoline scaffolds are present in numerous enzyme inhibitors. For instance, derivatives of isoquinoline-3-carboxamide are known inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4] Similarly, quinoline-4-carboxylic acids have been extensively studied as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis.[5][6][7]

The 4-Bromoisoquinoline-1-carboxylic acid scaffold can be envisioned as a starting point for designing novel inhibitors for these and other enzymes. The carboxylic acid at the 1-position can act as a key anchoring group, forming ionic and hydrogen bonds with residues in the active site, while the 4-bromo position can be used to probe hydrophobic pockets or engage in halogen bonding.

Experimental Protocols

Synthesis of a 4-Bromoisoquinoline-1-carboxamide Derivative

This protocol describes a general method for the synthesis of an amide derivative from 4-Bromoisoquinoline-1-carboxylic acid, a common step in creating more drug-like molecules.

  • Acid Chloride Formation:

    • To a solution of 4-Bromoisoquinoline-1-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in DCM.

    • To this solution, add the desired amine (1.1 eq) and a base such as triethylamine (2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

G Start 4-Bromoisoquinoline-1-carboxylic acid AcidChloride Acid Chloride Formation (Oxalyl Chloride, DMF) Start->AcidChloride AmideCoupling Amide Coupling (Triethylamine) AcidChloride->AmideCoupling Amine Amine Amine->AmideCoupling Purification Purification (Column Chromatography) AmideCoupling->Purification Product 4-Bromoisoquinoline-1-carboxamide Derivative Purification->Product

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure to evaluate the inhibitory activity of 4-Bromoisoquinoline-1-carboxylic acid derivatives against a target enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target enzyme in an appropriate assay buffer.

    • Prepare a solution of the enzyme's substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound (and a vehicle control).

    • Add the enzyme solution and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

4-Bromoisoquinoline-1-carboxylic acid represents a strategically valuable scaffold in medicinal chemistry. Its unique combination of a privileged heterocyclic core, a strategically placed carboxylic acid, and a bromine atom offers a compelling platform for the design of novel therapeutics. As a bioisostere, it has the potential to overcome the limitations of traditional carboxylic acids and other functional groups, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The rational application of this and similar building blocks will undoubtedly continue to drive innovation in drug discovery.

References

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • Mewes, J., et al. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • Bala, S., et al. (2014). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. RSC Advances. [Link]

  • Kushwaha, N. D., et al. (2025). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
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  • Kandimalla, E. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

  • Horii, Z., et al. (1962). [f]isoquinoline-1-carboxylic acid derivatives]. PubMed. [Link]

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  • Zhang, H.-P., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Al-Salahi, R., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Al-Ghorbani, M., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Strigácová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Bohdan, A., et al. (2021). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES.
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A Comparative Guide to the In Vitro and In Vivo Validation of 4-Bromoisoquinoline-1-carboxylic Acid as a Novel JMJD2 Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical validation of "4-Bromoisoquinoline-1-carboxylic acid," a novel drug candidate hypothetically identified as a potent inhibitor of the Jumonji Domain-Containing 2 (JMJD2) family of histone demethylases. For clarity, we will refer to this candidate as JMJD2i-4BI1CA .

The JMJD2 enzymes, particularly JMJD2A and JMJD2C, are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9me3) and are frequently overexpressed in various cancers. Their activity promotes cell proliferation and survival, making them a compelling therapeutic target for oncology.[1][2] This document outlines a rigorous, multi-stage validation cascade designed to objectively assess the therapeutic potential of JMJD2i-4BI1CA, comparing its performance against established benchmarks and providing the causal logic behind each experimental choice.

Part 1: In Vitro Validation – From Purified Protein to Cellular Efficacy

The initial phase of validation aims to confirm direct target engagement, quantify potency and selectivity, and establish a mechanism of action in a controlled cellular environment.

Biochemical Assays: Confirming Direct Enzyme Inhibition

Causality Behind the Experiment: Before investing in complex cellular or animal models, it is imperative to confirm that JMJD2i-4BI1CA directly inhibits the enzymatic activity of our purified target protein. This biochemical approach isolates the drug-target interaction from the complexities of a living cell, such as membrane permeability and off-target effects, providing a clean measure of potency (IC50).[3][4]

We will employ an antibody-based fluorometric assay that directly measures the product of the demethylation reaction, offering high sensitivity and eliminating interference from common assay components like reducing agents.[5]

Experimental Protocol: Fluorometric JMJD2 Demethylase Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, purified recombinant human JMJD2A and JMJD2C enzymes, a histone H3K9me3 peptide substrate, and co-factors (2-oxoglutarate, Ascorbate, Fe(II)).

  • Compound Dilution: Prepare a 10-point serial dilution of JMJD2i-4BI1CA (e.g., from 100 µM to 5 nM) in DMSO. A known pan-JMJD inhibitor (e.g., a hydroxamate-based compound) will be used as a positive control.[6]

  • Reaction Setup: In a 96-well microplate, add the assay buffer, substrate, and co-factors to each well.

  • Inhibitor Addition: Add 1 µL of the diluted JMJD2i-4BI1CA, control inhibitor, or DMSO (vehicle control) to the respective wells.

  • Enzyme Initiation: Initiate the reaction by adding the purified JMJD2 enzyme. Include "no enzyme" wells as a negative control for background signal.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the demethylation reaction to proceed.

  • Detection: Stop the reaction and add a capture antibody specific for the demethylated product, followed by a detection antibody conjugated to a fluorophore.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Comparative Performance Data (Hypothetical)

CompoundTarget EnzymeIC50 (nM)Selectivity (vs. JMJD2A)
JMJD2i-4BI1CA JMJD2A15-
JMJD2i-4BI1CA JMJD2C251.7-fold
Control Inhibitor JMJD2A50-
Control Inhibitor JMJD2C450.9-fold

Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Substrate, Buffers) A1 Add Reagents & Inhibitor to 96-well Plate P1->A1 P2 Serially Dilute JMJD2i-4BI1CA & Controls P2->A1 A2 Initiate Reaction with Enzyme A1->A2 A3 Incubate at 37°C A2->A3 A4 Add Detection Antibodies A3->A4 D1 Read Fluorescence A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for determining the IC50 of JMJD2i-4BI1CA.

Cellular Assays: Validating On-Target Activity and Anti-Proliferative Effects

Causality Behind the Experiment: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid metabolism. Cellular assays are the critical next step to verify that JMJD2i-4BI1CA can enter cells, engage its intended target, and elicit a functional anti-cancer response.[3] We will use a colon cancer cell line known to have high JMJD2A expression.[2]

Protocol 1: Western Blot for H3K9me3 Target Engagement

  • Cell Culture: Culture HCT116 colon cancer cells to ~70% confluency.

  • Treatment: Treat cells with increasing concentrations of JMJD2i-4BI1CA (based on IC50 values, e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours. Include a vehicle (DMSO) control.

  • Histone Extraction: Lyse the cells and perform an acid extraction to isolate histone proteins.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for H3K9me3. Subsequently, probe with an antibody for total Histone H3 as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and visualize bands using an ECL substrate.

  • Analysis: Quantify band intensity. A dose-dependent increase in the H3K9me3/Total H3 ratio indicates successful target engagement.

Protocol 2: MTT Assay for Cancer Cell Proliferation

  • Cell Seeding: Seed HCT116 cells at a low density in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of JMJD2i-4BI1CA. As comparators, include the control inhibitor and a standard-of-care drug for colon cancer (e.g., 5-Fluorouracil).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. Calculate the concentration that inhibits cell growth by 50% (EC50).

Comparative Performance Data (Hypothetical)

CompoundCell LineAnti-Proliferation EC50 (µM)H3K9me3 Increase (at 1 µM)
JMJD2i-4BI1CA HCT1161.2+++
Control Inhibitor HCT1165.8++
5-Fluorouracil HCT1163.5N/A

G compound JMJD2i-4BI1CA jmjd2 JMJD2 Enzyme compound->jmjd2 Inhibition h3k9 Histone H3K9me3 (Methylated) jmjd2->h3k9 Demethylates gene Oncogenic Gene Expression h3k9->gene Represses prolif Cancer Cell Proliferation gene->prolif Promotes

Caption: Workflow for a standard in vivo xenograft study.

Conclusion and Forward Path

This guide outlines a logical, stepwise progression for the validation of a novel drug candidate, JMJD2i-4BI1CA . The hypothetical data presented positions this compound as a promising therapeutic lead, demonstrating superior potency in biochemical and cellular assays compared to a control inhibitor and greater efficacy with a better safety profile (less body weight loss) than a standard-of-care agent in an in vivo model.

Each experimental stage is designed to answer critical questions and build a robust data package. The causality-driven approach ensures that resources are spent on candidates that not only hit their target but also produce a desired biological effect in increasingly complex systems. Successful validation through this cascade provides strong justification for advancing JMJD2i-4BI1CA into more advanced preclinical studies, including pharmacokinetics, toxicology, and evaluation in more complex patient-derived xenograft (PDX) models.

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The Isoquinoline Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in KMO Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the isoquinoline scaffold holds a privileged position, forming the core of numerous biologically active molecules.[1] This guide delves into the structure-activity relationship (SAR) of 4-bromoisoquinoline-1-carboxylic acid analogs, with a primary focus on their potential as inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. By objectively comparing structural modifications and their impact on inhibitory activity, this document aims to provide actionable insights for the rational design of next-generation therapeutics.

The Strategic Importance of Targeting Kynurenine 3-Monooxygenase (KMO)

The kynurenine pathway is the central route for tryptophan catabolism in humans. Under normal physiological conditions, this pathway is essential for generating cellular energy. However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[2] KMO is a pivotal enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[3]

Inhibition of KMO presents a compelling therapeutic strategy. By blocking this step, the metabolic flux can be redirected away from the production of downstream neurotoxic compounds, such as quinolinic acid, and towards the formation of the neuroprotective kynurenic acid.[4] This modulation of the kynurenine pathway has significant therapeutic potential in a range of disorders, including neurodegenerative diseases like Huntington's and Alzheimer's, as well as certain cancers.[5][6]

The 4-Bromoisoquinoline-1-carboxylic Acid Scaffold: A Promising Starting Point

The 4-bromoisoquinoline-1-carboxylic acid molecule serves as our lead compound for this SAR investigation. Its rigid isoquinoline core provides a defined orientation for key functional groups, while the carboxylic acid and bromine substituents offer opportunities for strategic modification to enhance potency and selectivity.

The rationale for investigating this specific scaffold is rooted in established principles of KMO inhibitor design. The carboxylic acid moiety is a common feature in many enzyme inhibitors, often acting as a key binding group. Furthermore, studies on other KMO inhibitors have indicated that halogen substitutions on the aromatic rings can significantly influence inhibitory potency.[4]

Structure-Activity Relationship (SAR) Analysis of Isoquinoline-1-Carboxylic Acid Analogs

While comprehensive SAR data for 4-bromoisoquinoline-1-carboxylic acid itself is emerging, we can infer critical relationships by examining related isoquinoline and quinoline analogs and applying established principles of medicinal chemistry. The following sections explore the impact of modifications at key positions of the isoquinoline ring.

The Critical Role of the 1-Carboxylic Acid Group

The carboxylic acid at the C1 position is hypothesized to be a crucial pharmacophoric element for KMO inhibition. This acidic group can participate in vital hydrogen bonding or ionic interactions within the enzyme's active site.

Comparative Analysis:

Analog TypeModificationExpected Impact on KMO InhibitionRationale
Ester AnalogsConversion of the carboxylic acid to a methyl or ethyl ester.Likely decrease in activity.The esterification would remove the key hydrogen bond donor and acceptor capabilities of the carboxylic acid, potentially disrupting a critical interaction with the enzyme.[1]
Amide AnalogsReplacement of the carboxylic acid with a primary or secondary amide.Variable, but potentially maintained or slightly reduced activity.Amides can still act as hydrogen bond donors and acceptors, potentially mimicking the interaction of the carboxylic acid. However, the change in acidity and steric bulk could alter the binding affinity.[1]
Influence of Substituents at the 4-Position

The bromine atom at the C4 position is a key feature of our lead compound. Its electron-withdrawing nature and steric bulk can significantly impact the electronic properties of the isoquinoline ring and its interaction with the target.

Comparative Analysis:

4-Position SubstituentExpected Impact on KMO InhibitionRationale
Hydrogen (unsubstituted)Baseline activity.Provides a reference point for the effect of other substituents.
Amino (-NH2)Potential for increased activity.The amino group can act as a hydrogen bond donor, potentially forming an additional interaction within the active site. 4-aminoisoquinoline derivatives have shown potent antitumor activity.[7]
Methylamino (-NHCH3)Potential for increased activity.Similar to the amino group, with altered steric and electronic properties that could fine-tune binding. 4-(methylamino)isoquinoline derivatives have also demonstrated significant biological activity.[7]
Hydroxyl (-OH)Potential for increased activity.The hydroxyl group can act as both a hydrogen bond donor and acceptor, offering additional binding possibilities.
Methoxy (-OCH3)Variable impact.The methoxy group is a hydrogen bond acceptor and can influence the electronics of the ring system. Its impact would depend on the specific interactions within the KMO active site.
Exploration of Other Ring Positions

Modifications at other positions on the isoquinoline ring can also play a crucial role in optimizing inhibitor potency and selectivity.

Comparative Analysis:

| Position | Modification | Expected Impact on KMO Inhibition | Rationale | |---|---|---| | C5, C6, C7, C8 | Introduction of small, lipophilic groups (e.g., methyl, chloro). | Potential for increased activity and improved pharmacokinetic properties. | These positions are often solvent-exposed, and introducing lipophilic groups can enhance binding through hydrophobic interactions and improve cell permeability. | | C5, C6, C7, C8 | Introduction of bulky substituents. | Likely decrease in activity. | Bulky groups in these positions may introduce steric hindrance, preventing optimal binding within the KMO active site. |

Experimental Protocols

To validate the SAR hypotheses and quantitatively compare the inhibitory potential of 4-bromoisoquinoline-1-carboxylic acid analogs, a robust experimental workflow is essential.

Synthesis of 4-Bromoisoquinoline-1-Carboxylic Acid Analogs

The synthesis of the lead compound and its analogs can be achieved through established organic chemistry methodologies. A general synthetic route is outlined below.

Workflow for Analog Synthesis:

start Starting Material (e.g., Isoquinoline) step1 Bromination at C4 start->step1 e.g., Br2, heat step2 Functionalization at C1 (e.g., Carboxylation) step1->step2 e.g., n-BuLi, CO2 step3 Modification of Substituents (e.g., at C4 or other positions) step2->step3 Various Reagents final Target Analogs step3->final

Caption: Generalized synthetic workflow for 4-bromoisoquinoline-1-carboxylic acid analogs.

A plausible synthetic approach involves the bromination of isoquinoline at high temperatures to yield 4-bromoisoquinoline.[8] Subsequent lithiation and quenching with carbon dioxide would introduce the carboxylic acid at the 1-position. Further modifications to the 4-position or other parts of the ring can be achieved through various cross-coupling and substitution reactions.[9]

In Vitro KMO Inhibition Assay

A reliable in vitro assay is crucial for determining the inhibitory potency (e.g., IC50) of the synthesized analogs. A common method is a spectrophotometric assay that measures the consumption of a cofactor like NADPH.[5][10]

Step-by-Step KMO Inhibition Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human KMO enzyme.

    • Prepare a stock solution of the substrate, L-Kynurenine.

    • Prepare a stock solution of the cofactor, NADPH.

    • Prepare a series of dilutions of the test inhibitor (4-bromoisoquinoline-1-carboxylic acid analogs) in a suitable solvent (e.g., DMSO).

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing DTT and EDTA).

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add the test inhibitor solution to the "Test Inhibitor" wells.

    • Add the solvent control (e.g., DMSO) to the "Positive Control" and "Blank" wells.

    • Add the KMO enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Pre-incubate the plate for a short period.

    • Initiate the reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes).[10]

    • Measure the absorbance at 340 nm using a spectrophotometer. The decrease in absorbance corresponds to the consumption of NADPH, which is proportional to KMO activity.

    • Calculate the percentage of KMO inhibition for each inhibitor concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

KMO Inhibition Assay Workflow:

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme KMO Enzyme Mix Combine Reagents in 96-well Plate Enzyme->Mix Substrate L-Kynurenine & NADPH Substrate->Mix Inhibitor Test Analogs Inhibitor->Mix Incubate Incubate at RT Mix->Incubate Read Measure Absorbance at 340 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro KMO inhibition assay.

Conclusion and Future Directions

The 4-bromoisoquinoline-1-carboxylic acid scaffold represents a promising starting point for the development of novel KMO inhibitors. The SAR analysis presented in this guide, based on established principles and data from related compounds, provides a framework for the rational design of more potent and selective analogs. The bromine at the 4-position and the carboxylic acid at the 1-position are key handles for synthetic modification.

Future work should focus on the systematic synthesis and biological evaluation of a library of analogs to validate the SAR hypotheses outlined in this guide. In addition to in vitro KMO inhibition, promising compounds should be evaluated for their effects in cell-based assays and in vivo models of diseases where KMO dysregulation is implicated. Through a continued iterative process of design, synthesis, and testing, the full therapeutic potential of the isoquinoline-1-carboxylic acid scaffold can be unlocked.

References

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Comparative analysis of different synthetic routes to "4-Bromoisoquinoline-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Bromoisoquinoline-1-carboxylic Acid Scaffold

In the landscape of medicinal chemistry and materials science, the isoquinoline framework is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds. The targeted introduction of functional groups onto this heterocyclic system allows for the fine-tuning of molecular properties, making the synthesis of specifically substituted isoquinolines a critical endeavor for researchers. 4-Bromoisoquinoline-1-carboxylic acid, in particular, is a highly valuable building block. The bromine atom at the C4 position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the carboxylic acid at the C1 position provides a key site for amide bond formation, esterification, or other derivatizations, making it an ideal anchor point for constructing more complex molecules. This guide provides a comparative analysis of the primary synthetic strategies to access this important intermediate, offering insights into the mechanistic underpinnings, practical considerations, and experimental data for each approach.

Comparative Analysis of Synthetic Strategies

Two principal and fundamentally different strategies dominate the synthesis of 4-Bromoisoquinoline-1-carboxylic acid:

  • Post-Modification of the Isoquinoline Core: This approach involves the initial synthesis of a simpler isoquinoline derivative, followed by sequential introduction of the bromo and carboxyl functionalities. A prominent example is the bromination of isoquinoline followed by the introduction of a carboxyl group precursor at the 1-position via the Reissert reaction.

  • Ring-Closing Synthesis with Pre-installed Functionality: This strategy constructs the isoquinoline ring system from acyclic precursors that already contain the key bromine substituent. The Pomeranz-Fritsch reaction is a classic and adaptable method for this purpose.

A third, more contemporary approach involves palladium-catalyzed cyclization, which offers an alternative, albeit less direct, route.

Route 1: Post-Modification via Direct Bromination and Reissert Reaction

This synthetic route is arguably the most linear and relies on well-established, classical reactions. It begins with the commercially available isoquinoline, which is first brominated and then functionalized at the C1 position.

Causality Behind Experimental Choices

The logic of this route is to first install the less-activating substituent (bromine) onto the isoquinoline ring, followed by the introduction of the C1 functionality. Direct bromination of isoquinoline hydrochloride at high temperatures favors the formation of the 4-bromo isomer.[1] The subsequent Reissert reaction is a powerful method for introducing a cyano group at the C1 position of quinolines and isoquinolines.[2] This reaction proceeds by the formation of an N-acyl-1,2-dihydroisoquinoline-1-carbonitrile intermediate (a Reissert compound), which can then be readily hydrolyzed to the desired carboxylic acid.[3]

Workflow Diagram

Route_1_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Reissert Reaction & Hydrolysis Isoquinoline Isoquinoline Hydrochloride Bromine Br2, Nitrobenzene Isoquinoline->Bromine 180°C Four_Bromo 4-Bromoisoquinoline Bromine->Four_Bromo Reissert_reagents 1. Benzoyl Chloride, KCN 2. H3O+ (Hydrolysis) Four_Bromo->Reissert_reagents Target_acid 4-Bromoisoquinoline- 1-carboxylic acid Reissert_reagents->Target_acid

Caption: Workflow for the synthesis of 4-Bromoisoquinoline-1-carboxylic acid via direct bromination and the Reissert reaction.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Bromoisoquinoline [1]

  • Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 ml).

  • Heating: Stir and heat the mixture to approximately 180°C to obtain a clear solution.

  • Bromine Addition: Add bromine (0.22 mole) dropwise via the dropping funnel over a period of about 1 hour and 15 minutes, maintaining the temperature at 180°C. Hydrogen chloride evolution should be observed.

  • Reaction Completion: After the addition is complete, continue heating and stirring at 180°C for approximately 4-5 hours, until the evolution of hydrogen chloride ceases.

  • Work-up: Cool the reaction mixture and proceed with a suitable aqueous work-up and extraction to isolate the crude 4-bromoisoquinoline. Purification can be achieved by distillation under reduced pressure or recrystallization.

Step 2: Synthesis of 4-Bromoisoquinoline-1-carboxylic acid via Reissert Reaction

  • Reissert Compound Formation: Dissolve 4-bromoisoquinoline (1.0 equiv) in a two-phase system of dichloromethane and water. Add potassium cyanide (KCN, ~1.5 equiv) to the aqueous phase. Cool the mixture in an ice bath. Add benzoyl chloride (~1.2 equiv) dropwise to the organic layer with vigorous stirring. Allow the reaction to proceed for several hours at room temperature.

  • Isolation of Reissert Compound: Separate the organic layer, wash with water, dilute HCl, dilute NaOH, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 2-benzoyl-4-bromo-1,2-dihydroisoquinoline-1-carbonitrile.

  • Hydrolysis: Heat the crude Reissert compound under reflux with concentrated hydrochloric acid or a mixture of sulfuric acid and acetic acid.[3] The reaction progress should be monitored by TLC.

  • Isolation of Carboxylic Acid: After completion, cool the reaction mixture and adjust the pH to precipitate the product. The solid can be collected by filtration, washed with water, and recrystallized to afford pure 4-Bromoisoquinoline-1-carboxylic acid.

Route 2: Ring-Closing Synthesis via the Pomeranz-Fritsch Reaction

This strategy builds the isoquinoline core from acyclic precursors, offering the advantage of introducing the desired bromine substituent at the outset. The Pomeranz-Fritsch reaction is a classic method that involves the acid-catalyzed cyclization of a benzalaminoacetal.[4][5][6][7]

Causality Behind Experimental Choices

By starting with a brominated benzaldehyde (e.g., 3-bromobenzaldehyde), the bromine atom is strategically placed to become the 4-substituent of the resulting isoquinoline. The reaction with aminoacetaldehyde diethyl acetal forms the necessary Schiff base intermediate, which then undergoes cyclization in the presence of a strong acid like concentrated sulfuric acid.[6] This approach avoids the potentially harsh and less selective direct bromination of the isoquinoline core. The challenge with this route is that the cyclization can sometimes give mixtures of isomers or low yields, depending on the substituents present on the aromatic ring.[7] A precursor to the carboxylic acid, such as a cyano group, would need to be present on the starting benzaldehyde to be carried through the synthesis. For simplicity, we will focus on the formation of the 4-bromoisoquinoline core, which can then be functionalized as in Route 1.

Workflow Diagram

Route_2_Workflow cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Acid-Catalyzed Cyclization Start_Mat_1 3-Bromobenzaldehyde Schiff_Base Benzalaminoacetal Intermediate Start_Mat_1->Schiff_Base Start_Mat_2 Aminoacetaldehyde diethyl acetal Start_Mat_2->Schiff_Base Acid_cat Conc. H2SO4 Schiff_Base->Acid_cat Four_Bromo 4-Bromoisoquinoline Acid_cat->Four_Bromo

Caption: Workflow for the synthesis of 4-Bromoisoquinoline via the Pomeranz-Fritsch reaction.

Experimental Protocol: Route 2

Step 1 & 2: One-Pot Synthesis of 4-Bromoisoquinoline

  • Schiff Base Formation (in situ): Condense 3-bromobenzaldehyde with aminoacetaldehyde diethyl acetal. This is often done as the first step without isolating the intermediate.

  • Cyclization: Add the benzalaminoacetal intermediate to a strong acid, typically pre-cooled concentrated sulfuric acid, with careful temperature control.

  • Heating: The reaction mixture is then heated to promote the cyclization and dehydration steps that lead to the aromatic isoquinoline ring. Reaction temperatures and times can vary significantly based on the specific substrate.[5]

  • Work-up and Isolation: The reaction is quenched by carefully pouring the acidic solution over ice, followed by basification to precipitate the crude product. Extraction with an organic solvent and subsequent purification (distillation or chromatography) yields 4-bromoisoquinoline.

  • Carboxylic Acid Introduction: The resulting 4-bromoisoquinoline would then be subjected to the Reissert reaction and hydrolysis as described in Step 2 of Route 1 to yield the final product.

Route 3: Modern Palladium-Catalyzed Cyclization

A more recent approach involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. This method can selectively afford 4-bromoisoquinolines under specific conditions.[8]

Mechanistic Insight

This synthesis proceeds via a halopalladation cyclization reaction. The choice of solvent and additives is crucial for selectivity. For instance, using a palladium(II) bromide catalyst with copper(II) bromide and lithium bromide in acetonitrile favors the formation of 4-bromoisoquinoline.[8] While elegant, this route requires the synthesis of a specialized starting material (2-alkynyl benzyl azide) and does not directly install the 1-carboxylic acid group, necessitating further functionalization steps.

Quantitative Data Summary

ParameterRoute 1: Direct Bromination & ReissertRoute 2: Pomeranz-FritschRoute 3: Pd-Catalyzed Cyclization
Starting Materials Isoquinoline, Bromine, KCN3-Bromobenzaldehyde, Aminoacetaldehyde diethyl acetal2-Alkynyl benzyl azide
Key Reactions Electrophilic Bromination, Reissert ReactionCondensation, Electrophilic CyclizationPd-catalyzed Annulation
Reaction Temp. High (180°C for bromination)Variable, often requires strong acid and heatModerate (e.g., 80°C)
Overall Yield ModerateVariable, can be lowGood to excellent
Selectivity Bromination can yield mixturesCyclization can yield isomersGenerally high
Scalability Feasible, but high temp is a considerationCan be challenging to optimizeCatalyst cost may be a factor

Comparative Discussion and Conclusion

Route 1 (Direct Bromination & Reissert Reaction) stands out for its use of simple, readily available starting materials and its reliance on well-understood, classical organic reactions. The high-temperature bromination is a drawback, requiring careful control and potentially posing safety concerns on a large scale. However, the Reissert reaction is a reliable method for introducing the C1-carboxyl precursor. This route is often a practical choice for laboratory-scale synthesis.

Route 2 (Pomeranz-Fritsch Reaction) offers a more convergent approach by building the ring with the bromine atom already in place. This can lead to better overall regioselectivity concerning the bromine substituent. However, the yields of Pomeranz-Fritsch reactions can be highly variable and sensitive to the electronic nature of the substituents on the benzaldehyde starting material.[5] Optimization can be time-consuming, and the strongly acidic conditions are not suitable for all functional groups.

Route 3 (Palladium-Catalyzed Cyclization) represents a modern, mechanistically elegant approach. It often provides high yields and selectivity under milder conditions than the classical methods.[8] The primary disadvantages are the need to synthesize the specialized azide starting material and the cost associated with the palladium catalyst, which may be prohibitive for large-scale production.

Recommendation:

For researchers requiring a practical and reliable laboratory-scale synthesis of 4-Bromoisoquinoline-1-carboxylic acid, Route 1 offers the most straightforward path with predictable outcomes based on established literature procedures. For projects where optimization of yield is paramount and the synthesis of the starting materials is not a limiting factor, exploring a Route 2 approach may be beneficial. The Route 3 palladium-catalyzed method is best suited for specialized applications where mild conditions and high efficiency are critical, and the cost of the catalyst is justifiable.

This comparative guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting a synthetic strategy for the valuable building block, 4-Bromoisoquinoline-1-carboxylic acid.

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A Senior Application Scientist's Guide to Catalyst Performance in 4-Bromoisoquinoline-1-carboxylic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Strategic Importance

The isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Specifically, functionalized 4-bromoisoquinoline-1-carboxylic acid derivatives are critical intermediates in the synthesis of complex molecular architectures. The presence of two distinct reactive sites—a C(sp²)-Br bond amenable to traditional cross-coupling and a carboxylic acid group that can either be retained or used as a synthetic handle for decarboxylative strategies—presents both a challenge and an opportunity for synthetic chemists.

This guide provides a comprehensive benchmark of catalytic systems for the functionalization of 4-Bromoisoquinoline-1-carboxylic acid. We will move beyond a simple recitation of protocols to dissect the causality behind catalyst and condition selection, offering field-proven insights for researchers in drug development. Our analysis will focus on two primary strategic pathways: functionalization of the C-Br bond while preserving the carboxylic acid, and leveraging the carboxylic acid in decarboxylative coupling reactions.

Strategic Decision Workflow for Coupling Reactions

The choice of catalytic strategy is paramount and depends entirely on the desired final structure. The workflow below illustrates the initial decision-making process a researcher must undertake.

G cluster_0 Initial Substrate cluster_1 Strategic Decision Point cluster_2 Strategic Pathways cluster_3 Reaction Classes Start 4-Bromoisoquinoline-1-carboxylic acid Decision Is the Carboxylic Acid Moiety Required in the Final Product? Start->Decision Strategy1 Strategy 1: C-Br Bond Functionalization (Preserve -COOH) Decision->Strategy1  Yes Strategy2 Strategy 2: Decarboxylative Coupling (Utilize -COOH) Decision->Strategy2  No SMC Suzuki-Miyaura Coupling Strategy1->SMC BHA Buchwald-Hartwig Amination Strategy1->BHA SC Sonogashira Coupling Strategy1->SC DCC Decarboxylative C-C Coupling Strategy2->DCC DCH Decarboxylative C-Heteroatom Coupling Strategy2->DCH

Caption: Decision workflow for selecting a cross-coupling strategy.

Strategy 1: C-Br Bond Functionalization (Preserving the Carboxylic Acid)

This approach is the most conventional, treating the C-Br bond as the primary reactive site. The principal challenge here is the selection of a base and reaction conditions that are mild enough to prevent premature decarboxylation or other side reactions involving the carboxylic acid group.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[1] For a substrate like ours, catalyst and base selection are critical for achieving high yields. Modern catalyst systems, including those supported on covalent organic frameworks (COFs), have shown exceptional activity at room temperature.[2]

Catalytic Cycle Rationale: The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst.[1][3] The choice of a mild inorganic base like K₂CO₃ or Cs₂CO₃ is crucial; strong bases such as NaOtBu could readily deprotonate the carboxylic acid and potentially interfere with the catalyst or promote decarboxylation at elevated temperatures.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(R)L₂] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R aryl_halide Ar-Br (4-Bromoisoquinoline-1-COOH) boronic_acid R-B(OH)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Performance Benchmark: Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insight
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₂CO₃1,4-Dioxane/H₂O801285-95The bulky, electron-rich SPhos ligand accelerates reductive elimination, a key step in the catalytic cycle.[4]
Pd/COF-318 (0.05 mol% Pd)[2]K₂CO₃EthanolRT1>95Heterogeneous catalyst allows for easy separation and recycling; demonstrates high activity under mild, green conditions.[2]
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O1001670-85A classic catalyst, but often requires higher temperatures and catalyst loadings compared to modern systems.[2]
B. Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method.[5][6] The reaction is notoriously sensitive to the choice of ligand and base. For our substrate, a non-nucleophilic, moderately strong base is required to facilitate amine deprotonation without attacking the carboxylic acid.

Catalyst Selection Rationale: The development of sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) was a watershed moment for this reaction.[4] These ligands promote the formation of the catalytically active monoligated Pd(0) species and facilitate the challenging reductive elimination step, which is often rate-limiting.[4] The use of a soluble organic base like DBU or an inorganic base like K₃PO₄ can be advantageous over alkoxides.[7]

Performance Benchmark: Buchwald-Hartwig Amination

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insight
Pd₂ (dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Toluene1101880-92The wide bite angle of Xantphos is well-suited for coupling with a range of amines.[7]
"XantPhos Pd G3" (5 mol%)[7]DBUMeCN/PhMe140 (Flow)1 (residence)~90Use of a soluble organic base (DBU) enables a homogeneous reaction suitable for continuous flow platforms, avoiding issues with insoluble inorganic salts.[7]
Pd(OAc)₂ (2 mol%) / BrettPhos (3 mol%)K₃PO₄t-AmylOH1001288-96BrettPhos is particularly effective for coupling primary amines and ammonia equivalents.[5]

Strategy 2: Decarboxylative Cross-Coupling

This modern approach utilizes the carboxylic acid not as a spectator but as a key reactive group, which is expelled as CO₂ during the reaction.[8][9] This strategy is powerful for installing alkyl or aryl groups at the C1 position and is often enabled by nickel or copper catalysis, frequently in conjunction with photoredox systems.[10][11]

A. Nickel/Photoredox-Catalyzed Decarboxylative Coupling

Metallaphotoredox catalysis has emerged as a powerful tool for forging C(sp²)-C(sp³) bonds from carboxylic acids and aryl halides.[10][11] In this scenario, the 4-bromo substituent would remain, and the carboxylic acid would be coupled with a suitable partner. Alternatively, a diacid or a different leaving group at the 4-position could be envisioned. For the purpose of this guide, we will consider the coupling of the carboxylic acid on the isoquinoline core with an aryl iodide partner as a model.

Mechanistic Rationale: The process typically involves a dual catalytic cycle.[12] A photocatalyst (e.g., an Iridium or organic dye) becomes excited upon light absorption and oxidizes the carboxylate, which then fragments to release CO₂ and generate a C1-centered isoquinoline radical. Concurrently, a nickel catalyst undergoes oxidative addition with the coupling partner (e.g., an aryl iodide). The radical is then trapped by the Ni(II) complex, and subsequent reductive elimination forges the new C-C bond.[13]

Performance Benchmark: Decarboxylative C(sp²)-C(sp³) Coupling

| Catalyst System | Coupling Partner | Conditions | Typical Yield (%) | Key Insight | | :--- | :--- | :--- | :--- | :--- | :--- | | NiBr₂·DME / 4CzIPN (photocat.) / bpy (ligand)[13] | Alkyl Bromides | Blue LED, Base, Organic Solvent | 70-90 | This system effectively couples radicals generated from redox-active esters (derived from carboxylic acids) with bromoarenes.[13] | | FeCl₃ / Ni Catalyst[10][11] | Aryl Iodides | Blue LED, Base, Organic Solvent | 60-96 | This bimetallic system uses inexpensive iron to activate the carboxylic acid, offering a cost-effective alternative to precious metal photocatalysts like Iridium.[10][11] | | Pd(OAc)₂ / Xantphos[14] | Terminal Alkynes | Anhydride Activator, Base | 65-85 | A decarbonylative Sonogashira-type coupling where the carboxylic acid is activated in situ and serves as an aryl electrophile precursor.[14] |

Experimental Protocols

The following protocols are representative examples for researchers to use as a starting point. Safety Note: All reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere unless otherwise specified.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add 4-Bromoisoquinoline-1-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 mixture) via syringe.

  • Heat the reaction mixture in a pre-heated oil bath at the specified temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Decarboxylative Coupling (Fe/Ni Metallaphotoredox)
  • To an oven-dried vial, add the carboxylic acid substrate (1.0 equiv), the aryl iodide coupling partner (1.5 equiv), the nickel catalyst (e.g., a pyridine carboxamidine Ni catalyst, 5 mol%), and the cocatalyst (FeCl₃, 10 mol%).[10][11]

  • Add a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous, degassed solvent (e.g., DMF or DMA).

  • Place the vial in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED lamp.

  • Irradiate the reaction mixture with vigorous stirring at room temperature.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Conclusion and Future Outlook

The functionalization of 4-Bromoisoquinoline-1-carboxylic acid is a nuanced synthetic problem where the optimal catalytic approach is dictated by the desired final product.

  • For retention of the carboxylic acid , modern palladium-catalyzed systems, particularly those employing bulky biarylphosphine ligands, offer robust and high-yielding pathways for both C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation. The use of mild inorganic bases is paramount to success.

  • For utilization of the carboxylic acid , decarboxylative coupling, especially via dual metallaphotoredox catalysis with base metals like nickel and iron, represents a cutting-edge strategy.[10][11] This approach provides novel disconnections and leverages an abundant functional group as a reactive handle, aligning with principles of atom economy.

Future advancements will likely focus on expanding the scope and functional group tolerance of base-metal-catalyzed reactions, further reducing reliance on precious metals. The development of catalysts for diastereoselective or enantioselective transformations of this scaffold will also be a key area of research, unlocking access to complex, chirally-defined pharmaceutical intermediates.

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A Senior Application Scientist's Guide to the Validation of 4-Bromoisoquinoline-1-carboxylic acid as a Target-Specific Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Target Validation in Modern Drug Discovery

In the landscape of drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from an incomplete understanding of the drug's interaction with its intended biological target.[1] Target validation, therefore, stands as a cornerstone of preclinical research. It is the rigorous process of demonstrating that manipulating a specific molecular target can produce a desired therapeutic effect within an acceptable safety margin.[1]

This guide focuses on a representative molecule, 4-Bromoisoquinoline-1-carboxylic acid , a member of the isoquinoline class of compounds. Isoquinoline derivatives are known to possess a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3][4] However, for a novel derivative like this, its specific molecular target(s) and mechanism of action are often unknown.

Here, we provide a comprehensive, field-proven framework for the validation of a novel chemical entity. We will move beyond theoretical steps to explain the causality behind experimental choices, presenting a self-validating workflow that ensures scientific rigor. This guide is structured not as a rigid template, but as a logical progression of inquiry, from identifying the unknown target to confirming its modulation in a cellular context and comparing its performance against established alternatives.

Section 1: The First Frontier - Identifying the Molecular Target

Before a ligand can be validated, its binding partner must be unequivocally identified. For a novel compound like 4-Bromoisoquinoline-1-carboxylic acid, target identification can proceed via two complementary strategies: a hypothesis-driven approach based on its chemical class and an unbiased screening approach to uncover novel interactions.

Strategy 1: Hypothesis-Driven Screening

The isoquinoline and related quinoline scaffolds are present in numerous enzyme inhibitors.[2][3] For instance, certain quinoline-4-carboxylic acids are known inhibitors of Dihydroorotate Dehydrogenase (DHODH), a promising anticancer target.[5][6] A logical first step is to screen 4-Bromoisoquinoline-1-carboxylic acid against a panel of enzymes implicated in diseases where isoquinolines have shown activity, such as cancer or inflammatory disorders.

Strategy 2: Unbiased Target Identification via Affinity-Based Pull-Down

To cast a wider net, an affinity-based pull-down assay coupled with mass spectrometry provides a powerful method for identifying protein targets from a complex biological mixture without prior assumptions.[7]

Experimental Protocol: Affinity-Based Pull-Down Assay

  • Probe Synthesis: The first critical step is to chemically modify 4-Bromoisoquinoline-1-carboxylic acid by attaching an affinity tag (e.g., biotin) via a linker. The linker's attachment point must be carefully chosen to minimize interference with the molecule's native binding interactions.

  • Incubation: The biotinylated probe is incubated with a cell lysate or tissue extract to allow for the formation of protein-ligand complexes.

  • Capture: The mixture is then passed over a resin conjugated with streptavidin (which has an extremely high affinity for biotin), capturing the probe along with any bound proteins.

  • Washing: The resin is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the resin.

  • Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry (LC-MS/MS).[7]

This approach can reveal both expected and entirely novel binding partners, providing a direct path to target validation.

Section 2: Biophysical Validation of Direct Target Engagement

Once a putative target is identified (e.g., a specific enzyme), the next crucial step is to biophysically characterize the direct interaction between the ligand and the purified target protein. This confirms that the observed interaction is not an artifact of the cellular milieu and allows for the precise quantification of binding affinity and kinetics. Two gold-standard techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is an optical technique that measures molecular interactions in real time by detecting changes in the refractive index on a sensor surface when an analyte flows over an immobilized ligand.[8][9][10] It provides not only the binding affinity (K D ) but also the kinetic association (k a ) and dissociation (k d ) rates, which are critical for predicting a drug's duration of action.[8]

Experimental Workflow: SPR Analysis

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol: SPR Kinetic Analysis

  • Ligand Immobilization: Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip using standard amine coupling chemistry.[11] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.[9]

  • Analyte Preparation: Prepare a series of concentrations of 4-Bromoisoquinoline-1-carboxylic acid in a suitable running buffer (e.g., HBS-EP+ with 0.05% Tween 20).[9]

  • Binding Measurement: Inject the analyte solutions over both the target and reference flow cells at a constant flow rate.

  • Data Acquisition: Monitor the change in resonance units (RU) over time to generate a sensorgram.[9] The response is proportional to the mass of analyte bound.[9]

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[12]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[13] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K a or K D ), stoichiometry (n), and enthalpy (ΔH).[14] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the forces driving the interaction.[14] ITC is considered a gold-standard method as it is performed in-solution and does not require labeling or immobilization.[15]

Experimental Protocol: ITC Measurement

  • Sample Preparation: Place the purified target protein in the ITC sample cell and 4-Bromoisoquinoline-1-carboxylic acid in the injection syringe, typically at a 10-fold higher concentration. Both must be in the exact same buffer to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection.[13]

  • Data Analysis: Integrate the heat flow peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine n, K a , and ΔH.

Comparative Analysis: SPR vs. ITC
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Binding Kinetics (k a , k d ) and Affinity (K D )[8]Binding Thermodynamics (K D , ΔH, ΔS) and Stoichiometry (n)[14]
Principle Change in refractive index due to mass binding on a surface[9]Measures heat released or absorbed during binding in solution[13]
Immobilization Requires immobilization of one binding partner[10]Label-free, in-solution technique; no immobilization needed[15]
Throughput Relatively high, suitable for screening[8]Lower throughput, more suitable for detailed characterization
Sensitivity High sensitivity, especially for small molecules[9]Less sensitive; requires higher sample concentrations
Key Advantage Provides kinetic "on" and "off" ratesProvides a complete thermodynamic profile of the binding event
Potential Pitfall Immobilization may alter protein conformationSensitive to buffer mismatches and heats of dilution

Section 3: Cellular Validation - Confirming Target Engagement in a Physiological Context

Confirming that a ligand binds its target in the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[16][17] It is based on the principle that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[18]

CETSA Principle: Ligand-Induced Thermal Stabilization

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve Analysis

  • Cell Treatment: Treat intact cells with either 4-Bromoisoquinoline-1-carboxylic acid or a vehicle control (e.g., DMSO) and incubate to allow for cell entry and target binding.

  • Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[16]

  • Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[19]

  • Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature point using a specific antibody via Western blot or ELISA.[20]

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the ligand confirms target engagement in the cell.[18]

An isothermal dose-response format can also be used, where cells are treated with varying concentrations of the ligand and heated at a single, fixed temperature, to determine the concentration at which the ligand engages its target.[20]

Section 4: Functional Validation and Comparative Analysis

The ultimate validation of a ligand is demonstrating that its binding to the target leads to a measurable change in biological function. This step connects the molecular interaction to a physiological outcome. Assuming our target is an enzyme, a functional validation would involve an enzyme inhibition assay.

Experimental Protocol: Enzyme Inhibition Assay (IC 50 Determination)

  • Assay Setup: In a multiwell plate, combine the purified target enzyme, its substrate, and varying concentrations of 4-Bromoisoquinoline-1-carboxylic acid.

  • Reaction & Detection: Allow the enzymatic reaction to proceed for a set time and then measure the formation of the product (or depletion of the substrate). The method of detection will be specific to the enzyme being assayed.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC 50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[21]

Comparative Guide: 4-Bromoisoquinoline-1-carboxylic acid vs. a Reference Inhibitor

To contextualize the performance of our novel ligand, it is essential to compare it against a known, well-characterized inhibitor of the same target. Let's hypothetically assume our target is DHODH and our reference compound is Brequinar, a known DHODH inhibitor.

Parameter4-Bromoisoquinoline-1-carboxylic acidBrequinar (Reference Compound)Rationale & Interpretation
Binding Affinity (K D ) e.g., 50 nMe.g., 15 nMA lower K D indicates higher affinity. This comparison ranks the potency of the direct binding interaction.
Dissociation Rate (k d ) e.g., 1 x 10 -3 s -1e.g., 5 x 10 -4 s -1A slower "off-rate" (lower k d ) often correlates with a longer duration of action in vivo.[8]
Cellular Target Engagement (CETSA ΔT m ) e.g., +5.2 °Ce.g., +6.5 °CA larger thermal shift (ΔT m ) suggests more effective target stabilization in a cellular environment.
Functional Potency (Enzyme IC 50 ) e.g., 120 nMe.g., 35 nMCompares the concentration needed to achieve a functional effect. This is a key measure of potency.
Cellular Potency (EC 50 ) e.g., 500 nMe.g., 150 nMMeasures the potency in a cell-based assay (e.g., anti-proliferation). The difference between IC 50 and EC 50 can indicate factors like cell permeability.

Conclusion

The validation of a target-specific ligand is a multi-faceted process that builds a bridge from molecular interaction to cellular function. For a novel compound like 4-Bromoisoquinoline-1-carboxylic acid, this journey begins with robust target identification, followed by rigorous biophysical characterization of the binding event using orthogonal methods like SPR and ITC. Confirmation of target engagement in a physiological setting with CETSA is paramount, and the final proof of concept is established through functional assays that demonstrate modulation of the target's activity. By systematically applying this self-validating workflow and benchmarking against established standards, researchers can build a compelling case for the specificity and therapeutic potential of a new molecular entity, significantly increasing its probability of success in the long and arduous path of drug development.

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Efficacy comparison of "4-Bromoisoquinoline-1-carboxylic acid" derivatives in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, exploiting the concept of synthetic lethality to selectively eliminate cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3] This guide provides an in-depth comparison of the cellular efficacy of three leading PARP inhibitors: Olaparib, Rucaparib, and Niraparib. We will delve into their mechanisms of action, present comparative data from key cellular assays, and provide detailed protocols to enable researchers to conduct their own evaluations.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[4] They act as sentinels, detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway.[1][3] Upon detecting a break, PARP binds to the DNA and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[1][4]

In healthy cells, if the PARP-mediated repair of SSBs is inhibited, the resulting accumulation of SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1][2] These DSBs are then efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[5]

However, in cancer cells with mutations in BRCA1/2 or other HRR genes, this crucial DSB repair pathway is compromised.[6] The inhibition of PARP in these HRR-deficient cells creates a "synthetic lethal" scenario: the cells are unable to repair both SSBs (due to PARP inhibition) and DSBs (due to their inherent HRR defect), leading to genomic instability and ultimately, cell death.[7][8]

Beyond Catalytic Inhibition: The Significance of PARP Trapping

While the initial understanding of PARP inhibitors focused on their catalytic inhibition, a more nuanced mechanism known as "PARP trapping" has been identified as a key determinant of their cytotoxic potency.[9][10] PARP trapping occurs when the inhibitor not only blocks the enzymatic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme at the site of the DNA break.[10][11] These trapped complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs.[12]

The potency of different PARP inhibitors is now understood to be a combination of their catalytic inhibition and their ability to trap PARP on DNA.[12][13] It has been shown that the PARP-trapping activity of various inhibitors correlates with their cytotoxicity in cancer cell lines.[12]

Below is a diagram illustrating the dual mechanism of action of PARP inhibitors.

cluster_0 DNA Damage Response cluster_1 PARP Inhibitor Action ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb replication stress leads to par_chain PAR Chain Synthesis (PARylation) parp->par_chain catalyzes ber Base Excision Repair (BER) par_chain->ber recruits proteins for cell_survival Cell Survival ber->cell_survival leads to hrr Homologous Recombination Repair (HRR) dsb->hrr repaired by hrr->cell_survival leads to cell_death Cell Death (Apoptosis) hrr->cell_death (in HRR-deficient cells) parpi PARP Inhibitor (e.g., Olaparib, Rucaparib, Niraparib) parpi->par_chain inhibits parp_trapping PARP Trapping parpi->parp_trapping induces parp_trapping->dsb leads to start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of PARP inhibitors step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. [14]2. Compound Treatment: Prepare serial dilutions of the PARP inhibitors (Olaparib, Rucaparib, Niraparib) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [15]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals. [15]Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [16]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

PARP Trapping Assay (Fluorescence Polarization-Based)

This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA probe, providing a direct measure of this critical mechanistic aspect. [10][17]The assay is based on the principle of fluorescence polarization (FP). A small, fluorescently labeled DNA probe rotates rapidly in solution, resulting in low FP. When PARP1 binds to the probe, the larger complex tumbles more slowly, leading to a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP to decrease. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal. [10][17][18] Workflow for the PARP Trapping Assay:

start Start step1 Prepare reaction mixture with fluorescent DNA probe and PARP1 enzyme start->step1 step2 Add PARP inhibitor at varying concentrations step1->step2 step3 Incubate to allow inhibitor binding step2->step3 step4 Initiate PARylation by adding NAD+ step3->step4 step5 Incubate to allow for PARylation and PARP1 dissociation step4->step5 step6 Measure fluorescence polarization step5->step6 end End step6->end

Caption: Workflow for a fluorescence polarization-based PARP trapping assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA). Prepare solutions of purified recombinant PARP1 enzyme, a fluorescently labeled DNA oligonucleotide duplex (with a single-strand break mimic), and NAD+.

  • Assay Plate Setup: In a 384-well black plate, add the reaction buffer, fluorescent DNA probe, and PARP1 enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of the PARP inhibitors to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the PARP1 enzyme.

  • PARylation Initiation: Add NAD+ to all wells except for a "no NAD+" control (which will represent the maximum trapped signal).

  • Reaction Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore used on the DNA probe.

  • Data Analysis: The increase in the FP signal in the presence of an inhibitor compared to the no-inhibitor control is proportional to the degree of PARP trapping. Plot the FP signal against the log of the inhibitor concentration to determine the EC50 for PARP trapping.

Conclusion

The cellular evaluation of PARP inhibitors is a multi-faceted process that requires a clear understanding of their dual mechanism of action. While catalytic inhibition is fundamental, the ability to trap PARP on DNA is a significant contributor to their cytotoxic potency. The choice of cell lines, particularly their HRR status, is paramount for accurately assessing the synthetic lethal effects of these compounds. The protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important class of anticancer agents.

References

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Decoding Selectivity: A Comparative Guide to Cross-Reactivity Profiling of Isoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the isoquinoline scaffold represents a privileged starting point for the design of potent therapeutic agents. Compounds built around this core, such as the hypothetical "4-Bromoisoquinoline-1-carboxylic acid," hold significant promise. However, the high degree of conservation within the ATP-binding site of the human kinome presents a formidable challenge: ensuring inhibitor selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A priori knowledge of a compound's cross-reactivity profile is therefore not just advantageous, but essential for progressing a candidate molecule.

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of isoquinoline-based kinase inhibitors. We will dissect the "why" and "how" behind each experimental choice, offering detailed protocols and illustrative data to empower you to make informed decisions in your drug discovery pipeline.

The Imperative of Kinome-Wide Profiling

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors targeting the ATP-binding site has been a successful therapeutic strategy.[1] However, this success is tempered by the challenge of selectivity. An inhibitor designed against a specific kinase may inadvertently bind to dozens of others, leading to a complex pharmacological profile. Comprehensive profiling is the only way to truly understand the molecular interactions of a new chemical entity.

Methodologies for Uncovering On- and Off-Target Interactions

A multi-pronged approach is often necessary to build a complete picture of an inhibitor's selectivity. Here, we compare three gold-standard techniques: large-scale kinase panel screening, cellular thermal shift assays (CETSA), and chemical proteomics-based approaches.

Large-Scale Kinase Panels: A Global View of Inhibition

Kinome scanning services provide a broad, yet informative, first pass at inhibitor selectivity. These are typically cell-free, biochemical assays that measure the ability of a compound to inhibit the activity of a large panel of recombinant kinases.

The primary advantage of this method is its breadth. Screening against hundreds of kinases simultaneously offers a panoramic view of a compound's potential interactions across the kinome.[2] This is invaluable for identifying off-targets that may not be predicted by sequence or structural homology alone. The data generated, often expressed as percent inhibition at a fixed concentration or as IC50/Kd values, allows for a quantitative comparison of potency against different kinases.[3]

To illustrate the utility of kinome scanning, we present a hypothetical comparison of two isoquinoline-based inhibitors, "Isoquin-A" (analogous to Lapatinib) and "Isoquin-B" (analogous to Bosutinib), against a panel of selected kinases.

KinaseIsoquin-A (% Inhibition @ 1µM)Isoquin-B (% Inhibition @ 1µM)
EGFR 98 35
HER2 (ErbB2) 95 42
ABL1 1599
SRC 2598
VEGFR2 4560
p38α (MAPK14) 1012
JNK1 (MAPK8) 58
CDK2 25

This data is illustrative and based on the known selectivity profiles of Lapatinib and Bosutinib.

This table clearly demonstrates the different selectivity profiles of the two hypothetical inhibitors. Isoquin-A is a potent dual inhibitor of EGFR and HER2, while Isoquin-B is a potent inhibitor of ABL1 and SRC kinases. This initial screen provides crucial direction for further investigation and target validation.

The KINOMEscan™ platform is a widely used competition binding assay.[4][5]

Step-by-Step Methodology:

  • Immobilization: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.

  • Competition: A panel of DNA-tagged kinases is incubated with the immobilized inhibitor in the presence of the test compound (e.g., "4-Bromoisoquinoline-1-carboxylic acid" derivative).

  • Binding: The test compound competes with the immobilized ligand for binding to the kinases. Kinases that are potently inhibited by the test compound will not bind to the solid support.

  • Quantification: The amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control. A low percentage indicates strong inhibition by the test compound.

Caption: KINOMEscan™ workflow for inhibitor profiling.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context

While in vitro assays are powerful, they do not always reflect a compound's behavior in a cellular environment. CETSA is a biophysical method that assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a target protein upon ligand binding.[6][7]

The principle behind CETSA is that a protein's melting temperature will increase when it is bound to a ligand.[7] This allows for the direct measurement of target engagement in a more physiologically relevant setting, accounting for factors like cell permeability and intracellular ATP concentrations. A positive thermal shift provides strong evidence that the compound is reaching and binding to its intended target within the cell.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Fractionation cluster_3 Detection & Analysis Cells Cells Compound Compound Cells->Compound Vehicle Vehicle Cells->Vehicle Heat Gradient Heat Gradient Compound->Heat Gradient Vehicle->Heat Gradient Lysis Lysis Heat Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Collect supernatant Western Blot Western Blot Soluble Fraction->Western Blot Melting Curve Melting Curve Western Blot->Melting Curve

Caption: CETSA workflow for verifying target engagement.

Chemical Proteomics: Unbiased Off-Target Identification

To move beyond a pre-selected panel of kinases, chemical proteomics offers an unbiased approach to identify all proteins that interact with a compound in a complex biological sample. This is often achieved through affinity chromatography coupled with mass spectrometry.

This method is unparalleled in its ability to discover novel and unexpected off-targets. By immobilizing the inhibitor and pulling down its binding partners from a cell lysate, one can identify proteins that would not have been considered in a hypothesis-driven approach. This is crucial for understanding potential mechanisms of toxicity and for identifying opportunities for drug repositioning.

The "kinobeads" technology utilizes a mixture of non-selective kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome.

Step-by-Step Methodology:

  • Lysate Preparation: Prepare a lysate from cultured cells or tissues.

  • Competition: Incubate the lysate with the test compound at various concentrations or with a DMSO control.

  • Affinity Purification: Add the kinobeads to the lysate and incubate to allow the kinases to bind.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Digestion: Digest the eluted proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance in the compound-treated samples to the control. Proteins that are displaced from the beads by the test compound are identified as its targets.

Chem_Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Protein Analysis cluster_3 Target Identification Cell Lysate Cell Lysate Incubation & Wash Incubation & Wash Cell Lysate->Incubation & Wash Test Compound Test Compound Test Compound->Incubation & Wash Kinobeads Kinobeads Kinobeads->Incubation & Wash Elution Elution Incubation & Wash->Elution Digestion Digestion Elution->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Off-Target Profile Off-Target Profile LC-MS/MS->Off-Target Profile EGFR_HER2_Signaling cluster_0 Cell Membrane cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response Ligand Ligand EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_HER2->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_HER2->PI3K_AKT_mTOR activates Isoquinoline Inhibitor Isoquinoline-based Inhibitor Isoquinoline Inhibitor->EGFR_HER2 inhibits autophosphorylation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: Simplified EGFR/HER2 signaling pathway and point of intervention.

Conclusion

The journey of a kinase inhibitor from a promising scaffold like "4-Bromoisoquinoline-1-carboxylic acid" to a clinical candidate is paved with rigorous characterization. A thorough understanding of its cross-reactivity profile is a critical milestone in this process. By employing a combination of large-scale kinase panels for a broad overview, CETSA for confirming cellular target engagement, and chemical proteomics for unbiased off-target discovery, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks clinical development by anticipating potential toxicities but also opens avenues for discovering novel therapeutic applications.

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  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromoisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Bromoisoquinoline-1-carboxylic acid is a heterocyclic organic compound utilized in synthetic chemistry and drug discovery. As with any halogenated organic compound, its handling and disposal demand rigorous adherence to safety and environmental protocols. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Bromoisoquinoline-1-carboxylic acid waste, grounded in established regulatory standards and best laboratory practices. The protocols outlined here are designed to be self-validating, ensuring a closed-loop system of safety and compliance from the bench to final disposal.

Section 1: Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for the carboxylic acid derivative is not available, we can extrapolate its hazard profile from the well-documented parent compound, 4-Bromoisoquinoline, and the general properties of halogenated organic acids. The primary risks are associated with its irritant properties, potential toxicity, and its classification as a halogenated organic compound.

Key Hazards:

  • Toxicity: Harmful if swallowed and may be harmful or toxic in contact with skin.[1][2][3][4]

  • Irritation: Causes skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation upon inhalation of dust.[1][3][5]

  • Environmental: Potentially harmful to aquatic life with long-lasting effects.[4]

  • Combustibility: The material is a combustible solid.[1] In a fire, it can decompose to produce toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide.[2][6]

The presence of a carbon-bromine bond firmly places this compound in the halogenated organic waste category. This is the single most critical piece of information for waste segregation, as these compounds are subject to specific disposal regulations, including restrictions on landfilling, and are typically destined for high-temperature incineration.[7][8][9]

Hazard Classification Description GHS Pictogram Precautionary Statements (Examples)
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.[2][3]

P270: Do not eat, drink or smoke when using this product.[1][4] P280: Wear protective gloves/protective clothing/eye protection.[1][4]
Skin Corrosion/IrritationCauses skin irritation.[5]

P264: Wash skin thoroughly after handling.[1][4]
Serious Eye Damage/IrritationCauses serious eye irritation.[5]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[5]

P261: Avoid breathing dust.[1] P271: Use only outdoors or in a well-ventilated area.[1]

Section 2: The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory waste is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary federal bodies.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal.[10] Laboratories are classified as waste generators and must obtain an EPA ID number.[10][11] Your facility's responsibilities for storage time limits and reporting are determined by its generator status.

Generator Status Monthly Hazardous Waste Generation On-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (up to 1,000 kg)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days
(Data sourced from EPA guidelines)[11][12]
  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard requires institutions to develop a Chemical Hygiene Plan (CHP).[13] This plan must include provisions for managing and disposing of hazardous materials safely. For "Particularly Hazardous Substances," which include select carcinogens, reproductive toxins, and chemicals with high acute toxicity, OSHA requires specific considerations for waste removal and decontamination procedures.[13]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste containing 4-Bromoisoquinoline-1-carboxylic acid is handled safely and segregated correctly.

Step 3.1: Waste Characterization and Segregation

This is the most critical step. Cross-contamination of waste streams is a serious compliance issue and a safety hazard. The causality is clear: halogenated wastes require high-temperature incineration, and mixing them with non-halogenated solvents can render a large volume of solvent non-recyclable and subject to more stringent and expensive disposal methods.[8][14]

Protocol:

  • Identify the Waste Type: All waste streams containing 4-Bromoisoquinoline-1-carboxylic acid (solid compound, solutions, contaminated materials like gloves or paper towels) are classified as Halogenated Organic Waste .[8]

  • Segregate at the Source: Never mix this waste with other categories. Maintain separate, clearly marked waste containers for:

    • Halogenated Organics: For 4-Bromoisoquinoline-1-carboxylic acid and other chlorinated, brominated, fluorinated, or iodated compounds.[8]

    • Non-Halogenated Organics: For solvents like acetone, ethanol, hexanes, etc.

    • Aqueous Waste: For solutions of salts, acids, and bases (note: never mix acids and bases directly in a waste container).[8][15]

    • Solid Waste: For contaminated gloves, weigh boats, etc. This should also be segregated into halogenated and non-halogenated solid waste containers.

Caption: Waste Segregation Decision Flowchart.

Step 3.2: Proper Containerization and Labeling

The integrity of the waste container and its label are essential for safety and compliance.

Protocol:

  • Select an Appropriate Container:

    • Use a container made of a material compatible with the waste (e.g., glass or high-density polyethylene for organic solvents). Do not use metal containers for acidic waste.[10]

    • The container must be in good condition, free of cracks, and have a secure, screw-top lid.[14][15]

    • Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[10]

  • Label the Container Correctly:

    • Label the container before adding any waste.[14]

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[11][12]

      • The full chemical name(s) of the contents (e.g., "Waste 4-Bromoisoquinoline-1-carboxylic acid in Dichloromethane"). Do not use abbreviations or chemical formulas.[14]

      • An indication of the hazards (e.g., GHS pictograms for irritant, toxic, environmentally hazardous).[11]

Step 3.3: Satellite Accumulation Area (SAA) Management

The SAA is the designated laboratory location where hazardous waste is stored at its point of generation.[12][15]

Protocol:

  • Designate the SAA: The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Maintain Closed Containers: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[14][15] This is a critical step to prevent the release of volatile organic compounds (VOCs).

  • Use Secondary Containment: Place waste containers in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

  • Monitor Accumulation: Once a container is full, it must be moved from the SAA to the facility's central accumulation area (CAA) within three days.[15] Contact your institution's Environmental Health & Safety (EHS) department for pickup.

Step 3.4: Spill and Decontamination Procedures

Accidents happen; a clear plan prevents a small spill from becoming a major incident.

Protocol for Minor Spills (e.g., <100 mL):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a chemical fume hood if possible, or ensure the area is well-ventilated.[1]

  • Don Personal Protective Equipment (PPE): Wear, at a minimum, a lab coat, safety glasses, and appropriate chemical-resistant gloves.[1][16]

  • Contain and Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container.[1][16] This spill cleanup material is now considered hazardous waste and must be disposed of in the appropriate solid halogenated waste stream.

  • Decontaminate: Clean the spill area with soap and water.

  • For Major Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.[1]

Section 4: Disposal Workflow Visualization

The entire lifecycle of chemical waste, from generation to disposal, follows a structured and documented path to ensure a complete chain of custody.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility-Level Management cluster_Disposal Final Disposition Experiment Experiment Generates Waste Segregate 1. Segregate Waste (Halogenated vs. Non-Halogenated) Experiment->Segregate Containerize 2. Place in Labeled, Closed Container Segregate->Containerize SAA 3. Store in Satellite Accumulation Area (SAA) Containerize->SAA Request 4. Request EHS Pickup (When Container is Full) SAA->Request CAA 5. EHS Transports to Central Accumulation Area (CAA) Request->CAA Vendor 6. Licensed Waste Vendor Picks Up from CAA CAA->Vendor Transport 7. Manifested Transport to Disposal Facility Vendor->Transport Incineration 8. High-Temperature Incineration Transport->Incineration

Caption: End-to-End Hazardous Waste Disposal Lifecycle.

Conclusion

The responsible disposal of 4-Bromoisoquinoline-1-carboxylic acid is not merely a procedural task but a fundamental component of laboratory safety and environmental stewardship. The core principles are immutable: characterize your waste, segregate at the source, use proper containment and labeling , and always operate within your institution's and the EPA's regulatory framework. Your institution's Environmental Health & Safety department is your most valuable resource in this process. Consult them to ensure your laboratory's procedures are fully compliant with local, state, and federal regulations. By adhering to these protocols, you build a culture of safety and ensure your research advances without compromising the well-being of your colleagues or the environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Carcinogens - Standards. Retrieved from [Link]

  • Illinois Pollution Control Board. (n.d.). Part 729 Landfills: Prohibited Hazardous Wastes. Retrieved from [Link]

  • Angene Chemical. (2025, August 1). Safety Data Sheet. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Bromoisoquinoline. Retrieved from [Link]

  • R&D Chemicals. (n.d.). 4-Bromoisoquinoline, 1532-97-4, suppliers and manufacturers. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-Bromoisoquinoline-1-carboxylic Acid: Personal Protective Equipment and Safe Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-Bromoisoquinoline-1-carboxylic acid is a compound with significant potential, but its hazardous properties necessitate a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each safety measure to ensure every action is a self-validating component of a secure laboratory environment.

Hazard Profile and Risk Assessment

Understanding the specific risks associated with 4-Bromoisoquinoline-1-carboxylic acid is the foundation of our safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, immediate summary of its dangers. According to safety data sheets, this compound is classified as acutely toxic and an irritant, with environmental hazards.[1]

The primary routes of exposure are dermal contact, eye contact, ingestion, and inhalation of dust particles.[2][3] The designation "Toxic in contact with skin" (H311) is of particular concern, as it indicates that even small amounts absorbed through the skin can cause significant harm. This high dermal toxicity dictates the stringent requirements for hand and body protection.

Table 1: GHS Hazard Summary for 4-Bromoisoquinoline-1-carboxylic Acid

Pictogram Signal Word Hazard Code Hazard Statement

|


ngcontent-ng-c1376895314="" class="ng-star-inserted">
| Danger | H302 | Harmful if swallowed.[1] | | | | H311 | Toxic in contact with skin. | | | | H315 | Causes skin irritation.[1] | | | | H319 | Causes serious eye irritation.[1] | | | | H335 | May cause respiratory irritation.[1][4] | | | | H412 | Harmful to aquatic life with long lasting effects. |

Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, higher-level controls must be in place to minimize exposure. PPE should be considered the last line of defense, used to protect against residual contamination.[5]

  • Ventilation: All handling of 4-Bromoisoquinoline-1-carboxylic acid, especially the weighing of the solid powder, must be conducted inside a certified chemical fume hood.[1] This is critical to prevent the inhalation of fine dust particles that can cause respiratory irritation.[4][6]

  • Designated Area: Establish a designated area within the laboratory specifically for working with this compound. This practice contains potential contamination and prevents accidental exposure in other parts of the lab.

  • Workstation Preparation: Before beginning work, ensure the fume hood sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper to contain any spills.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the compound's toxicity profile, a comprehensive PPE ensemble is required. The precautionary statement P280, "Wear protective gloves/ protective clothing/ eye protection/ face protection," serves as our minimum standard.[1]

Hand Protection: Preventing Dermal Absorption

The high dermal toxicity (H311) makes robust hand protection non-negotiable.

  • Glove Type: Use chemically resistant nitrile gloves. Thicker gloves generally offer better protection.[5]

  • Double Gloving: Two pairs of gloves should be worn.[7] This provides a critical safety buffer; if the outer glove is compromised or contaminated, it can be safely removed without exposing the skin. The inner glove remains as a clean layer.

  • Proper Technique: Ensure gloves have long cuffs that are pulled over the sleeves of the lab coat to protect the wrists.[5] When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[5] Always wash hands thoroughly with soap and water after removing gloves.[1][5]

Eye and Face Protection: Shielding from Irritants

The risk of serious eye irritation (H319) from solid particulates or splashes necessitates stringent eye protection.[2]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Well-fitting chemical splash goggles that form a seal around the eyes are mandatory, as required by OSHA 29 CFR 1910.133.[8]

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing during solution preparation, a face shield must be worn in addition to chemical splash goggles.[8]

Body Protection: A Barrier for the Skin

A barrier must be created to protect the skin from accidental contact.

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.

  • Chemically Resistant Gown: For procedures involving larger quantities or an increased risk of spillage, a disposable, polyethylene-coated gown with long sleeves and elastic cuffs is required.[7] This provides superior protection against the permeation of toxic chemicals compared to standard cotton lab coats.[9]

  • Shoe Covers: Disposable, skid-resistant shoe covers should be worn to prevent the tracking of contaminants out of the designated work area.[7]

Step-by-Step Safe Handling Workflow

This protocol outlines the essential steps for safely handling 4-Bromoisoquinoline-1-carboxylic acid from receipt to use.

  • Preparation & Gowning:

    • Verify the chemical fume hood is operational.

    • Cover the work surface with disposable bench paper.

    • Don all required PPE: inner gloves, lab coat/gown, outer gloves, shoe covers, and chemical splash goggles.

  • Weighing & Transfer:

    • Perform all weighing operations inside the fume hood.

    • Use a dedicated spatula and weighing vessel.

    • Handle the container carefully to avoid generating dust. Do not use air hoses for cleaning.[1]

    • Close the primary container securely immediately after removing the desired amount.[1]

  • Use in Application (e.g., Solution Preparation):

    • Place the vessel containing the weighed solid in the fume hood.

    • Slowly add the solvent to the solid to minimize splashing and aerosol generation.

    • Keep all containers sealed when not in immediate use.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Carefully fold the contaminated bench paper inward and place it in the designated solid hazardous waste container.

G cluster_prep 1. Preparation cluster_handle 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_doff 4. Doffing PPE prep_hood Verify Fume Hood prep_surface Cover Work Surface prep_hood->prep_surface prep_ppe Don Full PPE prep_surface->prep_ppe handle_weigh Weigh Solid prep_ppe->handle_weigh Enter Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_use Use in Application handle_transfer->handle_use cleanup_equip Decontaminate Equipment handle_use->cleanup_equip Complete Work cleanup_surface Clean Work Surface cleanup_equip->cleanup_surface cleanup_waste Dispose of Contaminated Waste cleanup_surface->cleanup_waste doff_outer Remove Outer Gloves cleanup_waste->doff_outer Exit Hood doff_gown Remove Gown & Shoe Covers doff_outer->doff_gown doff_face Remove Face/Eye Protection doff_gown->doff_face doff_inner Remove Inner Gloves doff_face->doff_inner doff_wash Wash Hands Thoroughly doff_inner->doff_wash

Caption: Workflow for handling 4-Bromoisoquinoline-1-carboxylic acid.

Disposal and Emergency Plans

Waste Disposal: Due to its classification as harmful to aquatic life (H412), this chemical must not enter drains or waterways.[1]

  • Solid Waste: All contaminated disposable items (gloves, bench paper, shoe covers, gowns) must be placed in a clearly labeled, sealed hazardous waste container for solid chemical waste.[1]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a designated, sealed hazardous liquid waste container.

  • Empty Containers: Store original containers in a cool, dry, well-ventilated area away from incompatible materials.[1] Dispose of empty containers as hazardous waste.

Emergency Procedures: In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1]

By adhering to these detailed operational and safety plans, researchers can confidently and safely work with 4-Bromoisoquinoline-1-carboxylic acid, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Title: Understanding Solvents and PPE for Chemical Safety Source: MCR Safety URL: [Link]

  • Title: Safety Data Sheet - 3-Bromoquinoline-5-carboxylic acid Source: Angene Chemical URL: [Link]

  • Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Types of PPE to Wear When Compounding Hazardous Drugs Source: Provista URL: [Link]

  • Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.